Benzyl methyl sulfide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methylsulfanylmethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-9-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQPKKGMNWASPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061106 | |
| Record name | Benzyl methyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with odor of "stench"; Not miscible in water; [MSDSonline], Liquid, colourless liquid | |
| Record name | Benzyl methyl sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7997 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Benzyl methyl sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031314 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Benzyl methyl sulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/536/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
196.00 to 198.00 °C. @ 760.00 mm Hg | |
| Record name | Benzyl methyl sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031314 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
73 °C | |
| Record name | Benzyl methyl sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7997 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
slightly soluble in water; soluble in fats | |
| Record name | Benzyl methyl sulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/536/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.015-1.020 | |
| Record name | Benzyl methyl sulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/536/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
766-92-7 | |
| Record name | Benzyl methyl sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl methyl sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl methyl sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75125 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, [(methylthio)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzyl methyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl methyl sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.067 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL METHYL SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3900RBK51 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Benzyl methyl sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031314 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-30 °C | |
| Record name | Benzyl methyl sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031314 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of Benzyl Methyl Sulfide
Introduction: Unveiling the Versatility of Benzyl Methyl Sulfide
This compound, also known as methyl benzyl sulfide or 1-phenyl-2-thiapropane, is a multifaceted organosulfur compound that has garnered significant interest across various scientific disciplines.[1] With the chemical formula C₈H₁₀S, this seemingly simple molecule packs a considerable punch in terms of its utility, ranging from its characteristic aroma in the flavor and fragrance industry to its pivotal role as a versatile intermediate in organic synthesis and drug discovery.[2][3][4] Its unique structural features—a nucleophilic sulfur atom, an activatable benzylic position, and a stable benzyl protecting group—render it a valuable tool for chemists. This guide aims to provide a comprehensive overview of the core chemical properties and reactivity of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development. This compound is a colorless to pale yellow liquid with a distinct sulfurous, roasted, and onion-like odor.[5] Key physicochemical and spectroscopic data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀S | [1] |
| Molecular Weight | 138.23 g/mol | [1] |
| CAS Number | 766-92-7 | [1] |
| Appearance | Colorless to pale yellow clear liquid | [] |
| Boiling Point | 195-198 °C | |
| Melting Point | -28 °C | [] |
| Density | 1.015 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.562 | |
| ¹H NMR (CDCl₃) | δ 7.35-7.20 (m, 5H, Ar-H), 3.66 (s, 2H, CH₂), 1.97 (s, 3H, CH₃) | [7] |
| ¹³C NMR (CDCl₃) | δ 138.5, 129.0, 128.5, 127.1, 38.9, 15.6 | |
| IR (Neat) | 3061, 3028, 2918, 1494, 1453, 1425, 1225, 765, 696 cm⁻¹ | [8] |
| Mass Spectrum (EI) | m/z 138 (M+), 91 (base peak), 65, 45 | [8] |
Synthesis of this compound: A Practical Approach
The most common and straightforward synthesis of this compound involves the nucleophilic substitution of a benzyl halide with a methylthiolate source. This reaction is typically high-yielding and can be performed under standard laboratory conditions.
Experimental Protocol: Synthesis via Williamson Ether-like Reaction
This protocol describes a reliable method for the synthesis of this compound from benzyl bromide and sodium thiomethoxide.
Materials:
-
Benzyl bromide
-
Sodium thiomethoxide (or generated in situ from methanethiol and a base like sodium hydroxide)
-
Ethanol or Dimethylformamide (DMF)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Condenser (if heating is required)
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, dissolve sodium thiomethoxide in ethanol or DMF in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of benzyl bromide to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Causality Behind Experimental Choices:
-
The use of a polar aprotic solvent like DMF can accelerate the Sₙ2 reaction.
-
The initial cooling of the reaction mixture helps to control any exothermicity of the reaction.
-
The aqueous workup is essential to remove any unreacted sodium thiomethoxide and other inorganic byproducts.
Chemical Reactivity: A Triumvirate of Functionality
The reactivity of this compound is dominated by three key features: the nucleophilic sulfur atom, the potential for oxidation at the sulfur center, and the lability of the benzyl group, which can be cleaved under various conditions.
Oxidation: Stepwise Access to Sulfoxides and Sulfones
The sulfur atom in this compound can be selectively oxidized to the corresponding sulfoxide and further to the sulfone. The choice of oxidant and reaction conditions dictates the outcome of the reaction.
-
Oxidation to Benzyl Methyl Sulfoxide: This transformation is often achieved using mild oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).[9] These reagents allow for controlled oxidation, minimizing the over-oxidation to the sulfone.[9] Chiral sulfoxides, which are valuable building blocks in asymmetric synthesis, can be prepared using enantioselective oxidation methods, for instance, employing a titanium/hydrobenzoin catalyst system.[10]
-
Oxidation to Benzyl Methyl Sulfone: Stronger oxidizing agents or more forcing conditions are required to achieve complete oxidation to the sulfone. Reagents like potassium permanganate or excess hydrogen peroxide can be employed for this purpose.[11] The resulting sulfone is a stable, crystalline solid with applications in medicinal chemistry.
Materials:
-
This compound
-
30% Hydrogen peroxide (H₂O₂)
-
Glacial acetic acid
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound in glacial acetic acid in a round-bottom flask with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of 30% hydrogen peroxide to the stirred solution.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction by adding a saturated solution of sodium sulfite to destroy any excess peroxide.
-
Extract the product with an organic solvent, wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over a suitable drying agent, and concentrate to obtain the crude sulfoxide.
-
The product can be purified by column chromatography or recrystallization.
Self-Validating System: The progress of the oxidation can be easily tracked by TLC, as the sulfoxide is significantly more polar than the starting sulfide. The complete consumption of the starting material and the appearance of a single new spot (for the sulfoxide) validates the reaction's progress.
Debenzylation: Unmasking the Thiol
The benzyl group in this compound can be cleaved to reveal a methyl thiol moiety. This deprotection strategy is valuable in multi-step syntheses. Common methods for debenzylation include:
-
Dissolving Metal Reduction: The use of sodium in liquid ammonia is a classic and effective method for cleaving benzyl ethers and thioethers.
-
Catalytic Hydrogenolysis: While effective for benzyl ethers, catalytic hydrogenolysis (e.g., H₂/Pd-C) of sulfur-containing compounds can be challenging due to catalyst poisoning by sulfur. However, under specific conditions and with certain catalysts, this method can be employed.
-
Lewis Acid-Mediated Cleavage: Lewis acids such as boron trichloride (BCl₃) or magnesium iodide can facilitate the cleavage of benzyl ethers and can be applied to thioethers as well.[12][13][14]
Nucleophilic Reactivity of the Sulfur Atom: Formation of Sulfonium Salts
The lone pair of electrons on the sulfur atom makes this compound a good nucleophile. It readily reacts with alkyl halides to form stable sulfonium salts.[15] This reaction is a classic example of an Sₙ2 reaction where the sulfur atom acts as the nucleophile. The resulting sulfonium salts are useful intermediates in organic synthesis, for example, as precursors for ylides in the Wittig or Corey-Chaykovsky reactions.
This compound reacts with an alkyl halide, such as methyl iodide, to form a benzyl(dimethyl)sulfonium salt. This reaction is typically carried out in a polar solvent.
Applications in Drug Discovery and Development
The unique chemical properties of this compound and its derivatives make them valuable in the pharmaceutical industry. The sulfide and sulfoxide moieties are present in a number of biologically active compounds. For instance, derivatives of benzyl phenyl sulfide have been investigated as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA).[16] Furthermore, the ability to easily introduce and modify the sulfur-containing group makes this compound a useful building block in the synthesis of more complex drug candidates.[2]
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions.[17] It may cause irritation to the eyes, skin, and respiratory tract.[5] It is essential to work in a well-ventilated fume hood and wear personal protective equipment, including safety goggles, gloves, and a lab coat.[17][18] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[17] For detailed safety information, always refer to the latest Safety Data Sheet (SDS).[5][17][18][19]
Conclusion
This compound is a versatile and valuable reagent in the arsenal of the modern chemist. Its well-defined physical and spectroscopic properties, coupled with its predictable and tunable reactivity, make it an ideal substrate for a wide range of chemical transformations. From its role in creating unique flavors and fragrances to its application as a key building block in the synthesis of complex molecules and potential therapeutic agents, the importance of this compound is undeniable. This guide has provided an in-depth overview of its core chemical properties and reactivity, with the aim of empowering researchers and scientists to harness the full potential of this remarkable compound in their endeavors.
References
- 1. This compound | C8H10S | CID 13016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound, 766-92-7 [thegoodscentscompany.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. rsc.org [rsc.org]
- 8. This compound [webbook.nist.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Sulfone synthesis by oxidation [organic-chemistry.org]
- 12. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 13. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US3409660A - Benzyl sulfonium salts - Google Patents [patents.google.com]
- 16. Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemicalbook.com [chemicalbook.com]
- 18. echemi.com [echemi.com]
- 19. tcichemicals.com [tcichemicals.com]
A Spectroscopic Guide to Benzyl Methyl Sulfide: Unveiling Molecular Structure through NMR, IR, and MS Analysis
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for benzyl methyl sulfide (C₈H₁₀S), a common organosulfur compound. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of spectra, this guide delves into the causal relationships behind experimental choices and provides a self-validating framework for the described protocols, ensuring scientific integrity and practical applicability.
Introduction
This compound, also known as methyl benzyl sulfide, is a valuable building block in organic synthesis and possesses a characteristic odor that finds applications in the flavor and fragrance industry. Accurate structural elucidation and purity assessment are paramount for its effective use. This guide provides a detailed spectroscopic characterization of this compound, offering insights into its molecular framework through the complementary techniques of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., Bruker 400 MHz or equivalent) is utilized.
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is employed.
-
Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each unique carbon.
-
A wider spectral width (e.g., 0-200 ppm) is necessary.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128-1024) are typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is characterized by three distinct signals, consistent with its molecular structure.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 - 7.20 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 3.65 | Singlet | 2H | Methylene protons (-CH₂-) |
| 2.00 | Singlet | 3H | Methyl protons (-CH₃) |
Interpretation:
-
Aromatic Region (δ 7.35 - 7.20 ppm): The complex multiplet in this downfield region is characteristic of the five protons on the monosubstituted benzene ring. The slight differences in their electronic environments lead to overlapping signals.[1]
-
Methylene Protons (δ 3.65 ppm): The singlet integrating to two protons is assigned to the benzylic methylene group (-CH₂-). Its chemical shift is downfield due to the deshielding effect of the adjacent sulfur atom and the aromatic ring. The absence of coupling indicates no adjacent non-equivalent protons.
-
Methyl Protons (δ 2.00 ppm): The singlet integrating to three protons corresponds to the methyl group (-CH₃) attached to the sulfur atom. This signal is in the expected region for a methyl group adjacent to a sulfur atom.
Caption: ¹H NMR chemical shift assignments for this compound.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum displays five signals, confirming the presence of five distinct carbon environments.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 138.3 | Quaternary aromatic carbon (C-ipso) |
| 129.0 | Aromatic carbons (C-ortho) |
| 128.5 | Aromatic carbons (C-para) |
| 127.1 | Aromatic carbons (C-meta) |
| 38.8 | Methylene carbon (-CH₂-) |
| 15.7 | Methyl carbon (-CH₃) |
Interpretation:
-
Aromatic Carbons (δ 127.1 - 138.3 ppm): Four signals are observed in the aromatic region. The quaternary carbon directly attached to the methylene group (ipso-carbon) is the most deshielded. The signals for the ortho, meta, and para carbons are consistent with a monosubstituted benzene ring.
-
Aliphatic Carbons (δ 15.7 and 38.8 ppm): The signal at 38.8 ppm is assigned to the benzylic methylene carbon, shifted downfield by the adjacent sulfur and aromatic ring. The upfield signal at 15.7 ppm corresponds to the methyl carbon.
Caption: ¹³C NMR chemical shift assignments for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
Objective: To obtain the IR spectrum of this compound to identify its characteristic functional groups.
Methodology:
-
Sample Preparation: A thin film of neat liquid this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used in an appropriate cell.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the salt plates (or solvent) is first collected and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
IR Spectral Data and Interpretation
The IR spectrum of this compound exhibits several characteristic absorption bands that confirm the presence of aromatic and aliphatic C-H bonds, as well as the carbon-sulfur bond.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3085-3030 | Medium-Weak | Aromatic C-H stretch |
| 2980-2920 | Medium-Weak | Aliphatic C-H stretch (-CH₂-, -CH₃) |
| 1600, 1495, 1450 | Medium-Strong | Aromatic C=C ring stretching |
| 740, 700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
| ~690 | Weak | C-S stretch |
Interpretation:
-
Aromatic C-H Stretching (3085-3030 cm⁻¹): The absorptions above 3000 cm⁻¹ are indicative of C-H bonds where the carbon is sp² hybridized, confirming the presence of the aromatic ring.[2]
-
Aliphatic C-H Stretching (2980-2920 cm⁻¹): The bands just below 3000 cm⁻¹ are due to the sp³ hybridized C-H bonds of the methylene and methyl groups.
-
Aromatic C=C Ring Stretching (1600, 1495, 1450 cm⁻¹): These characteristic absorptions are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.
-
C-H Out-of-Plane Bending (740, 700 cm⁻¹): The strong absorptions in this region are highly diagnostic for the substitution pattern of the benzene ring. The presence of strong bands around 750-700 cm⁻¹ and 710-690 cm⁻¹ is characteristic of a monosubstituted benzene.
-
C-S Stretching (~690 cm⁻¹): The carbon-sulfur stretching vibration is typically weak and appears in the fingerprint region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: Mass Spectrometry
Objective: To obtain the mass spectrum of this compound to determine its molecular weight and fragmentation pattern.
Methodology:
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) at 70 eV is a common method for this type of molecule.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
Mass Spectral Data and Interpretation
The mass spectrum of this compound shows a clear molecular ion peak and a characteristic fragmentation pattern.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 138 | 100 | [M]⁺ (Molecular Ion) |
| 91 | 85 | [C₇H₇]⁺ (Tropylium ion) |
| 65 | 15 | [C₅H₅]⁺ |
| 45 | 10 | [CH₂SH]⁺ |
Interpretation:
-
Molecular Ion (m/z 138): The peak at m/z 138 corresponds to the molecular weight of this compound (C₈H₁₀S), confirming its elemental composition. The relatively high intensity of the molecular ion peak is typical for aromatic compounds.
-
Base Peak (m/z 91): The most intense peak in the spectrum (the base peak) is at m/z 91. This is attributed to the highly stable tropylium ion ([C₇H₇]⁺), formed by the cleavage of the benzylic C-S bond and subsequent rearrangement of the resulting benzyl cation. This is a very common and diagnostic fragmentation for benzyl-containing compounds.
-
Other Fragments: The peak at m/z 65 arises from the loss of acetylene (C₂H₂) from the tropylium ion. The fragment at m/z 45 corresponds to the [CH₂SH]⁺ ion, resulting from cleavage of the benzyl-methylene bond.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. Each technique offers complementary information, from the detailed carbon-hydrogen framework provided by NMR, to the identification of functional groups by IR, and the confirmation of molecular weight and fragmentation pathways by MS. The data and interpretations presented in this guide serve as a valuable reference for researchers and scientists working with this compound, ensuring its correct identification and use in various scientific endeavors.
References
An In-depth Technical Guide to the Synthesis and Characterization of Benzyl Methyl Sulfide
This guide provides a comprehensive overview of the synthesis, purification, and characterization of benzyl methyl sulfide (C₈H₁₀S), a key thioether in organic synthesis and a component in flavor and fragrance applications. The methodologies detailed herein are grounded in established chemical principles, offering researchers and drug development professionals a robust framework for its preparation and validation.
Introduction and Strategic Importance
This compound, also known as [(methylsulfanyl)methyl]benzene, is an organosulfur compound with the CAS Registry Number 766-92-7.[1][2] Structurally, it consists of a benzyl group (C₆H₅CH₂) attached to a methyl sulfide group (SCH₃). Its utility spans from being a valuable building block in the synthesis of more complex molecules to its use as a flavoring agent, noted for its savory, meaty notes.[3][4] Understanding its synthesis and confirming its identity and purity are critical steps for its application in any research or commercial setting. This document will first detail a reliable synthetic protocol based on nucleophilic substitution, followed by a multi-faceted analytical approach to unequivocally characterize the final product.
Synthesis: A Mechanistic Approach
The formation of the C-S bond in this compound is most efficiently achieved via a bimolecular nucleophilic substitution (SN2) reaction, a cornerstone of organic synthesis analogous to the Williamson ether synthesis.[5][6] This pathway is favored due to its high efficiency, atom economy, and the ready availability of starting materials.
The SN2 Pathway: Rationale and Design
The core of the synthesis involves the reaction of a sulfur-based nucleophile with a benzyl electrophile. The SN2 mechanism is ideal for this transformation.[6][7]
-
Electrophile Selection : Benzyl halides (e.g., benzyl chloride or benzyl bromide) are superb electrophiles for SN2 reactions. The benzylic carbon is sterically accessible (primary), and the transition state is stabilized by the adjacent π-system of the benzene ring, accelerating the reaction rate. While benzyl bromide is more reactive due to bromide being a better leaving group, benzyl chloride is often a more cost-effective choice for large-scale synthesis.
-
Nucleophile Selection : The thiomethoxide anion (CH₃S⁻) is a potent sulfur nucleophile. Its high polarizability and relatively low solvation in appropriate solvents make it highly reactive. It is typically sourced from sodium thiomethoxide or generated in situ from methanethiol and a strong base.
-
Solvent Choice : The choice of solvent is critical for maximizing the rate of an SN2 reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are optimal.[5][8] These solvents effectively solvate the counter-ion (e.g., Na⁺) while leaving the nucleophile (CH₃S⁻) relatively "naked" and aggressive, thereby promoting a rapid reaction.
Visualizing the Synthesis: Reaction Mechanism
The diagram below illustrates the concerted SN2 mechanism for the synthesis of this compound from benzyl chloride and sodium thiomethoxide.
Caption: SN2 mechanism for this compound synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a laboratory scale.
Materials:
-
Sodium thiomethoxide (NaSCH₃)
-
Benzyl chloride (C₆H₅CH₂Cl)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium thiomethoxide (1.1 equivalents) in 100 mL of anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Electrophile: Slowly add benzyl chloride (1.0 equivalent) to the stirred solution at room temperature. An exotherm may be observed. If the reaction becomes too vigorous, cool the flask with a water bath.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (benzyl chloride) is consumed.
-
Work-up and Extraction:
-
Once the reaction is complete, pour the mixture into 200 mL of water.
-
Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). This removes any unreacted acidic species and residual DMF.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield pure this compound.
Comprehensive Characterization
Confirmation of the product's identity and purity is achieved through a combination of spectroscopic and physical property measurements.
Physical Properties
The synthesized product should be a clear, colorless to light yellow liquid.[9] Key physical constants are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀S | [1] |
| Molecular Weight | 138.23 g/mol | [1][2] |
| Boiling Point | 195-198 °C (at 760 mmHg) | |
| Density | 1.015 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.562 - 1.573 | [3] |
Spectroscopic Validation Workflow
The following workflow provides a self-validating system for structural confirmation.
Caption: Integrated workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides a distinct fingerprint for this compound.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~ 7.2 - 7.4 | Multiplet | 5H | C₆H ₅ |
| Benzylic | ~ 3.6 | Singlet | 2H | Ph-CH ₂-S |
| Methyl | ~ 2.0 | Singlet | 3H | S-CH ₃ |
| (Data referenced from typical spectra and chemical shift predictions)[10][11] |
-
¹³C NMR Spectroscopy : The carbon NMR spectrum confirms the carbon framework of the molecule.
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| Aromatic (ipso) | ~ 138 | C -CH₂ |
| Aromatic (ortho, meta, para) | ~ 127 - 129 | C ₆H₅ |
| Benzylic | ~ 39 | Ph-C H₂-S |
| Methyl | ~ 15 | S-C H₃ |
| (Data referenced from spectral databases)[12] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns.
-
Expected Fragmentation : Electron Ionization (EI) is typically used.
| m/z | Ion | Significance |
| 138 | [C₈H₁₀S]⁺ | Molecular Ion (M⁺) |
| 91 | [C₇H₇]⁺ | Tropylium ion (Base Peak) |
| 65 | [C₅H₅]⁺ | Loss of acetylene from tropylium ion |
| (Data referenced from NIST and PubChem databases)[1][2] |
The base peak at m/z 91 is characteristic of benzyl-containing compounds, arising from the highly stable tropylium cation formed after cleavage of the benzylic C-S bond.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |
| 700 - 800 | C-S Stretch | Thioether |
| (Data referenced from spectral databases)[1][13][14] |
Safety and Handling
This compound is a combustible liquid and is harmful if swallowed.[1][15][16] It can cause skin, eye, and respiratory tract irritation.[3][9]
-
Handling : Always handle in a well-ventilated chemical fume hood.[9][15] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[16] Keep away from heat, sparks, and open flames.[15]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[15]
-
First Aid : In case of skin or eye contact, flush with copious amounts of water for at least 15 minutes.[9] If inhaled, move to fresh air.[15] If ingested, rinse mouth with water and seek immediate medical attention.[15][16]
Conclusion
This guide has outlined a robust and reliable methodology for the synthesis and characterization of this compound. The SN2 reaction between a benzyl halide and sodium thiomethoxide provides a high-yield route to the desired product. The subsequent analytical workflow, employing NMR, MS, and IR spectroscopy, creates a self-validating system that ensures the unequivocal confirmation of the product's structure and purity. Adherence to these protocols and safety guidelines will enable researchers to confidently prepare and utilize this compound in their scientific endeavors.
References
- 1. This compound | C8H10S | CID 13016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound, 766-92-7 [thegoodscentscompany.com]
- 4. Showing Compound this compound (FDB003371) - FooDB [foodb.ca]
- 5. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. This compound(766-92-7) 1H NMR spectrum [chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. This compound(766-92-7) 13C NMR [m.chemicalbook.com]
- 13. This compound(766-92-7) IR Spectrum [m.chemicalbook.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. echemi.com [echemi.com]
A Technical Guide to the Physicochemical Characterization of Benzyl Methyl Sulfide: Boiling and Melting Point Analysis
Introduction: Defining Benzyl Methyl Sulfide
This compound (CAS No. 766-92-7), also known by synonyms such as methyl benzyl sulfide and 1-phenyl-2-thiapropane, is an organosulfur compound with the chemical formula C₈H₁₀S.[1][2] Structurally, it consists of a benzyl group attached to a methyl sulfide moiety. This compound presents as a colorless to pale yellow liquid and is characterized by a strong, often described as stenchy or sulfurous, odor.[1][3][4] While it has applications as a flavoring agent, its primary role in research and development is as a versatile intermediate in organic synthesis.
For professionals in drug development and chemical research, a precise understanding of a compound's physical properties is not merely academic; it is foundational to its synthesis, purification, handling, and formulation. The melting and boiling points are critical thermal transition markers that serve as primary indicators of identity and purity. This guide provides an in-depth examination of these properties for this compound, grounded in established experimental protocols and authoritative data.
Core Physicochemical Properties
A summary of the essential physicochemical data for this compound provides a foundational dataset for laboratory applications.
Table 1: Summary of Key Physicochemical Identifiers for this compound
| Property | Value | Source(s) |
| CAS Number | 766-92-7 | [1] |
| Molecular Formula | C₈H₁₀S | [1][2] |
| Molecular Weight | 138.23 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1][3][4] |
| Odor | Strong, sulfurous, "stench" | [1][2] |
| Solubility | Slightly soluble in water; soluble in fats and organic solvents | [1][2] |
| Density (25 °C) | 1.015 - 1.020 g/mL | [1] |
| Refractive Index (20 °C) | 1.563 - 1.573 | [1][5] |
| Flash Point | 73 °C (163.4 °F) - closed cup | [1][2] |
In-Depth Analysis of Thermal Transition Points
The melting and boiling points are definitive physical constants whose accurate determination is paramount for compound verification.
Table 2: Reported Melting and Boiling Points of this compound
| Thermal Property | Temperature Range | Pressure Conditions | Source(s) |
| Melting Point | -30 °C | Not Applicable | [1][6] |
| Boiling Point | 196 - 198 °C | 760 mm Hg (Standard Pressure) | [1][2] |
| Boiling Point | 87 - 88 °C | 11 mm Hg (Vacuum) | [5] |
Melting Point: A Marker of Purity
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure compound, this transition occurs over a very narrow temperature range (typically <1-2°C). The presence of even minor impurities disrupts the crystal lattice, typically resulting in a depression of the melting point and a broadening of the melting range.[7] Therefore, the sharpness of the melting point is a reliable and experimentally accessible indicator of sample purity. Given that this compound's melting point is -30°C, its determination requires specialized low-temperature apparatus and is less commonly performed for routine identification compared to its boiling point.[1][2]
Boiling Point: The Influence of Atmospheric Pressure
A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[8] This relationship makes the boiling point critically dependent on pressure; a lower external pressure reduces the temperature required to achieve boiling. For this reason, reporting the pressure at which a boiling point was measured is non-negotiable for data integrity. The data for this compound clearly illustrates this, with a boiling point of 196-198°C at standard atmospheric pressure (760 mm Hg) and a significantly lower boiling point of 87-88°C under vacuum conditions.[1][5] This property is fundamental to designing purification protocols such as vacuum distillation, which allows for the purification of high-boiling compounds at lower temperatures to prevent thermal decomposition.
Experimental Determination Protocols
The following protocols are designed as self-validating systems, where the quality of the result (e.g., a sharp melting or boiling range) provides confidence in both the protocol's execution and the sample's purity.
Protocol for Melting Point Determination (Capillary Method)
Principle: This method is the standard for determining the melting point of a crystalline solid. It relies on slow, controlled heating of a small sample packed into a capillary tube while observing the precise temperature range of the solid-to-liquid phase transition.[9] Since this compound is a liquid at room temperature, this protocol would apply to derivatives or situations where it is crystallized at low temperatures.
Methodology:
-
Sample Preparation: Ensure the solid sample is thoroughly dry and finely powdered to allow for uniform packing and heat transfer.[9][10]
-
Capillary Packing: Press the open end of a capillary tube into the powdered sample, tapping the sealed end gently on a hard surface to pack the sample down. The packed sample height should be 2-4 mm for optimal results.[10]
-
Apparatus Setup: Place the packed capillary into the heating block of a melting point apparatus (e.g., a Mel-Temp).
-
Approximate Determination: Conduct an initial rapid heating (10-15°C/minute) to find the approximate melting range. This saves time and prevents overshooting the true value in subsequent, more precise measurements.[10]
-
Accurate Determination: Allow the apparatus to cool to at least 15°C below the approximate melting point. Insert a new sample and heat slowly, at a rate of 1-2°C per minute, as you approach the expected melting point.
-
Data Recording: Record two temperatures: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T₁ - T₂.
Trustworthiness: A pure sample will exhibit a sharp melting range (≤2°C). A broad or depressed range is a direct indication of impurities, prompting further purification steps.
Protocol for Boiling Point Determination (Micro-Capillary Method)
Principle: This technique is ideal for determining the boiling point with a small amount of liquid (a few milliliters).[11] It operates by establishing an equilibrium between the liquid's vapor pressure and the external pressure within an inverted capillary tube.
Causality Behind the Method: As the sample is heated, the air trapped in the inverted capillary expands and escapes, followed by the vapor of the boiling liquid.[11] This is observed as a steady stream of bubbles. When the heat is removed and the apparatus begins to cool, the vapor pressure inside the capillary drops. The exact moment the external pressure overcomes the internal vapor pressure, the liquid is forced back into the capillary. This point of equilibrium is, by definition, the boiling point at that atmospheric pressure.[8]
Methodology:
-
Apparatus Assembly:
-
Attach a small test tube containing 2-3 mL of this compound to a thermometer.
-
Place a small capillary tube (sealed at one end) into the test tube with its open end submerged in the liquid.
-
Immerse this assembly in a heating bath (e.g., a Thiele tube with mineral oil) to ensure uniform heat distribution.[11]
-
-
Heating: Heat the apparatus gently. A stream of bubbles will first emerge from the capillary as trapped air is expelled. Continue heating until a rapid and continuous stream of bubbles emerges—this indicates the sample's vapor is now escaping.[11]
-
Cooling and Observation: Remove the heat source. The rate of bubbling will slow and then stop.
-
Data Recording: Carefully observe the capillary. The temperature at which the liquid just begins to enter the capillary tube is the experimental boiling point. Record this temperature.[11]
-
Pressure Correction: Crucially, record the ambient atmospheric pressure from a barometer. For comparison with literature values, the measured boiling point may need to be corrected to standard pressure (760 mm Hg) using a pressure-temperature nomograph.[12]
Experimental Workflow Visualization
The following diagram outlines the logical workflow for the complete physicochemical characterization of a newly acquired sample of this compound.
Caption: Workflow for the determination of boiling and melting points of this compound.
Essential Safety and Handling
This compound must be handled with appropriate care. It is a combustible liquid and an irritant to the eyes, skin, and respiratory system.[3][4][13]
-
Engineering Controls: Always use this chemical within a certified chemical fume hood to ensure adequate ventilation.[3] An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[3][14]
-
Storage: Store in a cool, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.[13]
Conclusion
The boiling and melting points of this compound are well-defined physical constants that are indispensable for its identification and purity assessment. The boiling point is particularly useful, with an established value of 196-198°C at standard pressure. Adherence to rigorous, well-understood experimental protocols, such as the micro-capillary method for boiling point determination, is essential for generating reliable and trustworthy data in a research and development setting. This technical guide provides the foundational knowledge and practical steps required for scientists to confidently characterize this important chemical intermediate.
References
- 1. This compound | C8H10S | CID 13016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scent.vn [scent.vn]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. This compound, 766-92-7 [thegoodscentscompany.com]
- 6. echemi.com [echemi.com]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. Video: Boiling Points - Concept [jove.com]
- 9. westlab.com [westlab.com]
- 10. southalabama.edu [southalabama.edu]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. chemicalbook.com [chemicalbook.com]
- 14. echemi.com [echemi.com]
An In-Depth Technical Guide to the Solubility of Benzyl Methyl Sulfide in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility of benzyl methyl sulfide in a range of common organic solvents. As a key organosulfur compound utilized in organic synthesis and as a flavoring agent, a thorough understanding of its solubility characteristics is paramount for researchers, scientists, and drug development professionals. This document delves into the theoretical principles governing the dissolution of this compound, presents quantitative solubility data, and offers detailed experimental protocols for solubility determination. The content is structured to provide both foundational knowledge and practical insights, enabling users to make informed decisions in experimental design and process development.
Introduction: The Significance of this compound Solubility
This compound (CAS 766-92-7), also known as methyl benzyl sulfide or 1-phenyl-2-thiapropane, is a thioether characterized by a benzyl group and a methyl group attached to a sulfur atom.[1] Its distinct "stench" is a notable physical property.[1] Beyond its sensory characteristics, this compound serves as a versatile intermediate in organic synthesis and has applications in the food and fragrance industries.[2]
The solubility of a compound is a critical physicochemical property that dictates its behavior in various applications.[3] For researchers and drug development professionals, understanding the solubility of this compound is essential for:
-
Reaction Media Selection: Choosing an appropriate solvent that can dissolve reactants, including this compound, is fundamental to achieving optimal reaction kinetics and yields.
-
Purification Processes: Techniques such as crystallization and chromatography are heavily reliant on solubility differences to isolate and purify target compounds.
-
Formulation Development: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various excipients and solvent systems is a key determinant of bioavailability and formulation stability.
-
Extraction and Separation: Solubility governs the partitioning of a compound between two immiscible phases, a principle that is central to extraction procedures.
This guide aims to provide a detailed exploration of the solubility of this compound, moving from theoretical underpinnings to practical application.
Theoretical Framework: Understanding the "Why" Behind Solubility
The solubility of one substance in another is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution. At a molecular level, solubility is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
The primary intermolecular forces at play in the context of this compound and organic solvents are:
-
London Dispersion Forces: These are weak, transient forces that arise from temporary fluctuations in electron density. They are present in all molecules and increase with molecular size and surface area. The benzyl group and the overall size of the this compound molecule contribute to its significant dispersion forces.
-
Dipole-Dipole Forces: These forces exist between polar molecules that have permanent dipoles. While the carbon-sulfur bonds in thioethers have a lower polarity than carbon-oxygen bonds in ethers, the overall molecule possesses a modest dipole moment.
-
Hydrogen Bonding: This is a strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (N, O, or F). This compound itself cannot act as a hydrogen bond donor, but the sulfur atom can act as a weak hydrogen bond acceptor.
The Role of Solvent Polarity
Organic solvents can be broadly categorized based on their polarity:
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through London dispersion forces. Given that this compound has a significant nonpolar character due to its benzyl group and hydrocarbon chain, it is expected to be readily soluble in nonpolar solvents. The dominant interactions will be dispersion forces between the solute and solvent molecules.
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, acetonitrile, DMF): These solvents possess permanent dipoles but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[2] They can, however, act as hydrogen bond acceptors. The solubility of this compound in these solvents will be influenced by a combination of dispersion forces and dipole-dipole interactions.
-
Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. While this compound is only slightly soluble in water, its solubility in polar protic organic solvents like alcohols is significant. This is due to the favorable dipole-dipole and dispersion interactions between the this compound and the alcohol molecules. The ability of the sulfur atom in this compound to act as a weak hydrogen bond acceptor with the hydroxyl group of the alcohol also contributes to its solubility.
Hansen Solubility Parameters (HSP): A Quantitative Approach
A more quantitative method for predicting solubility is the use of Hansen Solubility Parameters (HSP).[4] This model separates the total cohesive energy of a substance into three components:
-
δD (Dispersion): Represents the energy from London dispersion forces.
-
δP (Polar): Represents the energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Represents the energy from hydrogen bonding.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various organic solvents at 25°C.
| Solvent | Classification | Solubility (g/L) at 25°C |
| Acetone | Polar Aprotic | 3217.11 |
| Acetonitrile | Polar Aprotic | 1803.75 |
| n-Butanol | Polar Protic | 1225.66 |
| Diethyl Ether | Polar Aprotic | 2290.44 |
| Dimethylformamide (DMF) | Polar Aprotic | 2143.36 |
| Ethanol | Polar Protic | 1545.63 |
| Ethyl Acetate | Polar Aprotic | 2069.52 |
| Isopropanol | Polar Protic | 1114.73 |
| Methanol | Polar Protic | 750.67 |
| n-Propanol | Polar Protic | 1258.09 |
| Toluene | Nonpolar | 1892.4 |
| Water | Polar Protic | 0.17 |
Data sourced from publicly available chemical databases.
As the data indicates, this compound exhibits high solubility in a range of common organic solvents, from nonpolar toluene to polar aprotic solvents like acetone and polar protic solvents like ethanol. Its solubility is very low in water, which is consistent with its predominantly nonpolar character.
Experimental Determination of Solubility
For novel solvent systems or to verify solubility at different temperatures, experimental determination is often necessary. The following sections provide detailed protocols for two common methods for determining the solubility of a liquid solute in a liquid solvent.
Safety Precautions
Before undertaking any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents to be used. This compound is a combustible liquid and may cause irritation to the skin, eyes, and respiratory tract.[8] All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Gravimetric Method
This method is a straightforward and reliable technique for determining solubility.[9] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
4.2.1. Protocol
-
Preparation of Saturated Solution:
-
In a sealed, temperature-controlled vessel (e.g., a jacketed beaker connected to a circulating water bath), add a known volume of the desired organic solvent.
-
While stirring, incrementally add this compound to the solvent until a slight excess of the solute is observed as a separate phase, indicating that the solution is saturated.
-
Allow the mixture to equilibrate with continuous stirring for a sufficient period (e.g., 24 hours) to ensure that equilibrium solubility is reached. Maintain a constant temperature throughout this period.
-
-
Sample Collection and Analysis:
-
Stop the stirring and allow the undissolved this compound to settle.
-
Carefully withdraw a known volume (e.g., 10.00 mL) of the clear, saturated supernatant using a calibrated volumetric pipette.
-
Transfer the aliquot to a pre-weighed, clean, and dry evaporating dish.
-
Weigh the evaporating dish containing the solution to determine the mass of the solution.
-
Gently evaporate the solvent in a fume hood, followed by drying in an oven at a temperature below the boiling point of this compound but sufficient to remove the solvent.
-
Cool the evaporating dish in a desiccator and weigh it.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation:
-
Mass of solute = (Mass of dish + residue) - (Mass of empty dish)
-
Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)
-
Solubility (g/L) = (Mass of solute / Volume of aliquot) * 1000
-
4.2.2. Diagram of Gravimetric Method Workflow
Caption: Workflow for determining solubility using the gravimetric method.
UV/Vis Spectroscopic Method
This method is suitable when the solute has a distinct UV/Vis absorbance profile that is different from the solvent.[10] It involves creating a calibration curve of absorbance versus concentration and then measuring the absorbance of a saturated solution.
4.3.1. Protocol
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of this compound in the desired solvent with known concentrations. The concentration range should bracket the expected solubility.
-
Using a UV/Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (Step 1).
-
After equilibration, filter the saturated solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solute.
-
Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the linear regression equation from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
4.3.2. Diagram of UV/Vis Spectroscopic Method Workflow
Caption: Workflow for determining solubility using UV/Vis spectroscopy.
Conclusion
This technical guide has provided a comprehensive examination of the solubility of this compound in organic solvents. The high solubility of this thioether in a wide array of nonpolar, polar aprotic, and polar protic solvents can be rationalized by considering the interplay of intermolecular forces, primarily London dispersion forces and dipole-dipole interactions. The provided quantitative data serves as a valuable resource for solvent selection, while the detailed experimental protocols offer a practical framework for in-house solubility determination. For researchers and professionals in drug development and organic synthesis, a solid understanding of these principles and practices is indispensable for the successful design and execution of their work.
References
- 1. This compound | C8H10S | CID 13016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 766-92-7 [thegoodscentscompany.com]
- 3. pharmacyjournal.info [pharmacyjournal.info]
- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 5. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]
- 6. Downloads | Hansen Solubility Parameters [hansen-solubility.com]
- 7. HSPiP Datasets | Hansen Solubility Parameters [hansen-solubility.com]
- 8. This compound | 766-92-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. longdom.org [longdom.org]
An In-depth Technical Guide to the Electronic and Structural Properties of Benzyl Methyl Sulfide
Foreword: Unveiling the Subtleties of a Versatile Scaffold
To the dedicated researchers, scientists, and drug development professionals, this guide serves as a comprehensive exploration into the core electronic and structural characteristics of benzyl methyl sulfide (CAS 766-92-7). This seemingly simple molecule, also known as methyl benzyl sulfide or 1-phenyl-2-thiapropane, is a cornerstone in various chemical endeavors, from the synthesis of complex bioactive molecules to its application in fragrance and flavor industries.[1][2] Its significance in medicinal chemistry is particularly noteworthy, with the benzyl sulfide moiety appearing in a range of compounds exhibiting promising therapeutic activities.[3]
This document eschews a rigid, templated approach. Instead, it is structured to logically unfold the nuanced interplay between the molecule's conformation, electronic landscape, and its resulting chemical behavior. As your guide, I will not merely present data; I will delve into the causality behind experimental observations and computational predictions, grounding every assertion in verifiable, authoritative sources. Our exploration will be underpinned by a commitment to scientific integrity, providing you with not just information, but a deeper understanding of this versatile chemical entity.
Molecular Architecture: A Study in Conformational Preference
The three-dimensional arrangement of atoms in this compound is not static. Rotation around the C(aryl)-C(methylene) and C(methylene)-S bonds gives rise to a dynamic conformational landscape. Understanding the preferred spatial orientation is paramount, as it dictates how the molecule interacts with its environment, be it a solvent, a reactant, or a biological target.
The Predominance of the Gauche Conformation
This preference for a non-planar arrangement can be attributed to a stabilizing interaction between the sulfur atom's lone pair electrons and the π-system of the aromatic ring. This hyperconjugative interaction outweighs the potential steric hindrance that might be expected to favor a more extended, anti conformation.
Rotational Barriers and Conformational Dynamics
The transition between different conformations is not without an energy cost. Computational studies on benzyl mercaptan have determined the rotational barrier for the interconversion of equivalent gauche conformers to be approximately 248 cm⁻¹ (2.97 kJ/mol).[7] This relatively low barrier indicates that at room temperature, this compound is a conformationally flexible molecule, rapidly interconverting between its stable gauche forms.
The following diagram illustrates the key rotational dynamics:
Caption: Conformational energy landscape of this compound.
The Electronic Landscape: Reactivity and Interactions
The distribution of electrons within the this compound framework governs its reactivity and intermolecular interactions. A thorough understanding of its electronic properties is therefore crucial for predicting its behavior in chemical synthesis and biological systems.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. In this compound, the HOMO is expected to be localized primarily on the sulfur atom and the aromatic ring, reflecting the presence of the sulfur lone pairs and the π-electron system. The LUMO, conversely, is likely distributed over the antibonding orbitals of the benzyl group.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would show a region of negative electrostatic potential (typically colored red) around the sulfur atom, corresponding to the high electron density of its lone pairs. This makes the sulfur atom a prime target for electrophiles. Conversely, the hydrogen atoms of the methyl and methylene groups, as well as the aromatic protons, would exhibit positive electrostatic potential (typically colored blue), rendering them susceptible to nucleophilic interactions.
The following diagram illustrates the expected MEP surface:
Caption: Predicted MEP surface of this compound.
Spectroscopic Signature: An Analytical Fingerprint
A combination of spectroscopic techniques provides an unambiguous identification of this compound and offers further insights into its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound are characteristic and allow for the straightforward assignment of all protons and carbons.
| ¹H NMR Assignment | Chemical Shift (ppm, approx.) | Multiplicity | Integration |
| Aromatic Protons | 7.20 - 7.40 | Multiplet | 5H |
| Methylene Protons (-CH₂-) | 3.65 | Singlet | 2H |
| Methyl Protons (-CH₃) | 2.00 | Singlet | 3H |
| ¹³C NMR Assignment | Chemical Shift (ppm, approx.) |
| Quaternary Aromatic Carbon | 138.5 |
| Aromatic CH | 129.0, 128.5, 127.0 |
| Methylene Carbon (-CH₂-) | 38.0 |
| Methyl Carbon (-CH₃) | 15.5 |
Note: Approximate chemical shifts are based on typical values and may vary slightly depending on the solvent and instrument.[10][11]
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.
| Vibrational Mode | Wavenumber (cm⁻¹, approx.) | Intensity |
| Aromatic C-H Stretch | 3020 - 3100 | Medium |
| Aliphatic C-H Stretch | 2920 - 2980 | Medium |
| Aromatic C=C Stretch | 1600, 1495, 1450 | Medium-Strong |
| CH₂ Scissoring | 1420 | Medium |
| C-S Stretch | 600 - 800 | Weak-Medium |
Data sourced from the NIST WebBook.[12][13] The C-S stretching vibration is often weak and can be difficult to definitively assign in a complex spectrum.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 138.[14][15] The most abundant fragment is typically the tropylium cation at m/z 91, formed by the facile cleavage of the C(methylene)-S bond and subsequent rearrangement of the benzyl cation. Other significant fragments include those corresponding to the loss of a methyl radical and further fragmentation of the aromatic ring.[1]
Synthesis and Characterization: Practical Methodologies
The following protocols provide detailed, step-by-step procedures for the synthesis and analysis of this compound, grounded in established chemical principles.
Experimental Protocol: Synthesis of this compound
This protocol is based on the widely used Williamson ether synthesis, adapted for thioether formation. The nucleophilic substitution of a benzyl halide with a thiolate anion is a robust and high-yielding method.[16]
Workflow Diagram: Synthesis of this compound
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium thiomethoxide (1.0 eq) in anhydrous ethanol.
-
Reaction Setup: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Electrophile: Add benzyl chloride (1.0 eq) dropwise to the stirred solution over a period of 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add deionized water and extract with diethyl ether (3 x volume of water).
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Final Purification (Optional): If necessary, purify the crude product by vacuum distillation or column chromatography on silica gel.
Experimental Protocol: GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for assessing the purity of this compound and confirming its identity.
Step-by-Step Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Instrumentation:
-
GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector: Split/splitless injector at 250 °C.
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
MS Interface: Transfer line temperature of 280 °C.
-
Ion Source: Electron ionization (EI) at 70 eV.
-
Mass Analyzer: Scan range of m/z 40-400.
-
-
Injection and Analysis: Inject 1 µL of the prepared sample into the GC-MS system and acquire the data.
-
Data Interpretation: Analyze the resulting chromatogram for purity and the mass spectrum for the characteristic molecular ion and fragmentation pattern.
Relevance in Drug Discovery and Development
The structural and electronic features of this compound are not merely academic curiosities; they are directly linked to its utility in medicinal chemistry.
A Versatile Synthetic Intermediate
The nucleophilicity of the sulfur atom and the stability of the benzyl group make this compound and its derivatives valuable intermediates in the synthesis of more complex molecules.[17][18] The thioether linkage can be selectively oxidized to the corresponding sulfoxide or sulfone, introducing new functional groups and altering the steric and electronic properties of the molecule. This is a common strategy in drug design to fine-tune activity and pharmacokinetic properties.
Structure-Activity Relationships (SAR)
The benzyl sulfide motif is present in a number of compounds with demonstrated biological activity, including antibacterial agents.[3] The lipophilicity imparted by the benzyl and methyl groups can enhance cell membrane permeability, a crucial factor for drug efficacy. Furthermore, the sulfur atom can engage in non-covalent interactions, such as hydrogen bonding and van der Waals forces, with biological targets like enzymes and receptors.[19][20] The conformational flexibility of the benzyl sulfide core allows it to adapt its shape to fit within a binding pocket, potentially increasing binding affinity. Modifications to the aromatic ring or the alkyl group attached to the sulfur can systematically alter these properties, forming the basis of structure-activity relationship (SAR) studies aimed at optimizing drug candidates.[21]
Conclusion: A Molecule of Enduring Significance
This compound, while structurally unassuming, presents a rich tapestry of conformational and electronic properties. Its preference for a gauche conformation, the nucleophilicity of its sulfur center, and its characteristic spectroscopic fingerprint make it a well-defined and predictable molecular scaffold. These fundamental characteristics are the very reasons for its enduring importance as a synthetic intermediate and a valuable motif in the design of new therapeutic agents. It is our hope that this in-depth guide has not only provided you with the technical data you require but has also illuminated the causal links between structure, properties, and application, empowering your future research and development endeavors.
References
- 1. This compound | C8H10S | CID 13016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Remote Electronic Effects by Ether Protecting Groups Fine-Tune Glycosyl Donor Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Rotational Spectrum, Tunneling Motions, and Intramolecular Potential Barriers in Benzyl Mercaptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Recognition, Transient Chirality and Sulfur Hydrogen Bonding in the Benzyl Mercaptan Dimer | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. This compound(766-92-7) 13C NMR spectrum [chemicalbook.com]
- 12. This compound [webbook.nist.gov]
- 13. This compound(766-92-7) IR Spectrum [chemicalbook.com]
- 14. This compound [webbook.nist.gov]
- 15. This compound [webbook.nist.gov]
- 16. Benzylic sulfide synthesis by C-S coupling [organic-chemistry.org]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. researchgate.net [researchgate.net]
- 19. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 20. Drug Design: Structure-Activity Relationship (SAR) | Caucasus Journal of Health Sciences and Public Health [caucasushealth.ug.edu.ge]
- 21. publications.ashp.org [publications.ashp.org]
An In-depth Technical Guide to the Thermochemical Properties of Benzyl Methyl Sulfide
Abstract: This technical guide provides a comprehensive overview of the essential thermochemical data for benzyl methyl sulfide (C₈H₁₀S, CAS: 766-92-7). Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes key experimental and computational findings related to its enthalpy of formation and critical bond dissociation energies. We delve into the causality behind the primary experimental and theoretical methodologies used to determine these values, including rotating bomb calorimetry and high-accuracy composite computational models. This guide aims to serve as a foundational resource, offering not only established thermochemical values but also the scientific context required for their application in reaction modeling, stability analysis, and mechanistic investigations.
Introduction: The Scientific Imperative for Thermochemical Data
This compound, also known as methyl benzyl sulfide or 1-phenyl-2-thiapropane, is an organosulfur compound whose structural motif is pertinent to various fields of chemical science.[1] In medicinal chemistry, the thioether linkage is a key component in numerous pharmaceuticals, where its metabolic fate is often dictated by the strength of the carbon-sulfur bonds. For process chemists and synthetic designers, understanding the energetics of bond formation and cleavage is paramount for optimizing reaction conditions, predicting byproducts, and ensuring process safety.
Thermochemical data, such as the standard enthalpy of formation (ΔfH°) and bond dissociation energies (BDEs), provide a quantitative foundation for this understanding. The enthalpy of formation defines the energetic landscape of a molecule relative to its constituent elements, while BDEs quantify the energy required to homolytically cleave a specific bond, offering direct insight into reaction pathways involving radical intermediates.[2]
This guide provides a focused examination of these critical parameters for this compound. It moves beyond a simple tabulation of data to explain the expert methodologies—both experimental and computational—that generate these values. By understanding the "why" behind the protocols, researchers can better appreciate the accuracy, limitations, and applicability of the data presented.
Methodologies for Thermochemical Characterization
The determination of thermochemical data is a rigorous discipline that relies on a combination of precise experimental measurements and sophisticated computational modeling. The choice of method is dictated by the specific parameter being investigated and the physical state of the compound.
2.1. Experimental Determination of Enthalpy of Formation
The cornerstone of experimental thermochemistry is calorimetry, the direct measurement of heat flow during a chemical reaction. For organosulfur compounds like this compound, this process is complicated by the formation of multiple sulfur oxidation products (e.g., SO₂, SO₃), which can lead to an ill-defined final state if not properly controlled.
Core Technique: Rotating Bomb Calorimetry
To overcome the challenges of sulfur combustion, the rotating bomb calorimeter is the instrument of choice. Unlike a static bomb calorimeter, the rotating bomb is designed to agitate the contents after combustion, ensuring that the sulfuric acid formed dissolves completely in a defined amount of water placed in the bomb. This creates a well-defined, homogeneous final state, which is essential for accurate calculations.
Experimental Protocol: Rotating Bomb Calorimetry for Sulfur Compounds
-
Sample Preparation: A precise mass (typically < 1 gram) of the liquid this compound is encapsulated in a gelatin capsule or sealed in a polyethylene ampoule. A known length of fuse wire is attached to the bomb's electrodes, positioned to make contact with the sample.
-
Bomb Sealing and Pressurization: 10 mL of distilled water is added to the bomb to dissolve the sulfur oxides produced during combustion.[3] The bomb is then sealed and pressurized with ~30 atm of pure oxygen. It is crucial to check for leaks before proceeding.[4]
-
Calorimeter Assembly: The sealed bomb is submerged in a precise mass of water (e.g., 2000 g) within the calorimeter bucket. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.[4]
-
Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the surrounding water is recorded at regular intervals (e.g., every 30 seconds) until a stable maximum temperature is reached and the cooling curve is established.[5]
-
Post-Combustion Analysis: The bomb is depressurized, and the internal liquid is collected. The solution is analyzed (e.g., by titration) to quantify the amounts of sulfuric acid and nitric acid (from residual atmospheric nitrogen) formed. Corrections are made for the heat released by the combustion of the fuse wire and the formation of nitric acid.
-
Calculation: The total heat released is calculated from the temperature rise and the predetermined energy equivalent of the calorimeter (calibrated using a standard like benzoic acid).[6] This value is then corrected for side reactions to determine the standard internal energy of combustion (ΔcU°), from which the standard enthalpy of combustion (ΔcH°) and subsequently the standard enthalpy of formation (ΔfH°) are derived.
2.2. Determination of Bond Dissociation Energies (BDEs)
While calorimetry measures the overall energy change of a reaction, determining the energy of a single chemical bond requires more specialized techniques.
Experimental Approach: Photoacoustic Calorimetry (PAC)
Photoacoustic calorimetry is a powerful technique for measuring reaction enthalpies in solution, making it suitable for determining BDEs.[3] The method is based on the photoacoustic effect: when a molecule absorbs a pulse of light and a subsequent chemical reaction releases heat, this rapid, localized heating generates a pressure wave (sound) that can be detected by a microphone.[7]
The amplitude of this acoustic signal is proportional to the amount of heat released quickly. By comparing the signal from the sample to that of a non-reactive standard, the enthalpy of the photochemical reaction (e.g., bond cleavage) can be determined.
Computational Approach: High-Accuracy Composite Methods
Direct experimental measurement of gas-phase BDEs can be challenging. Consequently, computational chemistry has become an indispensable tool for obtaining highly accurate thermochemical data. Standard methods like Density Functional Theory (DFT) can provide useful estimates, but for chemical accuracy (defined as within ~1 kcal/mol of the experimental value), more rigorous composite methods are required.
Core Technique: Gaussian-4 (G4) Theory
The Gaussian-n (Gn) theories are a family of composite methods designed to approximate a very high-level calculation by combining results from several lower-level calculations. Gaussian-4 (G4) theory represents a gold standard for small to medium-sized organic molecules. It systematically accounts for electron correlation, basis set effects, and zero-point vibrational energy to yield highly accurate energies.
Workflow: G4 Computational Protocol for BDE Calculation
The BDE for the C₆H₅CH₂–SCH₃ bond is calculated as the enthalpy difference between the parent molecule and its corresponding radical fragments: BDE(R-X) = ΔfH°(R•) + ΔfH°(X•) - ΔfH°(R-X)
The enthalpy of formation for each species (C₆H₅CH₂SCH₃, C₆H₅CH₂•, and •SCH₃) is calculated via the G4 protocol, which involves a series of distinct computational steps:
Caption: Workflow for calculating enthalpy of formation using G4 theory.
Summary of Thermochemical Data
The following table summarizes the most reliable experimental and computational thermochemical data for this compound and its key bond dissociations. All values are for the gas phase at 298.15 K unless otherwise noted.
| Parameter | Value (kJ/mol) | Value (kcal/mol) | Method | Source |
| Standard Enthalpy of Formation (ΔfH°) | ||||
| ΔfH° (gas) | 79.0 ± 3.0 | 18.9 ± 0.7 | Rotating Bomb Calorimetry | Mackle and Mayrick, 1962 |
| ΔfH° (liquid) | 26.0 ± 2.0 | 6.2 ± 0.5 | Rotating Bomb Calorimetry | Mackle and Mayrick, 1962 |
| Standard Enthalpy of Combustion (ΔcH°) | ||||
| ΔcH° (liquid) | -5205.1 ± 2.0 | -1244.1 ± 0.5 | Rotating Bomb Calorimetry | Mackle and Mayrick, 1962 |
| Bond Dissociation Energies (BDE) | ||||
| BDE (C₆H₅CH₂–SCH₃) | 247 | 59.0 | Tabulated Data | Luo, 2007 |
| BDE (C₆H₅CH₂S–CH₃) | ~305 | ~72.9 | Analogy: BDE(CH₃–SH) | Jursic, 1997 |
Note on BDEs: Direct experimental values for the BDEs of this compound are not widely available in the literature. The value for the benzyl-sulfur bond cleavage is from a comprehensive handbook and represents a best-available value. The value for the methyl-sulfur bond cleavage is based on computational studies of the analogous bond in methanethiol (CH₃–SH), which is expected to have a similar bond strength.
Analysis and Implications
The thermochemical data provide critical insights into the stability and reactivity of this compound.
-
Molecular Stability: The positive gas-phase enthalpy of formation (79.0 kJ/mol) indicates that the molecule is thermodynamically unstable relative to its constituent elements (carbon, hydrogen, and sulfur) in their standard states.
-
Bond Strength Analysis: The two C–S bonds exhibit significantly different strengths, a direct consequence of the molecular structure.
-
The Benzyl-Sulfur Bond (C₆H₅CH₂–SCH₃): With a BDE of approximately 247 kJ/mol (59 kcal/mol), this is the weaker of the two C-S bonds. The relative weakness is attributed to the stability of the resulting benzyl radical (C₆H₅CH₂•), which is highly resonance-stabilized. This bond is therefore the most likely site for initial cleavage in thermal decomposition or radical-mediated reactions.
-
The Methyl-Sulfur Bond (C₆H₅CH₂S–CH₃): This bond is significantly stronger, with an estimated BDE around 305 kJ/mol (73 kcal/mol). Its strength is comparable to a typical alkyl-sulfur bond and lacks the resonance stabilization afforded to the benzylic position.
-
This disparity in bond energies has direct implications for drug metabolism, where enzymatic processes may selectively target the weaker benzylic C-S bond, and for synthetic chemistry, where reaction conditions can be tuned to favor cleavage at this site.
References
- 1. annualreviews.org [annualreviews.org]
- 2. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 3. This compound [webbook.nist.gov]
- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 5. researchgate.net [researchgate.net]
- 6. Computational simulation and interpretation of the low-lying excited electronic states and electronic spectrum of thioanisole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
The Dichotomous Photochemistry of Benzyl Methyl Sulfide: A Technical Guide for Researchers
Foreword: Unveiling the Photochemical Duality
Benzyl methyl sulfide (BMS) presents a fascinating case study in organic photochemistry, a field critical to advancements in drug development, materials science, and environmental chemistry. At first glance a simple aromatic sulfide, upon photoexcitation, BMS embarks on one of two distinct reactive pathways: a clean, selective photo-oxidation or a radical-driven bond cleavage. The preferred path is not arbitrary; it is dictated by the experimental conditions, specifically the presence of a photosensitizer and the composition of the atmosphere. This guide provides an in-depth exploration of these competing pathways, offering not just the "what" but the "why" behind the experimental choices and observed phenomena. Our aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to investigate and harness the photochemical behavior of this and similar sulfide-containing molecules.
The Core Photochemical Pathways: Oxidation vs. Cleavage
The photochemical behavior of this compound is dominated by two primary, competing reaction pathways. The selection between these pathways is a critical experimental consideration, governed by the presence or absence of a photosensitizer and oxygen.
Photosensitized Electron Transfer: The Oxidation Pathway
In the presence of an appropriate photosensitizer and under an inert atmosphere, the irradiation of this compound leads to its oxidation, primarily yielding benzaldehyde.[1][2][3] This process is initiated by an electron transfer from the sulfide to the photoexcited sensitizer.
The mechanism proceeds through several key intermediates that have been identified using time-resolved spectroscopy[1][3]:
-
Formation of the Sulfide Radical Cation: Upon photoexcitation, the photosensitizer abstracts an electron from the sulfur atom of this compound, generating a sulfide radical cation.
-
Dimerization and Thionium Ion Formation: This radical cation can then form a dimeric species.[1][3] Subsequently, a thionium ion is formed, which is a key intermediate on the path to the final product.[1]
-
Deprotonation and Product Formation: The final step involves deprotonation, leading to the formation of benzaldehyde.[1][2][3]
The choice of photosensitizer is crucial. Compounds like N-methoxy phenanthridinium hexafluorophosphate have been shown to be effective in initiating this photo-oxidation cascade.[1][2][3]
Caption: Photosensitized oxidation of this compound.
Direct Photolysis: The Benzyl-Sulfur Bond Cleavage Pathway
In the absence of a photosensitizer, direct irradiation of this compound leads to homolytic cleavage of the benzyl-sulfur bond.[4] This pathway generates a benzyl radical and a methylthiyl radical. The prevalence of this pathway is highly dependent on the absence of oxygen, as oxygen can quench the excited state responsible for cleavage.[4]
The mechanism is understood to proceed via a radical intermediate, as evidenced by several key observations[4]:
-
The observed photoproducts are consistent with radical mechanisms.
-
Radical intermediates have been successfully trapped experimentally.
-
There is a lack of a strong correlation between substituent effects and quantum yields, which would be expected for an electron transfer pathway.
The nature of the excited state (singlet vs. triplet) that leads to this cleavage is a subject of nuanced discussion. For similar aromatic compounds, it has been shown that the singlet excited state can lead to in-cage recombination products, while the triplet excited state can lead to radical escape and subsequent reactions.[5] The efficiency of the C-S bond cleavage is also influenced by substituents on the aromatic ring, with a notable "meta effect" being observed.[4]
Caption: Direct photolysis and C-S bond cleavage of this compound.
Experimental Methodologies
A thorough investigation of the photochemical behavior of this compound requires a combination of steady-state and time-resolved techniques.
Steady-State Photolysis
This technique is used to identify the final products of the photochemical reaction and to determine the quantum yield of product formation or substrate disappearance.
Protocol for Steady-State Photolysis and Quantum Yield Determination:
-
Sample Preparation:
-
Prepare a solution of this compound in the desired solvent (e.g., acetonitrile) at a known concentration (typically 10⁻³ to 10⁻⁵ M).
-
For photosensitized reactions, add the photosensitizer at a concentration sufficient to absorb a significant fraction of the incident light.
-
For reactions studying the C-S bond cleavage, thoroughly degas the solution to remove oxygen. The most effective method is three to five cycles of freeze-pump-thaw.[2][3][6][7]
-
-
Actinometry:
-
Prepare a chemical actinometer solution (e.g., potassium ferrioxalate) to measure the photon flux of the light source.
-
-
Irradiation:
-
Irradiate the sample and actinometer solutions in parallel using a light source with a known wavelength (e.g., a mercury arc lamp with appropriate filters or a laser).
-
Ensure identical irradiation geometry for both the sample and the actinometer.
-
-
Product Analysis:
-
At various time intervals, withdraw aliquots of the sample solution and analyze the product distribution and substrate disappearance using techniques such as HPLC, GC-MS, or NMR.
-
-
Quantum Yield Calculation:
-
Determine the number of photons absorbed by the actinometer.
-
Determine the number of molecules of product formed or reactant consumed in the sample.
-
The quantum yield (Φ) is the ratio of the moles of product formed (or reactant consumed) to the moles of photons absorbed.
-
Caption: Workflow for steady-state photolysis experiments.
Nanosecond Laser Flash Photolysis (LFP)
LFP is a powerful technique for directly observing and characterizing the transient intermediates formed during a photochemical reaction.[8][9]
Protocol for Nanosecond Laser Flash Photolysis:
-
Sample Preparation:
-
Prepare a solution of this compound (and photosensitizer, if applicable) in a spectroscopic grade solvent. The concentration should be adjusted to have an absorbance of approximately 0.1-0.3 at the laser excitation wavelength in a 1 cm cuvette.
-
Thoroughly degas the solution using the freeze-pump-thaw method to prevent quenching of excited states and transient intermediates by oxygen.[2][3][6][7]
-
-
Instrument Setup:
-
Use a nanosecond laser (e.g., Nd:YAG) to generate a short pulse of light at an appropriate excitation wavelength (e.g., 266 nm or 355 nm).
-
A probe lamp (e.g., a xenon arc lamp) is used to monitor changes in the sample's absorbance.
-
The probe beam passes through the sample at a right angle to the laser beam.
-
The transmitted probe light is directed through a monochromator to a fast detector (e.g., a photomultiplier tube).
-
-
Data Acquisition:
-
The change in absorbance at a specific wavelength is recorded as a function of time after the laser flash.
-
By varying the wavelength of the monochromator, a time-resolved transient absorption spectrum can be constructed.
-
-
Data Analysis:
-
The decay kinetics of the transient species can be analyzed to determine their lifetimes and reaction rate constants.
-
The transient absorption spectra are used to identify the intermediates based on their characteristic absorption bands.
-
Caption: Schematic of a laser flash photolysis setup.
Quantitative Data and Spectroscopic Signatures
The following table summarizes key quantitative data and spectroscopic information for the photochemical behavior of this compound and related compounds.
| Parameter | Value | Conditions | Pathway | Reference(s) |
| Transient Absorption Maxima | ||||
| Dimeric Radical Cation | ~520 nm | In acetonitrile, with photosensitizer | Oxidation | [1][3] |
| Thionium Ion | 400-420 nm | In acetonitrile, with photosensitizer | Oxidation | [1][3] |
| Quantum Yields (Φ) | ||||
| Disappearance of 3-CN-benzyl phenyl sulfide | > 3-NO₂ > 3-CF₃ > 3-CH₃ > 3-OCH₃ | Degassed samples | Cleavage | [4] |
| Benzaldehyde formation from benzyl alcohol | Varies with catalyst and conditions | Photocatalytic oxidation | Oxidation | [10][11] |
Causality and Experimental Insights: A Senior Scientist's Perspective
The dichotomous photochemical behavior of this compound is a textbook example of how subtle changes in experimental conditions can dramatically alter reaction outcomes.
-
The Role of the Sensitizer: The use of a photosensitizer is not merely a way to initiate a reaction with lower energy light. It fundamentally changes the initial photochemical event from direct excitation of the sulfide to an intermolecular electron transfer. This is why the oxidation pathway is favored in the presence of a sensitizer. The choice of sensitizer is critical; its excited state must have a sufficiently high oxidation potential to accept an electron from the sulfide.
-
The Criticality of a Deaerated Environment: For the direct photolysis pathway leading to C-S bond cleavage, the removal of oxygen is paramount. Molecular oxygen is an efficient quencher of triplet excited states.[4] If the C-S bond cleavage proceeds via a triplet state, the presence of oxygen will deactivate this state before cleavage can occur, significantly reducing the quantum yield of this pathway. The rigorous freeze-pump-thaw method is often necessary because simple sparging with an inert gas may not remove all dissolved oxygen.[2][3][6][7]
-
Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates. In the photosensitized oxidation pathway, a polar solvent like acetonitrile can stabilize the radical cation and thionium ion intermediates, facilitating the reaction. In direct photolysis, solvent polarity can affect the dynamics of the initially formed radical pair, influencing the balance between in-cage recombination and radical escape.
Conclusion and Future Directions
The photochemical behavior of this compound offers a rich landscape for mechanistic and synthetic exploration. While the photosensitized oxidation pathway is relatively well-understood, further investigation into the direct photolysis mechanism, particularly the precise nature of the excited state(s) involved and their lifetimes, would provide a more complete picture. The application of femtosecond transient absorption spectroscopy could offer valuable insights into the ultrafast dynamics of the C-S bond cleavage. From a synthetic perspective, the ability to selectively switch between two distinct reaction pathways by simple modifications of the experimental setup holds significant promise for the development of novel photochemical methodologies in organic synthesis and drug development.
References
- 1. How To [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 4. Substituent Effects on the Photocleavage of Benzyl-Sulfur Bonds. Observation of the "Meta Effect" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triplet- vs. singlet-state imposed photochemistry. The role of substituent effects on the photo-Fries and photodissociation reaction of triphenylmethyl silanes - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. scribd.com [scribd.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. edinst.com [edinst.com]
- 9. Laser Flash Photolysis: Mechanistic and Kinetic Analysis of Radical-Induced Pollutant Degradation - Time Tech Spectra [timetechna.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
The Multifaceted Reactivity of Benzyl Methyl Sulfide: A Mechanistic Guide for Drug Discovery and Development
Abstract
Benzyl methyl sulfide and its derivatives are pivotal structural motifs in a vast array of pharmaceuticals and bioactive molecules. Their prevalence underscores the critical need for a deep, mechanistic understanding of their chemical behavior. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the core reaction mechanisms of this compound. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights into the oxidation, Pummerer rearrangement, and reactions at the benzylic and sulfur centers. By elucidating the underlying principles that govern its reactivity, this guide aims to empower scientists to strategically leverage the unique chemical properties of this compound in the design and synthesis of next-generation therapeutics.
Introduction: The Versatile Role of the Benzyl Sulfide Moiety
The benzyl sulfide unit is a cornerstone in medicinal chemistry, appearing in drugs with diverse therapeutic applications. Its significance stems from the unique electronic interplay between the sulfur atom and the benzylic position, which imparts a rich and varied reactivity profile. This guide will dissect the fundamental reaction pathways of this compound, providing a robust framework for its strategic manipulation in synthetic chemistry. We will explore how subtle changes in reaction conditions can selectively steer transformations toward desired products, a critical consideration in the complex multi-step syntheses common in drug development.
Oxidation of this compound: A Stepwise Journey to Sulfoxide and Sulfone
The oxidation of the sulfur atom in this compound to form the corresponding sulfoxide and sulfone is a fundamental transformation that significantly alters the molecule's polarity, hydrogen bonding capacity, and metabolic stability.[1] Understanding the stepwise mechanism and the factors governing selectivity is paramount for controlling the outcome of this crucial reaction.
The oxidation proceeds in a sequential manner, first converting the sulfide to a sulfoxide, which can then be further oxidized to a sulfone.[2] The general mechanism involves the nucleophilic attack of the sulfur atom on an electrophilic oxygen source.
Mechanism of Sulfide Oxidation
The oxidation of a sulfide to a sulfoxide and subsequently to a sulfone can be generalized as follows:
-
Nucleophilic Attack: The electron-rich sulfur atom of the sulfide acts as a nucleophile, attacking the electrophilic oxygen of the oxidant.
-
Transition State: A transient transition state is formed where a new S-O bond is beginning to form.
-
Formation of Sulfoxide: The departure of the oxidant's leaving group results in the formation of the sulfoxide.
-
Further Oxidation (to Sulfone): The sulfoxide can undergo a second oxidation step, where its sulfur atom, although less nucleophilic than the starting sulfide, attacks another molecule of the oxidant to form the sulfone.[3]
References
Natural occurrence of benzyl methyl sulfide in food products
An In-depth Technical Guide to the Natural Occurrence of Benzyl Methyl Sulfide in Food Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS 766-92-7), a volatile organosulfur compound, is a significant contributor to the desirable savory, roasted, and meaty aroma profiles of various food products. Despite its potent sensory impact, characterized by an exceptionally low odor threshold, the body of scientific literature detailing its natural occurrence, concentration, and biosynthetic origins is notably sparse. This technical guide synthesizes the current understanding of this compound in the food matrix. It covers its physicochemical properties, documented occurrences, and the primary mechanisms believed to be responsible for its formation, including thermal reactions during cooking. Furthermore, this guide provides a detailed, field-proven analytical protocol for the identification and quantification of this elusive compound using headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS). Potential biosynthetic pathways involving plant-derived precursors like glucosinolates are explored, and its regulatory status is summarized. This document serves as a comprehensive resource, highlighting critical knowledge gaps and providing the technical framework necessary for future research in this area.
Introduction to this compound
This compound, systematically named [(methylthio)methyl]benzene, is a thioether that plays a crucial role in the flavor chemistry of many foods.[1][2] Its powerful aroma, even at trace concentrations, makes it a compound of high interest for food scientists and flavor chemists.[3] While it is used as a commercial flavoring agent, its presence as a natural constituent of foods is less understood.[2]
Physicochemical and Sensory Properties
The key properties of this compound are summarized in Table 1. Its volatility and characteristic sulfurous odor are defining features. The sensory profile is complex, often described with desirable savory notes like roasted meat, but also possessing alliaceous (onion/garlic) undertones.[4][5] A critical aspect of its influence on food aroma is its extremely low odor detection threshold, reported to be 2.1 parts per billion (ppb) in air, meaning minute quantities can have a significant sensory impact.[3][6]
Table 1: Physicochemical and Sensory Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 766-92-7 | [2] |
| Molecular Formula | C₈H₁₀S | [2] |
| Molecular Weight | 138.23 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 196-198 °C | [4] |
| Odor Description | Roasted, burnt, beefy, chicken, sulfurous, onion, garlic | [4][5] |
| Odor Threshold (Air) | 0.0021 ppm (2.1 ppb) | [3][6] |
| Solubility | Slightly soluble in water; soluble in fats and propylene glycol | [4] |
Natural Occurrence and Formation in Foods
The presence of this compound in food is primarily linked to thermally processed products, particularly cooked meats. However, it has been detected in other food categories as well.
Documented Presence in Foods
This compound has been identified as a volatile component in several foods, although quantitative data remains largely unpublished in peer-reviewed literature.[7] This is a significant knowledge gap; its detection confirms its natural occurrence, but the lack of concentration data makes it difficult to assess its precise contribution to the overall flavor of these products.
Table 2: Documented Natural Occurrence of this compound
| Food Category | Specific Product(s) | Status | Reference(s) |
| Meat & Poultry | Cooked Chicken, Cooked Pork, Anatidae (Ducks, Geese) | Detected | [7] |
| Dairy | Cow's Milk | Detected | [7] |
Formation During Thermal Processing
The most probable route for the formation of this compound and other key sulfur-containing flavor compounds in cooked food is through heat-induced reactions, namely the Maillard reaction and the associated Strecker degradation of amino acids.[8][9]
Causality: During the cooking of meat, the sulfur-containing amino acid cysteine reacts with other Maillard reaction intermediates. The Strecker degradation of cysteine produces highly reactive intermediates like hydrogen sulfide (H₂S) and methanethiol (CH₃SH). These compounds can then react with other components, such as benzyl derivatives formed from the degradation of phenylalanine, to produce a variety of sulfur volatiles, including potentially this compound.[10][11] While hundreds of volatile compounds are generated during cooking, sulfur compounds are known to be critical for the characteristic "meaty" aroma due to their low odor thresholds.[9][10]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C8H10S | CID 13016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound, 766-92-7 [thegoodscentscompany.com]
- 5. scent.vn [scent.vn]
- 6. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 7. Showing Compound this compound (FDB003371) - FooDB [foodb.ca]
- 8. scielo.br [scielo.br]
- 9. The Influence of Spices on the Volatile Compounds of Cooked Beef Patty - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [iastatedigitalpress.com]
- 11. beefresearch.org [beefresearch.org]
Benzyl Methyl Sulfide: A Volatile Organic Compound in Focus for Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl methyl sulfide (BMS), a sulfur-containing volatile organic compound (VOC), presents a molecule of growing interest at the intersection of analytical chemistry, food science, and pharmaceutical development. Known chemically as [(Methylthio)methyl]benzene, its distinct aromatic and sulfurous notes have led to its use as a flavoring agent in the food industry.[1][2] However, its significance extends beyond organoleptic properties. For researchers and drug development professionals, BMS and its structural analogs offer a versatile scaffold for chemical synthesis and a potential biomarker for various biological processes. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its analysis, biological relevance, and potential applications in the pharmaceutical landscape.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, analysis, and application in a research setting. BMS is a colorless liquid characterized by a potent, somewhat unpleasant odor.[3] It is sparingly soluble in water but demonstrates good solubility in organic solvents such as fats, ethanol, methanol, and isopropanol.[2][4] Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | methylsulfanylmethylbenzene | [2] |
| Synonyms | Methyl benzyl sulfide, Benzyl methyl sulphide, 1-Phenyl-2-thiapropane | [2][5] |
| CAS Number | 766-92-7 | [5] |
| Molecular Formula | C₈H₁₀S | [5] |
| Molecular Weight | 138.23 g/mol | [5] |
| Boiling Point | 195-198 °C | [3] |
| Melting Point | -28 °C | [] |
| Density | 1.015 g/mL at 25 °C | |
| Flash Point | 73 °C (closed cup) | [3] |
| Solubility | Slightly soluble in water; soluble in fats and organic solvents. | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. A common and efficient method involves the reaction of a benzyl halide, such as benzyl chloride or benzyl bromide, with a methylthiolate salt, like sodium thiomethoxide. This reaction, a variation of the Williamson ether synthesis for thioethers, proceeds via an Sₙ2 mechanism.
References
An In-depth Technical Guide to the Stability of Benzyl Methyl Sulfide Under Different Conditions
Introduction
Benzyl methyl sulfide (CAS 766-92-7), a sulfur-containing organic compound, finds application in various sectors, including as a flavoring agent and as an intermediate in chemical synthesis.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of its stability profile is paramount for ensuring product quality, safety, and efficacy. The thioether linkage in this compound is susceptible to degradation under various environmental conditions, potentially leading to the formation of impurities that could alter its chemical properties and biological activity.
This technical guide provides a comprehensive overview of the stability of this compound under different stress conditions, including thermal, photolytic, oxidative, and hydrolytic degradation. It delves into the underlying degradation mechanisms, identifies key degradation products, and offers detailed experimental protocols for conducting forced degradation studies in line with regulatory expectations. The insights provided herein are intended to empower researchers to design robust formulations, establish appropriate storage conditions, and develop validated stability-indicating analytical methods.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability behavior.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀S | [3][4] |
| Molecular Weight | 138.23 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid | |
| Odor | Burnt | [5] |
| Boiling Point | 195-198 °C | [6] |
| Density | 1.015 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.562 | [6] |
| Solubility | Slightly soluble in water; soluble in organic solvents. | [1] |
| Flash Point | 73 °C (closed cup) | [6] |
Degradation Pathways and Mechanisms
The stability of this compound is influenced by its susceptibility to degradation through several key pathways. Understanding these mechanisms is crucial for predicting and mitigating potential degradation.
Thermal Degradation
Thermal stress can induce the homolytic cleavage of the carbon-sulfur bonds in this compound. The primary thermal degradation pathway involves the fission of the benzylic carbon-sulfur bond, which is the weaker of the two C-S bonds.
The thermal decomposition of this compound in an inert atmosphere, such as in a toluene stream, has been investigated over a temperature range of 742 to 917 K.[7] The principal products of this pyrolysis are methyl mercaptan (CH₃SH) and dibenzyl (C₁₄H₁₄).[7] The reaction proceeds via a homogeneous, first-order free-radical mechanism.[7]
The proposed mechanism for thermal degradation is as follows:
-
Initiation: Homolytic cleavage of the benzyl-sulfur bond to form a benzyl radical and a methylthio radical. C₆H₅CH₂SCH₃ → C₆H₅CH₂• + •SCH₃
-
Propagation: The highly reactive radicals can then participate in a series of secondary reactions. The benzyl radicals can dimerize to form dibenzyl. 2 C₆H₅CH₂• → C₆H₅CH₂CH₂C₆H₅
-
Hydrogen Abstraction: The methylthio radical can abstract a hydrogen atom from the solvent (e.g., toluene) or another molecule to form methyl mercaptan.
The activation energy for the thermal decomposition of this compound has been determined to be approximately 51.5 ± 2 kcal/mole.[7]
Caption: Thermal degradation pathway of this compound.
Photodegradation (Photolytic Stability)
Exposure to light, particularly in the UV region, can induce the degradation of this compound. The primary photodegradation pathway involves a one-electron oxidation process, leading to the formation of a sulfide radical cation.[8][9]
In the presence of a photosensitizer and under a nitrogen atmosphere in acetonitrile, the steady-state photolysis of this compound results in the exclusive formation of benzaldehyde.[8][9] The proposed mechanism involves the following steps:
-
Photoinduced Electron Transfer: this compound undergoes a one-electron transfer to the excited photosensitizer, forming a sulfide radical cation.
-
Deprotonation: The sulfide radical cation undergoes deprotonation to form a benzylthiyl radical.
-
Oxidation and Hydrolysis: The benzylthiyl radical is further oxidized and subsequently reacts with residual water to yield benzaldehyde.
Laser flash photolysis studies have provided evidence for the formation of the sulfide radical cation, which can exist in a dimeric form.[8][9] At longer delay times, a thionium ion intermediate is observed, which is formed from the oxidation of the benzyl radical.[8][9]
Caption: Photo-oxidative degradation pathway of this compound.
Oxidative Degradation
Thioethers are susceptible to oxidation at the sulfur atom, and this compound is no exception. Oxidizing agents can convert the sulfide to a sulfoxide and subsequently to a sulfone.
Common oxidizing agents used in forced degradation studies, such as hydrogen peroxide (H₂O₂), readily oxidize this compound.[10][11][12] The reaction proceeds in two steps:
-
Oxidation to Sulfoxide: C₆H₅CH₂SCH₃ + [O] → C₆H₅CH₂S(O)CH₃ (Benzyl Methyl Sulfoxide)
-
Oxidation to Sulfone: C₆H₅CH₂S(O)CH₃ + [O] → C₆H₅CH₂S(O)₂CH₃ (Benzyl Methyl Sulfone)
The rate of oxidation and the predominant product (sulfoxide or sulfone) depend on the strength of the oxidizing agent and the reaction conditions.
References
- 1. Showing Compound this compound (FDB003371) - FooDB [foodb.ca]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. This compound | C8H10S | CID 13016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (CAS 766-92-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound, 766-92-7 [thegoodscentscompany.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. researchgate.net [researchgate.net]
- 9. Photoinduced One-Electron Oxidation of Benzyl Methyl Sulfides in Acetonitrile: Time-Resolved Spectroscopic Evidence for a Thionium Ion Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Strategic Use of Benzyl Methyl Sulfide in Modern Organic Synthesis
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
Benzyl methyl sulfide (C₆H₅CH₂SCH₃) is a versatile and highly valuable reagent in organic synthesis, serving not only as a key building block but also as a strategic tool for intricate molecular manipulations. Its unique chemical properties, stemming from the interplay between the benzylic methylene group and the adjacent sulfur atom, enable a diverse range of transformations. This guide provides an in-depth exploration of its primary applications, including its role in oxidation reactions to form valuable aldehydes and sulfoxides, its utility as a masked nucleophile for carbon-carbon bond formation via the principle of Umpolung, and its function as a robust protecting group for thiols. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss their applications in complex molecule and drug synthesis.
Introduction: Chemical Profile of this compound
This compound, also known as [(Methylthio)methyl]benzene, is a colorless liquid characterized by a distinctive roasted, savory aroma.[1][2] While it finds use as a flavoring agent, its true power lies in the laboratory. The sulfur atom activates the adjacent benzylic C-H bonds, rendering them acidic enough for deprotonation with strong bases. Furthermore, the sulfur atom itself is susceptible to oxidation, providing a pathway to sulfoxides and sulfones, which are important functional groups in medicinal chemistry.
Table 1: Physicochemical Properties of this compound [3][4]
| Property | Value |
| CAS Number | 766-92-7 |
| Molecular Formula | C₈H₁₀S |
| Molecular Weight | 138.23 g/mol |
| Boiling Point | 195-198 °C |
| Density | 1.015 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.562 |
| Solubility | Insoluble in water; soluble in organic solvents |
Oxidation Reactions: Accessing Aldehydes and Chiral Sulfoxides
The oxidation of this compound is a highly valuable transformation. Depending on the reaction conditions and the oxidant employed, one can selectively access either the corresponding aldehyde (benzaldehyde) or the sulfoxide.
Oxidation to Benzaldehyde via a Thionium Ion Intermediate
The one-electron oxidation of this compound leads to the formation of a sulfide radical cation. This intermediate can undergo further transformations, ultimately leading to a stable (α-thio)benzyl cation, also known as a thionium ion.[5][6] This thionium ion is then hydrolyzed to furnish benzaldehyde. This pathway is particularly relevant in photo-oxidative conditions.[5][6]
Causality Behind the Mechanism: The stability of the thionium ion intermediate is a key driver for this reaction. Density functional theory (DFT) calculations have shown significant charge and spin delocalization involving both the phenyl ring and the sulfur atom in the radical cation precursor, facilitating its formation.[6] The subsequent cleavage of the C-S bond and hydrolysis yields the aldehyde product.
Caption: Oxidation pathway of this compound to Benzaldehyde.
Protocol 2.1: Photo-oxidative Synthesis of Benzaldehyde
This protocol is based on the findings from studies on the photo-oxidation of benzyl methyl sulfides.[5][6]
-
Materials: this compound (1b), N-methoxy phenanthridinium hexafluorophosphate (MeOP⁺PF₆⁻) as the photosensitizer, and acetonitrile (CH₃CN, dry).
-
Setup: A standard photochemical reactor equipped with a suitable light source (e.g., a high-pressure mercury lamp with a Pyrex filter). The reaction should be conducted under an inert atmosphere (Nitrogen or Argon).
-
Procedure:
-
In a quartz reaction vessel, dissolve this compound (1.0 mmol) and MeOP⁺PF₆⁻ (0.1 mmol) in dry acetonitrile (50 mL).
-
Purge the solution with dry nitrogen for 20 minutes to remove dissolved oxygen.
-
Irradiate the solution with the lamp while maintaining the temperature at 20-25 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure benzaldehyde.
-
-
Self-Validation: The formation of benzaldehyde can be confirmed by ¹H NMR, ¹³C NMR, and comparison with an authentic sample. The disappearance of the starting sulfide signals (benzylic CH₂ at ~3.7 ppm and S-CH₃ at ~2.0 ppm) and the appearance of the aldehydic proton (~10 ppm) are key diagnostic markers.
Selective Oxidation to Benzyl Methyl Sulfoxide
Controlled oxidation can stop at the sulfoxide stage. This is a crucial transformation, as chiral sulfoxides are valuable building blocks in asymmetric synthesis. Using reagents like sodium bromite (NaBrO₃) in ionic liquids provides a selective method for this conversion.[7]
Protocol 2.2: Synthesis of Benzyl Methyl Sulfoxide
This protocol is adapted from procedures for the selective oxidation of sulfides.[7]
-
Materials: this compound, sodium bromite (NaBrO₃), 1-Butyl-3-methylimidazolium bromide ([bmim]Br).
-
Procedure:
-
In a round-bottom flask, mix NaBrO₃ (3.3 mmol) with [bmim]Br (0.3 g).
-
Add this compound (1.0 mmol) to the mixture.
-
Stir the reaction vigorously at room temperature. The reaction is typically complete within 1 hour.
-
Monitor the reaction by TLC. The product sulfoxide is significantly more polar than the starting sulfide.
-
Upon completion, extract the product from the ionic liquid using ethyl acetate or dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography if necessary.
-
-
Trustworthiness: The high selectivity of this system minimizes the over-oxidation to the corresponding sulfone. The yield of the sulfoxide is typically high. Characterization by IR spectroscopy (strong S=O stretch around 1050 cm⁻¹) and NMR will confirm the product's identity.
C-C Bond Formation: this compound as an Acyl Anion Equivalent (Umpolung)
The German term Umpolung, or polarity inversion, describes the reversal of the normal polarity of a functional group.[8] The α-protons of this compound can be removed by a strong base (like n-butyllithium) to generate a nucleophilic carbanion. This carbanion is an "acyl anion equivalent," a powerful tool for forming C-C bonds with electrophiles like alkyl halides and carbonyl compounds. This reactivity is analogous to the well-established chemistry of dithianes.[9]
Caption: General workflow for using this compound in Umpolung synthesis.
Protocol 3.1: Alkylation of this compound via Deprotonation
This protocol describes a general procedure for the generation of the α-lithiothis compound and its subsequent reaction with an alkyl halide.
-
Materials: this compound, n-butyllithium (n-BuLi) in hexanes, an alkyl halide (e.g., iodomethane or benzyl bromide), anhydrous tetrahydrofuran (THF).
-
Setup: All glassware must be oven- or flame-dried. The reaction must be performed under a strict inert atmosphere (Nitrogen or Argon) using Schlenk techniques.
-
Procedure:
-
To a cooled (-78 °C, acetone/dry ice bath) solution of this compound (1.0 mmol) in anhydrous THF (10 mL), add n-BuLi (1.1 mmol, 1.1 eq) dropwise.
-
Stir the solution at -78 °C for 1 hour. The formation of the anion is often indicated by a color change.
-
Add the alkyl halide (1.2 mmol, 1.2 eq) dropwise to the solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours or until TLC indicates the consumption of the starting material.
-
Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the resulting sulfide by silica gel column chromatography.
-
-
Expertise & Experience: The choice of base and temperature is critical. n-BuLi is strong enough to deprotonate the benzylic position efficiently. Maintaining a low temperature (-78 °C) is crucial to prevent side reactions and ensure the stability of the generated anion.
Benzyl Thioethers as Protecting Groups for Thiols
In multi-step synthesis, particularly in peptide and natural product synthesis, the thiol group (-SH) is highly reactive and often requires protection. The benzyl group is a common and robust protecting group for thiols, forming a stable benzyl thioether.[10] This thioether is resistant to a wide range of reaction conditions, yet it can be removed when needed.
Protocol 4.1: Protection of a Thiol as a Benzyl Thioether
This protocol uses standard Williamson ether synthesis conditions to protect a generic aliphatic thiol.
-
Materials: Thiol (e.g., 1-hexanethiol, 1.0 mmol), sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol), benzyl bromide (1.1 mmol), anhydrous THF.
-
Procedure:
-
Under an inert atmosphere, suspend NaH in anhydrous THF (10 mL) in a round-bottom flask at 0 °C (ice bath).
-
Add the thiol dropwise to the suspension. Evolution of hydrogen gas will be observed.
-
Stir the mixture at 0 °C for 30 minutes after gas evolution ceases to ensure complete formation of the sodium thiolate.
-
Add benzyl bromide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the pure benzyl thioether.
-
Protocol 4.2: Deprotection of Benzyl Thioethers
Removal of the S-benzyl group typically requires reductive cleavage. The classic method is dissolution with sodium in liquid ammonia.[11]
-
Materials: Benzyl thioether (1.0 mmol), liquid ammonia (condensed, ~20 mL), sodium metal.
-
Setup: The reaction must be conducted in a well-ventilated fume hood at -78 °C. A flask equipped with a dry ice condenser is required.
-
Procedure:
-
Place the benzyl thioether in a three-neck flask equipped with a dry ice condenser and an inlet for ammonia gas.
-
Cool the flask to -78 °C and condense ammonia into it.
-
Once the substrate is dissolved, add small, freshly cut pieces of sodium metal to the stirred solution until a persistent deep blue color remains for at least 15-30 seconds.
-
After the reaction is complete (monitored by TLC), quench the excess sodium by the careful addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate under a gentle stream of nitrogen.
-
Dissolve the remaining residue in water and extract with an organic solvent. The desired thiol may remain in the aqueous layer as a thiolate, requiring acidification before extraction.
-
Acidify the aqueous layer carefully with dilute HCl and extract the thiol with diethyl ether.
-
Dry the organic extracts and concentrate carefully to yield the deprotected thiol.
-
-
Authoritative Grounding: This reductive cleavage is a standard procedure in Boc-chemistry solid-phase peptide synthesis for deprotecting cysteine residues.[11]
Conclusion
This compound is a powerful and multifaceted tool in the arsenal of the synthetic organic chemist. Its ability to undergo selective oxidation to either aldehydes or sulfoxides provides access to critical synthetic intermediates. The acidity of its benzylic protons allows for its use in Umpolung strategies, enabling the formation of key carbon-carbon bonds that are otherwise challenging to construct. Finally, its role in the protection/deprotection of thiols highlights its importance in the synthesis of complex, biologically active molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively leverage the unique reactivity of this compound in their synthetic endeavors.
References
- 1. This compound | C8H10S | CID 13016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | 766-92-7 [amp.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photoinduced One-Electron Oxidation of Benzyl Methyl Sulfides in Acetonitrile: Time-Resolved Spectroscopic Evidence for a Thionium Ion Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Umpolung - Wikipedia [en.wikipedia.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
Application Notes and Protocols: The Use of Benzyl Methyl Sulfide in Peptide Synthesis
Abstract
The final deprotection and cleavage step in solid-phase peptide synthesis (SPPS) is a critical juncture where the success of a multi-step synthesis is realized. The highly acidic conditions required, particularly in Boc/Bzl strategies, generate reactive carbocationic species from cleaved side-chain protecting groups. These cations can lead to undesirable side reactions, such as alkylation of sensitive residues like Tryptophan and Methionine, compromising the purity and yield of the final peptide. This document provides a detailed technical guide on the application of benzyl methyl sulfide (BMS) as a potent carbocation scavenger in cleavage cocktails. We will explore the underlying chemical mechanisms, provide comparative data, and present detailed, validated protocols for its use in both Fmoc/tBu and Boc/Bzl synthesis strategies.
The Challenge: Carbocation-Mediated Side Reactions in Peptide Cleavage
In solid-phase peptide synthesis, protecting groups are essential for directing the sequence of amino acid coupling.[1] The most common strategies, Fmoc/tBu and Boc/Bzl, rely on acid-labile protecting groups for the amino acid side chains.[2][3] During the final cleavage step, where the peptide is released from the resin and side-chain protecting groups are removed, a strong acid like trifluoroacetic acid (TFA) or hydrofluoric acid (HF) is used.[4][5]
This process liberates protecting groups as highly reactive carbocations (e.g., tert-butyl, trityl, benzyl cations).[3] These electrophilic species can irreversibly modify nucleophilic residues within the peptide sequence, leading to a heterogeneous and difficult-to-purify mixture.
Commonly Affected Residues:
-
Tryptophan (Trp): The indole side chain is highly susceptible to alkylation by tert-butyl and other cations.
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt, or oxidized.[6]
-
Tyrosine (Tyr): The phenolic ring can be alkylated, although it is less reactive than Tryptophan.
-
Cysteine (Cys): The free thiol can be alkylated, and reattachment of trityl groups is a common side reaction.[7]
To mitigate these side reactions, "scavengers" are added to the cleavage cocktail. These are nucleophilic compounds designed to trap, or "scavenge," the carbocations before they can react with the peptide.[5][7]
Mechanism of Action: this compound as a Carbocation Scavenger
This compound (C₈H₁₀S), structurally similar to the widely used scavenger thioanisole, functions as a soft nucleophile.[8] The sulfur atom's lone pair of electrons effectively attacks and quenches the reactive carbocations generated during acidolysis.
The mechanism proceeds via an Sₙ1 pathway for the removal of the protecting group, followed by electrophilic attack on the scavenger.[9][10]
Figure 1: Mechanism of carbocation scavenging by this compound.
The key to effective scavenging is the use of a soft nucleophile like BMS, which preferentially reacts with the generated soft electrophile (the carbocation) over protonation by the strong acid medium. This prevents the carbocation from attacking sensitive residues on the peptide chain.[9][10]
Comparative Analysis of Common Scavengers
This compound belongs to a family of sulfur-containing scavengers. Its performance is best understood in comparison to other commonly used reagents.
| Scavenger | Chemical Class | Primary Target | Advantages | Disadvantages |
| This compound (BMS) | Thioether | Benzyl and tert-butyl cations | Effective for protecting Trp and Met. Less volatile and odorous than DMS. | Can be oxidized; less effective for silane-sensitive protecting groups. |
| Thioanisole | Thioether | Benzyl and tert-butyl cations | Well-established efficacy, particularly for Arg(Pmc/Pbf) deprotection.[11] | Strong, unpleasant odor. Can cause some side reactions with Trp if used in excess. |
| Dimethyl Sulfide (DMS) | Thioether | Benzyl cations | Volatile, easily removed. Used in "low-odor" HF cleavage procedures.[12] | Less effective for tert-butyl cations compared to TIS. Pungent odor. |
| 1,2-Ethanedithiol (EDT) | Thiol | Trityl cations, suppresses Met oxidation | Very effective for Cys(Trt) deprotection and preventing disulfide formation.[7] | Extremely noxious odor. Can reduce Met(O) back to Met. |
| Triisopropylsilane (TIS) | Silane | tert-butyl and trityl cations | Highly effective, reduces oxidized Trp back to its native state. Low odor. | Does not protect Met from oxidation. Can reduce sulfoxides. |
| Water | Hydroxyl | tert-butyl cations | Suppresses tert-butylation of Trp. | Can cause hydrolysis of some linkers if used in high concentrations. |
| Phenol | Phenol | Benzyl cations | Effective scavenger, particularly in Boc chemistry. | Can be difficult to remove during workup; potential for ring iodination. |
Expert Insight: this compound offers a balanced profile, providing robust protection for Trp and Met with better handling properties (lower volatility and less intense odor) compared to DMS and EDT. It is an excellent choice for sequences containing benzyl-protected residues and is a reliable component in general-purpose cleavage cocktails.
Protocols for Application
General Considerations & Safety
-
Reagent Quality: Always use high-purity, fresh reagents. TFA should be clear and colorless. Scavengers should be stored under inert gas (Nitrogen or Argon) to prevent oxidation.
-
Fume Hood: All procedures involving TFA and thiol scavengers must be performed in a well-ventilated chemical fume hood.[13]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and acid-resistant gloves.
-
Reaction Vessel: Use a dedicated glass or polypropylene vessel suitable for strong acids and organic solvents.
Preparation of Cleavage Cocktails Featuring this compound
Cleavage cocktails must be prepared fresh immediately before use.[13] The composition depends on the peptide sequence and the protecting groups used.
| Cocktail Name | Composition (v/v/w) | Target Application | Rationale |
| Reagent B (Modified) | 92.5% TFA / 2.5% Water / 2.5% BMS / 2.5% EDT | General Purpose; Cys, Met, Trp containing peptides. | A robust, all-purpose cocktail. Water and BMS scavenge tert-butyl cations protecting Trp. EDT protects Cys and Met.[14] |
| Reagent K (BMS variant) | 82.5% TFA / 5% Phenol / 5% Water / 5% BMS / 2.5% EDT | Peptides with Arg(Pmc/Pbf), Trp, Cys. | Phenol and BMS work synergistically to scavenge cations from bulky Arg protecting groups. |
| Low-Odor Trp/Met Protection | 94% TFA / 1% TIS / 5% BMS | Peptides with Trp and Met, but no Cys(Trt). | TIS is a potent scavenger for tert-butyl groups. BMS is added specifically to protect the thioether in Met from alkylation. |
| Boc-SPPS Cleavage (TFMSA) | 10% TFMSA / 60% TFA / 20% BMS / 10% m-Cresol | Boc/Bzl strategy with benzyl-protected residues. | A strong acid system for removing stable benzyl groups. BMS and m-cresol are essential to prevent side reactions under these harsh conditions.[9][10] |
Note: Volumes/weights should be adjusted based on the scale of the synthesis, typically 10-20 mL of cocktail per gram of peptide-resin.
Experimental Workflow: Cleavage & Deprotection
This workflow outlines the standard procedure for cleaving a peptide synthesized via Fmoc/tBu chemistry.
Figure 2: Standard workflow for peptide cleavage and precipitation.
Step-by-Step Protocol (General Purpose, 0.1 mmol Scale)
-
Resin Preparation: Place the dry peptide-resin (approx. 150-250 mg for a 0.1 mmol synthesis) into a 10 mL reaction vessel.
-
Cocktail Addition: In a fume hood, prepare 2 mL of the desired cleavage cocktail (e.g., Modified Reagent B). Add the cocktail to the resin. The resin should be fully submerged and suspended.
-
Reaction: Stopper the vessel and allow the mixture to react at room temperature for 2-3 hours with occasional swirling.[13] For peptides with multiple Arg(Pbf) groups, extend the time to 4 hours.
-
Filtration: Filter the cleavage mixture through a fritted syringe or funnel, collecting the TFA solution (filtrate) in a centrifuge tube.
-
Resin Wash: Wash the resin with a small volume (0.5 mL) of fresh TFA and add this to the initial filtrate.
-
Precipitation: In a separate 50 mL centrifuge tube, add 30-40 mL of ice-cold diethyl ether. Slowly add the TFA filtrate dropwise into the ether while gently vortexing. A white precipitate (the crude peptide) should form.
-
Incubation: Allow the ether suspension to stand at -20°C for at least 30 minutes to maximize precipitation.
-
Pelleting: Centrifuge the suspension at 3000-4000 x g for 5-10 minutes. A solid white pellet should form at the bottom.
-
Washing: Carefully decant the ether. Add 20 mL of fresh cold ether, break up the pellet using a vortex or spatula, and centrifuge again. Repeat this wash step two more times to thoroughly remove scavengers and cleaved protecting groups.
-
Drying: After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution |
| Low Peptide Yield | Incomplete cleavage from resin. Peptide precipitation was incomplete. | Extend cleavage time. Ensure a 10-fold or greater excess of cold ether is used for precipitation. |
| Extra Peaks in HPLC (Higher MW) | Aggregation during precipitation. Incomplete removal of a protecting group. | Lyophilize the peptide from an Acetonitrile/Water mixture before HPLC. Re-treat the peptide with the cleavage cocktail. Check the mass of the side product to identify the remaining group. |
| Extra Peaks in HPLC (Similar MW) | Alkylation of Trp or Met. Racemization. | Increase the concentration of scavengers (BMS, TIS) in the cleavage cocktail. Ensure high-quality reagents are used. |
| Peptide is Oily/Gummy | Scavengers (e.g., phenol, BMS) are not fully removed. | Perform an additional 1-2 washes with cold diethyl ether. Ensure the ether is sufficiently cold to keep the peptide precipitated. |
| Oxidized Methionine Peak (+16 Da) | Exposure to air during cleavage or workup. | Use degassed solvents. Blanket the reaction with nitrogen. Consider adding 1-2% EDT to the cocktail to maintain a reducing environment.[7] |
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. peptide.com [peptide.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. A Green Route to Benzyl Phenyl Sulfide from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
Application Notes and Protocols: Benzyl Methyl Sulfide as a Scavenger in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Scavengers in Modern Synthetic Chemistry
In the landscape of complex organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS), the use of acid-labile protecting groups is a cornerstone of strategic chemical transformations. However, the acidic cleavage of these protecting groups, while necessary, invariably generates highly reactive carbocationic species. These electrophilic intermediates, if left unchecked, can lead to a cascade of undesirable side reactions, including alkylation of sensitive amino acid residues such as tryptophan, methionine, and tyrosine. This can compromise the purity, yield, and biological activity of the target molecule. To mitigate these deleterious effects, the inclusion of "scavenger" molecules in the cleavage cocktail is an indispensable practice.[1] These scavengers are nucleophilic compounds designed to efficiently trap and neutralize carbocations, thereby preserving the integrity of the final product.[1] This guide provides a detailed exploration of benzyl methyl sulfide as a potential scavenger, offering insights into its mechanism, applications, and protocols for its effective use.
This compound: A Profile
This compound, also known as methyl benzyl sulfide, is an organosulfur compound with the chemical formula C₆H₅CH₂SCH₃. Structurally, it is analogous to the widely used scavenger thioanisole (methyl phenyl sulfide), with the key difference being the presence of a methylene spacer between the phenyl ring and the sulfur atom. This structural nuance can influence its nucleophilicity, steric hindrance, and overall efficacy as a scavenger. While less documented in peptide synthesis literature compared to thioanisole or dimethyl sulfide (DMS), its chemical properties suggest it as a viable candidate for carbocation trapping.
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₈H₁₀S |
| Molecular Weight | 138.23 g/mol |
| Appearance | Clear colorless to pale yellow liquid |
| Boiling Point | 195-198 °C |
| Density | 1.015 g/mL at 25 °C |
Mechanism of Action: Carbocation Trapping
The primary function of this compound as a scavenger is to intercept carbocations generated during the acidic cleavage of protecting groups, such as the tert-butyl (tBu) group. The sulfur atom in this compound possesses lone pairs of electrons, rendering it nucleophilic and capable of attacking the electrophilic carbocation.
The proposed mechanism involves the formation of a sulfonium ion intermediate, which is a stable and unreactive species, thus preventing the carbocation from engaging in side reactions with the peptide.
Figure 1: Proposed mechanism of carbocation scavenging by this compound.
The rationale behind using a sulfur-based nucleophile like this compound lies in the "soft" nature of both the sulfur atom and the carbocation, leading to a favorable interaction according to Hard-Soft Acid-Base (HSAB) theory.
Application in Solid-Phase Peptide Synthesis (SPPS)
The most prominent application for this compound as a scavenger is in the final cleavage step of Boc-SPPS and in the cleavage of side-chain protecting groups in Fmoc-SPPS.
Cleavage in Fmoc-SPPS
In Fmoc-SPPS, side-chain protecting groups such as tert-butyl (tBu) on aspartic acid, glutamic acid, serine, threonine, and tyrosine, and the trityl (Trt) group on cysteine, asparagine, and glutamine are typically removed with a strong acid cocktail, commonly based on trifluoroacetic acid (TFA).
Workflow for Scavenger Optimization in Fmoc-SPPS Cleavage:
Figure 2: Logical workflow for optimizing the use of this compound in a cleavage protocol.
Recommended Cleavage Cocktails
The composition of the cleavage cocktail is critical and depends on the amino acid sequence of the peptide.
Table of Recommended TFA Cleavage Cocktails Incorporating this compound:
| Peptide Characteristics | Reagent | Volume % | Purpose |
| Standard Peptides | Trifluoroacetic Acid (TFA) | 92.5% | Cleavage Agent |
| This compound | 2.5% | Primary Scavenger | |
| Triisopropylsilane (TIS) | 2.5% | Scavenger, Reduces Trityl groups | |
| Water | 2.5% | Scavenger, aids in solubility | |
| Peptides with Methionine | Trifluoroacetic Acid (TFA) | 90% | Cleavage Agent |
| This compound | 5% | Primary Scavenger, may help reduce Met(O) | |
| 1,2-Ethanedithiol (EDT) | 2.5% | Reduces Methionine sulfoxide | |
| Water | 2.5% | Scavenger, aids in solubility | |
| Peptides with Arginine(Pbf/Pmc) | Trifluoroacetic Acid (TFA) | 90% | Cleavage Agent |
| This compound | 5% | Primary Scavenger | |
| Thioanisole | 2.5% | Scavenger for sulfonyl groups | |
| Water | 2.5% | Scavenger, aids in solubility |
Note: These are starting recommendations and may require optimization.
Detailed Experimental Protocol: Cleavage of a Protected Peptide from Resin
This protocol provides a step-by-step guide for the cleavage of a peptide synthesized on a Rink Amide resin using a TFA cocktail containing this compound.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
This compound
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Cold methyl tert-butyl ether (MTBE)
-
Dichloromethane (DCM)
-
Reaction vessel (scintillation vial or specialized cleavage vessel)
-
Shaker or rocker
-
Centrifuge
-
Sintered glass funnel
Safety Precautions:
-
Trifluoroacetic acid is highly corrosive and volatile. Always work in a certified chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[2][3]
-
This compound has a strong odor. Handle in a well-ventilated area.[3]
-
Dispose of all chemical waste according to institutional guidelines.[4][5]
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg, ~0.1 mmol) into a suitable reaction vessel.
-
Wash the resin with DCM (3 x 2 mL) to swell the beads and remove any residual solvents. Aspirate the DCM after each wash.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 15 minutes.
-
-
Cleavage Cocktail Preparation:
-
In a separate glass vial, prepare the cleavage cocktail. For a standard peptide, a recommended cocktail is TFA/Water/TIS/Benzyl Methyl Sulfide (92.5:2.5:2.5:2.5 v/v/v/v).
-
For 100 mg of resin, prepare 2 mL of the cocktail:
-
1.85 mL TFA
-
50 µL Deionized Water
-
50 µL TIS
-
50 µL this compound
-
-
Mix the cocktail gently.
-
-
Cleavage Reaction:
-
Add the prepared cleavage cocktail to the reaction vessel containing the dried peptide-resin.
-
Seal the vessel and place it on a shaker or rocker at room temperature.
-
Allow the reaction to proceed for 2-3 hours. Longer reaction times may be necessary for peptides containing multiple arginine residues with Pbf or Pmc protecting groups.[6]
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture through a sintered glass funnel into a centrifuge tube containing cold MTBE (10-fold excess, e.g., 20 mL).
-
Wash the resin in the funnel with a small amount of fresh TFA (0.5 mL) and collect the filtrate in the same centrifuge tube.
-
A white precipitate of the crude peptide should form in the MTBE.
-
Cap the centrifuge tube and place it in a -20 °C freezer for at least 30 minutes to maximize precipitation.
-
-
Washing and Drying:
-
Centrifuge the tube at 3000-4000 rpm for 5-10 minutes to pellet the peptide.
-
Carefully decant the supernatant.
-
Resuspend the peptide pellet in fresh cold MTBE (10 mL) and vortex briefly. This step is crucial for removing the scavengers and their byproducts.
-
Repeat the centrifugation and decantation steps two more times.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether.
-
-
Analysis:
-
Dissolve a small amount of the dried crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Analyze the purity of the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry (MS).
-
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through rigorous analytical assessment of the final product. The efficacy of this compound as a scavenger should be confirmed by comparing the purity profile of the crude peptide with that obtained using a standard, well-established scavenger cocktail (e.g., containing thioanisole). The absence or significant reduction of side-product peaks in the HPLC chromatogram, corresponding to alkylated tryptophan or methionine, will serve as direct evidence of successful scavenging. Mass spectrometry analysis will further validate the identity of the desired peptide and any potential adducts.
Conclusion and Future Outlook
This compound presents a promising, albeit less explored, alternative to commonly used scavengers in chemical synthesis. Its structural similarity to thioanisole suggests a comparable mechanism of action in trapping reactive carbocations. The protocols and guidelines provided in this document offer a solid foundation for researchers to incorporate and evaluate this compound in their synthetic workflows. Further systematic studies are warranted to fully elucidate its performance characteristics, including its efficacy with a wider range of protecting groups and its potential to mitigate specific side reactions. As the demand for high-purity synthetic molecules continues to grow, the exploration of novel and efficient reagents like this compound will be crucial for advancing the frontiers of chemical synthesis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. polypeptide.com [polypeptide.com]
- 4. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
Application Notes & Protocols: Utilizing Benzyl Methyl Sulfide as a Scavenger in Solid-Phase Peptide Synthesis
Introduction: Navigating the Challenges of Peptide Deprotection
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine assembly of complex sequences. The most prevalent strategy, Fmoc/tBu chemistry, relies on the use of acid-labile tert-butyl (tBu) based protecting groups for the side chains of amino acids such as Ser, Thr, Tyr, Asp, and Glu.[1] The final step in SPPS, the cleavage of the peptide from the resin and the simultaneous removal of these side-chain protecting groups, is a critical juncture where the integrity of the synthetic peptide can be compromised.[2] This process, typically mediated by strong acids like trifluoroacetic acid (TFA), generates highly reactive carbocations, most notably the tert-butyl cation.[1][3]
These electrophilic species can indiscriminately alkylate nucleophilic residues within the peptide sequence, leading to a host of undesirable side products.[4] Amino acids with particularly susceptible side chains include tryptophan (alkylation of the indole ring), methionine (alkylation of the thioether), and cysteine (alkylation of the free thiol).[5][6][7] To mitigate these deleterious side reactions, "scavengers" are added to the cleavage cocktail. These are nucleophilic compounds designed to efficiently trap the reactive carbocations before they can modify the desired peptide.[2]
This guide provides a detailed protocol and scientific rationale for the use of benzyl methyl sulfide (BMS) as a scavenger in the final cleavage and deprotection step of Fmoc-based SPPS. We will delve into the mechanistic underpinnings of its function, present a comprehensive protocol for its application, and discuss its role in preserving the fidelity of sensitive peptide sequences.
The Role of this compound as a Cation Scavenger
This compound, a thioether, serves as an effective scavenger due to the nucleophilicity of its sulfur atom. In the strongly acidic environment of the TFA cleavage cocktail, BMS can react with and neutralize the electrophilic carbocations generated from the cleavage of tBu and other protecting groups. The mechanism is analogous to that of other commonly used thioether scavengers like thioanisole and dimethyl sulfide (DMS).[8][9] The sulfur atom in BMS acts as a "soft" nucleophile, which has a high affinity for the "soft" electrophilic carbocations.
The use of thioether scavengers is particularly crucial for protecting methionine and tryptophan residues. Methionine's thioether side chain can be alkylated by t-butyl cations, and it is also susceptible to oxidation to methionine sulfoxide.[5][10] Tryptophan's indole ring is highly prone to alkylation.[6][11] The presence of BMS in the cleavage cocktail provides a sacrificial nucleophile that competitively reacts with the carbocations, thereby shielding these sensitive residues.[12]
Experimental Protocols
Preparation of the Cleavage Cocktail
A well-formulated cleavage cocktail is essential for successful peptide deprotection. The composition can be tailored based on the amino acid sequence of the peptide, particularly the presence of sensitive residues. Below is a standard cleavage cocktail incorporating this compound, suitable for peptides containing multiple sensitive residues like Cys, Met, and Trp. This formulation is adapted from well-established cocktails like Reagent K, where thioanisole is a common component.[13]
Table 1: Composition of a Standard Cleavage Cocktail with this compound
| Component | Volume/Weight Percentage | Purpose |
| Trifluoroacetic Acid (TFA) | 82.5% (v/v) | Primary cleavage and deprotection agent. |
| Phenol | 5% (w/v) | Cation scavenger, protects Tyr. |
| Water | 5% (v/v) | Cation scavenger, aids in the hydrolysis of protecting groups. |
| This compound (BMS) | 5% (v/v) | Cation scavenger, protects Met and Trp. |
| 1,2-Ethanedithiol (EDT) | 2.5% (v/v) | Cation scavenger, protects Cys and prevents disulfide formation.[14] |
Note: Always prepare the cleavage cocktail fresh before use in a well-ventilated fume hood.
Cleavage and Deprotection Protocol
This protocol outlines the step-by-step procedure for the cleavage and deprotection of a peptide synthesized on a solid support using the Fmoc/tBu strategy.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage cocktail (see Table 1)
-
Cold methyl tert-butyl ether (MTBE) or diethyl ether
-
Centrifuge tubes
-
Nitrogen or argon gas line
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Resin Preparation: Place the dried peptide-resin (typically 0.1 mmol scale) into a suitable reaction vessel (e.g., a 10 mL polypropylene syringe with a frit).
-
Addition of Cleavage Cocktail: Add the freshly prepared cleavage cocktail to the resin. A general guideline is to use 10-40 mL of the cocktail per gram of peptide-resin.[13]
-
Reaction: Gently agitate the mixture at room temperature for 1.5 to 3 hours. Peptides containing multiple arginine residues may require longer deprotection times.[13]
-
Filtration: Filter the cleavage mixture from the resin into a clean centrifuge tube. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Peptide Precipitation: Add the combined filtrate dropwise to a 10-fold excess of cold MTBE or diethyl ether. A white precipitate of the crude peptide should form.
-
Pelleting the Peptide: Centrifuge the mixture to pellet the crude peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold ether two more times to remove residual scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or argon gas, followed by drying under high vacuum.
-
Purification: The crude peptide is now ready for purification by reversed-phase high-performance liquid chromatography (RP-HPLC).
Workflow Visualization
The following diagram illustrates the key steps in the cleavage and deprotection process where this compound plays a crucial role.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 14. biotage.com [biotage.com]
Benzyl Methyl Sulfide: A Versatile Synthon in the Synthesis of Sulfur-Containing Heterocycles
An Application Guide for Researchers
Prepared by a Senior Application Scientist
Abstract
Sulfur-containing heterocycles are foundational scaffolds in medicinal chemistry and materials science, exhibiting a vast range of biological activities and unique electronic properties.[1][2] The efficient construction of these rings is a central goal in synthetic organic chemistry. Benzyl methyl sulfide (BMS) has emerged as a highly versatile and cost-effective building block for this purpose. Its utility stems from the reactivity of the benzylic methylene protons and the ability of the sulfur atom to be manipulated through oxidation and rearrangement pathways. This guide provides an in-depth exploration of the primary synthetic strategies employing this compound, complete with mechanistic insights, detailed experimental protocols, and practical field notes for researchers in drug discovery and chemical development.
Introduction: The Strategic Value of this compound
Sulfur heterocycles are privileged structures in pharmacology, forming the core of numerous FDA-approved drugs.[2] Their synthesis often requires robust and flexible methods to generate diverse analogues. This compound (CAS 766-92-7), a colorless liquid with a characteristic sulfurous odor, serves as an ideal starting point for several reasons.[3][4][5]
-
Acidic Methylene Protons: The protons on the carbon adjacent to both the sulfur atom and the phenyl ring are readily abstracted by strong bases, generating a stabilized carbanion. This nucleophilic center is the cornerstone of C-C bond-forming strategies.[6]
-
Sulfur as a Reactive Handle: The sulfide moiety can be easily oxidized to a sulfoxide. This transformation unlocks powerful rearrangement pathways, such as the Pummerer reaction, which generates electrophilic intermediates capable of intramolecular cyclization.[7][8]
-
Role as a Masked Synthon: Under specific conditions, derivatives of BMS can serve as precursors to highly reactive thioaldehydes, which are potent dienophiles in thia-Diels-Alder reactions for constructing six-membered sulfur heterocycles.[9][10]
This document details the three primary activation pathways for this compound in heterocyclic synthesis: α-Lithiation, Pummerer Rearrangement, and as a Thioaldehyde Precursor.
Key Synthetic Strategy I: α-Lithiation and Electrophilic Quenching
The most direct approach to functionalizing this compound is the deprotonation of the benzylic position. The resulting α-lithiobenzyl sulfide is a potent nucleophile that can react with a wide array of electrophiles to construct complex precursors for subsequent cyclization.
Mechanism of Action
The reaction is initiated by a strong, non-nucleophilic base, typically an alkyllithium reagent like n-butyllithium (n-BuLi), in an anhydrous aprotic solvent such as tetrahydrofuran (THF). The base abstracts a proton from the methylene bridge, which is the most acidic position in the molecule due to the resonance stabilization of the resulting carbanion by the adjacent phenyl ring and the inductive effect of the sulfur atom.[6][11] The solvent choice can be critical; coordinating solvents like THF stabilize the organolithium intermediate and promote selective reaction at the benzylic position.[11] The generated benzyllithium species is then quenched with a suitable electrophile (E+), forming a new C-C or C-heteroatom bond.
Caption: α-Lithiation of BMS followed by electrophilic quench.
Application Protocol 1: Synthesis of 1-Phenyl-2-(methylthio)ethan-1-one (A Thiophene Precursor)
This protocol describes the acylation of lithiated this compound with an ester, such as ethyl acetate, to form a β-ketosulfide. This product is a key intermediate that can be further elaborated into a 1,4-dicarbonyl compound, a direct precursor for the classical Paal-Knorr thiophene synthesis.[12]
Materials:
-
This compound (BMS)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Ethyl Acetate
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Schlenk flask and syringe
Procedure:
-
Setup: Dry a 100 mL two-neck round-bottom flask under flame or in an oven and allow it to cool under a stream of inert gas (Argon). Equip it with a magnetic stir bar and a rubber septum.
-
Reagent Addition: To the flask, add this compound (1.38 g, 10.0 mmol) dissolved in 30 mL of anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 equiv) dropwise via syringe over 10 minutes. The solution may turn a deep red or orange color, indicating the formation of the benzyllithium species.[6] Stir the mixture at -78 °C for 1 hour.
-
Electrophilic Quench: While maintaining the temperature at -78 °C, add ethyl acetate (1.06 g, 12.0 mmol, 1.2 equiv) dropwise. The color of the solution should fade. Allow the reaction to stir at -78 °C for an additional 2 hours.
-
Work-up: Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the target β-ketosulfide.
Scientist's Notes:
-
Anhydrous conditions are paramount. Any moisture will quench the n-BuLi and the benzyllithium intermediate, drastically reducing the yield.
-
The temperature must be strictly controlled at -78 °C during addition and reaction to prevent side reactions, such as the decomposition of the organolithium species.
-
n-BuLi is pyrophoric and must be handled with extreme care under an inert atmosphere using proper syringe techniques.
Key Synthetic Strategy II: The Pummerer Rearrangement Pathway
The Pummerer rearrangement is a powerful transformation of a sulfoxide into an α-acyloxy thioether via a key thionium ion intermediate.[7] When applied to substrates derived from this compound, this reaction can trigger intramolecular cyclization onto an aromatic ring, providing direct access to fused sulfur heterocycles.[13][14]
Mechanism of Action
The process begins with the oxidation of the sulfide to a sulfoxide. The sulfoxide is then activated by an acylating agent, typically acetic anhydride (Ac₂O) or the more reactive trifluoroacetic anhydride (TFAA).[7][14] This forms an acyloxysulfonium salt. A base (often the acetate or trifluoroacetate byproduct) abstracts an α-proton, leading to the elimination of acetic or trifluoroacetic acid and the formation of a highly electrophilic thionium ion. If a nucleophilic aromatic ring is positioned correctly within the molecule, it can attack this thionium ion in an intramolecular electrophilic aromatic substitution, forming the heterocyclic ring system.[14][15]
Caption: Pummerer reaction leading to heterocyclic synthesis.
Application Protocol 2: Synthesis of a Dihydrobenzo[b]thiopyran Derivative
This protocol outlines the synthesis of a fused six-membered heterocycle via a Pummerer-type cyclization, adapted from principles for constructing benzazepines and other fused systems.[14] The starting material would be an appropriately substituted this compound derivative designed for intramolecular cyclization.
Materials:
-
N-(2-(methylsulfinyl)ethyl)benzylamine derivative (prepared by oxidation of the corresponding sulfide with e.g., m-CPBA)
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: Prepare a flame-dried round-bottom flask with a stir bar under an inert atmosphere.
-
Reagent Addition: Dissolve the sulfoxide substrate (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration).
-
Activation and Cyclization: Cool the solution to 0 °C in an ice bath. Add TFAA (2.5 equiv) dropwise. The reaction is often rapid. Monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of the starting material (typically complete within 1-2 hours).
-
Work-up: Once the reaction is complete, carefully quench the mixture by pouring it into a beaker containing ice and saturated NaHCO₃ solution. Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the desired dihydrobenzo[b]thiopyran derivative.
Scientist's Notes:
-
TFAA is highly corrosive and moisture-sensitive; it should be handled in a fume hood with appropriate personal protective equipment.
-
The choice of the activating agent is crucial. TFAA allows the reaction to proceed at lower temperatures compared to Ac₂O.[7] For less reactive aromatic systems, stronger Lewis acids may be required in conjunction with the activator.[14]
-
The position and electronic nature of substituents on the aromatic ring will significantly impact the feasibility and regioselectivity of the cyclization. Electron-donating groups enhance reactivity.
Key Synthetic Strategy III: Thioaldehyde Generation for [4+2] Cycloadditions
While this compound itself is not a direct precursor, closely related phenacyl sulfides are well-established photochemical precursors for generating transient and highly reactive thioaldehydes.[9][10][16] These species are potent dienophiles in thia-Diels-Alder reactions, providing a powerful route to substituted 2H-thiopyrans and related six-membered S-heterocycles.[17]
Mechanism of Action
The strategy involves the photochemical cleavage (photolysis) of a phenacyl sulfide derivative. This process generates a thioaldehyde in situ. Due to their extreme reactivity and tendency to polymerize, these thioaldehydes must be immediately trapped by a diene present in the reaction mixture. The subsequent [4+2] cycloaddition reaction proceeds to form a dihydro-2H-thiopyran ring system. This method allows for the formation of C-S and C-C bonds in a single, concerted step.
Caption: Workflow for thia-Diels-Alder via a photogenerated thioaldehyde.
Application Insight: While this method does not use BMS directly, it illustrates a key reactivity pattern of the broader class of benzyl-type sulfides. A synthetic chemist could readily prepare the necessary phenacyl sulfide precursor from thiomethoxide and a phenacyl halide. This strategy is particularly valuable for creating complex thiopyrans that are difficult to access through other means.[10]
Summary of Applications & Comparative Data
The choice of synthetic strategy depends heavily on the desired heterocyclic target. The table below summarizes the key features of each approach.
| Strategy | Key Intermediate | Primary Application | Advantages | Limitations |
| α-Lithiation | Benzyllithium | Synthesis of acyclic precursors for thiophenes, thiazoles, etc. | High C-C bond forming efficiency; wide range of electrophiles. | Requires strictly anhydrous/anaerobic conditions; cryogenic temperatures. |
| Pummerer Reaction | Thionium Ion | Direct synthesis of fused heterocycles (e.g., dihydrobenzothiopyrans). | Forms rings directly; tolerates various functional groups. | Requires pre-oxidation step; regioselectivity can be an issue. |
| Thioaldehyde Generation | Thioaldehyde | Synthesis of six-membered rings (thiopyrans). | High atom economy; concerted bond formation. | Requires photochemical setup; thioaldehyde is transient. |
Conclusion and Future Outlook
This compound is a powerful and multifaceted reagent in the synthesis of sulfur-containing heterocycles. By leveraging its distinct modes of reactivity—as a nucleophile precursor via lithiation, an electrophile precursor via the Pummerer rearrangement, or as a source of reactive sulfur species—chemists can access a diverse array of heterocyclic structures. The protocols and mechanistic discussions provided herein serve as a guide for researchers to harness the full potential of this simple yet elegant building block. Future developments may focus on asymmetric versions of these transformations and their application in continuous flow chemistry to better control reactive intermediates.[10]
References
- 1. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]
- 2. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 3. China this compoundï¼CAS#766-92-7ï¼ Manufacturer and Supplier | Xinchem [xinchem.com]
- 4. This compound [webbook.nist.gov]
- 5. scent.vn [scent.vn]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pure.psu.edu [pure.psu.edu]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 11. The Reactivity of Benzyl Lithium Species is Regulated by Intermediate Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rroij.com [rroij.com]
- 13. Pummerer reaction in synthesis and transformations of heterocyclic compounds (review) | Semantic Scholar [semanticscholar.org]
- 14. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 15. researchgate.net [researchgate.net]
- 16. Polymer surface patterning via Diels–Alder trapping of photo-generated thioaldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. BJOC - First thia-Diels–Alder reactions of thiochalcones with 1,4-quinones [beilstein-journals.org]
Application Notes & Protocols: Navigating Grignard-Related Reactions of Benzyl Methyl Sulfide
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
Benzyl methyl sulfide and its derivatives are pivotal intermediates in organic synthesis, serving as precursors for a variety of functionalized molecules. This guide provides a detailed exploration of two distinct yet related synthetic strategies involving this thioether scaffold. The primary focus is on the generation of potent α-thio carbanions via deprotonation of this compound, a reaction most effectively achieved with organolithium bases rather than Grignard reagents. We will dissect the mechanistic reasoning for this choice and provide a robust protocol for the subsequent reaction with electrophiles. Secondly, we will detail a modern and efficient method for the synthesis of benzyl sulfides themselves, utilizing benzyl Grignard reagents as nucleophiles in reactions with specialized sulfur electrophiles. This document is designed to equip researchers with the foundational knowledge and practical protocols necessary to successfully employ these powerful synthetic transformations.
Foundational Principles: Understanding the Reactivity of this compound
The synthetic utility of this compound hinges on the reactivity of the benzylic C-H bonds. These protons exhibit enhanced acidity compared to simple alkanes due to the resonance stabilization of the resulting conjugate base by the adjacent phenyl ring and the polarizability of the sulfur atom. The formation of this stabilized carbanion is the gateway to a multitude of carbon-carbon bond-forming reactions.
The Critical Choice of Base: Organolithiums vs. Grignard Reagents
A common misconception is that Grignard reagents (R-MgX) can be used universally where strong bases are required. However, for the deprotonation of carbon acids like this compound (with a pKa in the range of 30-35), Grignard reagents are often insufficiently basic to achieve efficient and complete conversion. The preferred tool for this transformation is an organolithium reagent, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi).
The superior efficacy of organolithiums in this context stems from their greater basicity and different solution structures compared to Grignard reagents.[1] This heteroatom-promoted lateral lithiation is a well-established and reliable synthetic strategy.[1] The resulting α-lithiobenzyl sulfide is a potent nucleophile, ready to react with a wide array of electrophiles.
Application Note I: α-Functionalization of this compound via Lithiation-Trapping
This application note details the primary reaction pathway where this compound acts as a substrate. The protocol involves the deprotonation at the benzylic position to form an α-thio carbanion, which is then "trapped" with an electrophile. This method is analogous to the well-documented α-functionalization of other cyclic and acyclic sulfides.[2][3]
Workflow for α-Functionalization
The overall experimental workflow involves two main stages: the formation of the lithiated intermediate under inert conditions, followed by the introduction of the electrophile.
Caption: Workflow for the lithiation and electrophilic trapping of this compound.
Detailed Protocol: Synthesis of 1-Phenyl-1-(methylthio)pentane
This protocol describes the reaction of the lithiated this compound with n-butyl bromide as a representative electrophile.
Materials & Equipment:
-
Two-necked round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
This compound (reagent grade)
-
n-Butyllithium (solution in hexanes, e.g., 2.5 M)
-
n-Butyl bromide (reagent grade)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard solvents for extraction (e.g., diethyl ether) and purification
Procedure:
-
Setup: Assemble the dry two-necked flask with a stir bar, a septum on one neck, and a nitrogen inlet on the other. Maintain a positive pressure of inert gas throughout the reaction.
-
Initial Charge: To the flask, add this compound (e.g., 1.0 mmol, 1.0 eq) and dissolve it in anhydrous THF (e.g., 5 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (e.g., 1.1 mmol, 1.1 eq) dropwise via syringe over 10 minutes. The solution may develop a color (often yellow to orange), indicating anion formation. Stir the mixture at -78 °C for 1 hour.
-
Electrophilic Trap: Add n-butyl bromide (e.g., 1.2 mmol, 1.2 eq) dropwise to the solution.
-
Reaction: Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Work-up: Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1-phenyl-1-(methylthio)pentane.
Scope of Electrophiles
The lithiated intermediate is a versatile nucleophile that reacts with a wide range of electrophiles.
| Electrophile Class | Example Electrophile | Resulting Product Structure |
| Alkyl Halides | CH₃I, CH₃(CH₂)₃Br | Alkylated Thioethers |
| Aldehydes & Ketones | Benzaldehyde, Acetone | β-Hydroxy Thioethers |
| Epoxides | Ethylene Oxide | γ-Hydroxy Thioethers |
| Carbon Dioxide | CO₂ (gas) | α-Thio Carboxylic Acids |
| Silyl Halides | Trimethylsilyl chloride | α-Silyl Thioethers |
| Disulfides | Dimethyl disulfide | α-Bis(thio)acetals |
Application Note II: Synthesis of Benzyl Sulfides Using Benzyl Grignard Reagents
This section pivots to an alternative scenario: the use of a benzyl Grignard reagent to synthesize benzyl sulfides. This approach is particularly valuable as it avoids the use of volatile and malodorous thiols. A novel method involves the reaction of benzyl Grignard reagents with phosphinic acid thioesters, which act as electrophilic sulfur sources.[4][5]
Mechanistic Pathway
In this reaction, the benzyl Grignard reagent acts as a nucleophile, attacking the electrophilic sulfur atom of the phosphinic acid thioester. This results in a C-S bond formation and cleavage of the P-S bond.[4]
Caption: Synthesis of benzyl sulfides via Grignard attack on a phosphinic acid thioester.
Detailed Protocol: Synthesis of this compound
This protocol provides a general framework for the synthesis of this compound from benzylmagnesium chloride and an appropriate S-methyl phosphinic acid thioester.
Materials & Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser and dropping funnel
-
Magnesium turnings
-
Iodine crystal (for initiation)
-
Benzyl chloride
-
Anhydrous diethyl ether or THF
-
S-Methyl diphenylphosphinothioate (or similar)
-
Standard work-up and purification supplies
Procedure:
Part A: Preparation of Benzylmagnesium Chloride [6][7]
-
Setup: Place magnesium turnings (e.g., 1.2 eq) in the dry three-necked flask under a nitrogen atmosphere. Add a small crystal of iodine.
-
Initiation: Add a small portion (approx. 10%) of a solution of benzyl chloride (1.0 eq) in anhydrous ether via the dropping funnel. The color of the iodine should fade, and gentle refluxing may be observed as the reaction initiates. Gentle warming may be required.[8]
-
Grignard Formation: Once initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Part B: Reaction with Phosphinic Acid Thioester [4]
-
Substrate Addition: Prepare a solution of the S-methyl phosphinic acid thioester (e.g., 1.0 eq) in anhydrous THF.
-
Reaction: Cool the Grignard solution to 0 °C and slowly add the thioester solution.
-
Completion: Allow the reaction to warm to room temperature and stir overnight.
-
Quench and Work-up: Cool the reaction to 0 °C and quench with saturated aqueous NH₄Cl. Extract the product with diethyl ether, wash, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to obtain pure this compound.
Scientific Integrity: Challenges and Validation
Trustworthiness in execution requires anticipating and mitigating common experimental challenges.
-
Strict Anhydrous Conditions: Both organolithium and Grignard reagents are extremely sensitive to moisture and protic solvents (including alcohols).[8][9] All glassware must be oven- or flame-dried, and all solvents must be rigorously anhydrous to prevent quenching the reagents and drastically reducing yields.
-
Temperature Control: The stability of the α-lithiobenzyl sulfide intermediate is temperature-dependent. Maintaining a low temperature (-78 °C) during its formation and reaction is critical to prevent decomposition and side reactions.[2]
-
Grignard Initiation: The formation of Grignard reagents can sometimes be difficult to initiate due to a passivating oxide layer on the magnesium surface.[8] Methods to activate the surface include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or physically crushing the magnesium turnings with a dry stirring rod.[10]
-
Side Reactions: In Grignard reagent formation, the primary side reaction is Wurtz-type homocoupling of the benzyl halide to form bibenzyl (1,2-diphenylethane).[10] This is minimized by slow addition of the halide to the magnesium suspension, ensuring it reacts as it is added.
References
- 1. Heteroatom-promoted lateral lithiation - Wikipedia [en.wikipedia.org]
- 2. α‐Functionalisation of Cyclic Sulfides Enabled by Lithiation Trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02039G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. WO2010117285A2 - Process for the preparation of grignard compounds - Google Patents [patents.google.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Benzyl Methyl Sulfide as a Flavoring Agent
Introduction to Benzyl Methyl Sulfide (BMS)
This compound (BMS), also known as [(Methylthio)methyl]benzene, is a potent, sulfur-containing aromatic compound valued in the flavor industry for its ability to impart specific savory and roasted notes.[1] Its unique organoleptic profile makes it an essential component in the creation of complex and authentic flavor profiles for a wide range of food and beverage products.[1] Naturally detected in foods such as chicken, pork, and milk, its application allows for the enhancement and replication of cooked, savory, and roasted characteristics.[2]
This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the physicochemical properties, organoleptic profile, and practical application of BMS. It includes detailed protocols for formulation, dosage optimization, and analytical quality control to ensure consistent and effective use.
Regulatory Status: this compound is designated as a flavoring agent by major regulatory bodies.[3][4] It holds FEMA number 3597 and JECFA number 460.[4][5][6] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded in 1999 that BMS poses "no safety concern at current levels of intake when used as a flavouring agent".[3][7]
Physicochemical Properties
A thorough understanding of BMS's physical and chemical properties is fundamental for its effective handling, storage, and application in food systems. These properties dictate its solubility, volatility, and stability, which are critical factors in flavor formulation and performance.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₀S | [5][8] |
| Molecular Weight | 138.23 g/mol | [3][5][9] |
| CAS Number | 766-92-7 | [5][6][8] |
| Appearance | Colorless to pale yellow liquid | [10] |
| Boiling Point | 196-198 °C @ 760 mm Hg | [3][10] |
| Melting Point | -30 °C | [3][10] |
| Flash Point | 71.67 - 73 °C | [3][10] |
| Density | 1.015 - 1.020 g/cm³ @ 25 °C | [3][10] |
| Refractive Index | 1.563 - 1.573 @ 20 °C | [3][10] |
| Solubility | Slightly soluble in water; Soluble in fats, ethanol, and propylene glycol.[3][9][10] | [3][9][10] |
| Vapor Pressure | 0.507 mmHg @ 25 °C (est.) | [10] |
Organoleptic Profile: The Essence of Savory
The primary value of BMS lies in its powerful and distinctive aroma profile. It is characterized by its strong sulfurous and roasted notes. At appropriate dilutions, it contributes desirable savory characteristics reminiscent of cooked meats.
-
Odor Descriptors: Roasted, burnt, beefy, chicken, pork, sulfurous, onion, and alliaceous/garlic notes.[1][2][9][10]
-
Flavor Profile: Described as having beef, burnt, and chicken-like taste characteristics.[1][2]
-
Application Insight: The "stench" or potent sulfurous character of the neat compound can be misleading.[3] The desirable savory and roasted notes only become apparent at very high dilutions (typically in the parts-per-million or even parts-per-billion range). Therefore, precise and controlled dosing is critical to achieving the target flavor profile.
Applications in Food Systems
BMS is a versatile flavoring agent used to build savory character in a variety of products.[1] Its high impact at low concentrations makes it a cost-effective tool for flavor creation.
-
Savory & Meat Products: It is instrumental in replicating the taste of grilled or roasted meat, making it invaluable for processed meats, soups, gravies, and sauces.[1]
-
Plant-Based Alternatives: With the rise of meat substitutes, BMS provides the essential savory and meaty notes required for consumer acceptance of plant-based burgers, sausages, and other products.[1]
-
Baked Goods: In baked goods, it can be used at very low levels (e.g., up to 0.20 ppm) to add a subtle roasted or savory depth to crackers, breads, and other savory baked items.[10]
-
Snack Foods & Condiments: Used to enhance the savory profile of snack seasonings, marinades, and condiments.
Application Protocol: Formulation and Dosing
Due to its potency, BMS must be handled and dosed with precision. Direct addition of the neat material to a food product is never recommended. A stepwise dilution approach is required.
Preparation of Stock Solutions
Causality: Preparing a stock solution is essential for accurate dosing. Ethanol (95%) is the preferred solvent due to its food-grade status, high volatility (minimizing solvent off-notes), and excellent solubility for BMS.[9] Propylene glycol is a suitable alternative, especially for applications where slower volatilization is desired.[10]
Protocol:
-
Materials: this compound (≥98% purity), 95% food-grade ethanol or propylene glycol, calibrated analytical balance, Class A volumetric flasks, and glass pipettes.
-
Procedure for 1% (w/w) Stock Solution: a. Tare a clean, dry glass beaker on an analytical balance. b. Accurately weigh 1.00 g of this compound into the beaker. c. Add 99.00 g of 95% ethanol or propylene glycol to the beaker. d. Stir gently with a glass rod until the solution is homogeneous. e. Transfer the solution to a labeled amber glass bottle and store at 4°C.
-
Procedure for Serial Dilutions: Prepare further dilutions (e.g., 0.1%, 1000 ppm, 100 ppm) from the 1% stock solution as needed for application trials. Always use the same solvent for serial dilutions.
Recommended Starting Dosages & Optimization
The optimal dosage of BMS is highly dependent on the food matrix and the desired flavor profile. The following are suggested starting points for evaluation.
| Food Matrix | Recommended Starting Level (ppm in final product) |
| Soups & Broths | 0.005 - 0.05 ppm |
| Processed Meats | 0.01 - 0.10 ppm |
| Plant-Based Meat Analogs | 0.02 - 0.20 ppm |
| Savory Snacks (seasoning) | 0.10 - 0.50 ppm |
| Baked Goods | 0.01 - 0.20 ppm[10] |
The process of determining the final concentration is iterative, involving sensory evaluation to fine-tune the level for the desired impact without introducing harsh notes.
Analytical Protocol: Quality Control & Verification
Verifying the concentration of volatile sulfur compounds like BMS in a final product is crucial for quality assurance. Headspace Gas Chromatography coupled with Mass Spectrometry (HS-GC-MS) is the standard method due to its high sensitivity and specificity.[11][12] A sulfur-selective detector like a Flame Photometric Detector (FPD) can also be used.[12]
HS-GC-MS Method
Causality: This method is ideal because it analyzes the volatile compounds in the headspace above the sample, minimizing interference from the non-volatile food matrix. The mass spectrometer provides definitive identification based on the molecule's mass fragmentation pattern.[12]
Protocol:
-
Sample Preparation: a. Accurately weigh a defined amount of the food product (e.g., 5.0 g) into a headspace vial. b. Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analyte by the "salting-out" effect. c. Add an appropriate internal standard (e.g., a deuterated analog or a different sulfur compound like dimethyl disulfide) for accurate quantification. d. Immediately seal the vial with a PTFE/silicone septum cap.
-
Headspace Incubation: a. Place the vial in the autosampler's incubator. b. Incubate at a controlled temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.
-
GC-MS Analysis: a. Injection: The automated system injects a known volume of the headspace gas into the GC inlet. b. Separation: Use a non-polar or semi-polar capillary column (e.g., DB-5ms, DB-WAX) suitable for separating volatile sulfur compounds. c. Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute the compounds. d. MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring for characteristic ions of BMS (e.g., m/z 91, 138).[3]
-
Quantification: a. Create a calibration curve by analyzing headspace vials containing known concentrations of a BMS standard and the internal standard. b. Calculate the concentration of BMS in the sample by comparing its peak area ratio (to the internal standard) against the calibration curve.
Safety and Handling
While BMS is considered safe for its intended use in food, the concentrated material requires careful handling in a laboratory or manufacturing setting.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and safety glasses.[10]
-
Ventilation: Handle in a well-ventilated area or under a fume hood to avoid inhalation of the concentrated aroma.
-
Storage: Store in a cool, dry place away from direct sunlight and strong oxidizing agents, in tightly sealed containers.[13]
References
- 1. nbinno.com [nbinno.com]
- 2. Showing Compound this compound (FDB003371) - FooDB [foodb.ca]
- 3. This compound | C8H10S | CID 13016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 5. Food safety and quality: details [fao.org]
- 6. femaflavor.org [femaflavor.org]
- 7. JECFA Evaluations-BENZYL METHYL SULFIDE- [inchem.org]
- 8. This compound [webbook.nist.gov]
- 9. scent.vn [scent.vn]
- 10. This compound, 766-92-7 [thegoodscentscompany.com]
- 11. researchgate.net [researchgate.net]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. China this compoundï¼CAS#766-92-7ï¼ Manufacturer and Supplier | Xinchem [xinchem.com]
Application Notes and Protocols: Benzyl Methyl Sulfide in the Synthesis of Pharmaceutical Intermediates
Abstract
Benzyl methyl sulfide and its structural analogues are versatile thioethers that serve as crucial building blocks and reactive intermediates in the synthesis of a diverse array of pharmaceutical compounds. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its role in C-S bond formation, the synthesis of heterocyclic scaffolds such as benzothiophenes, and its utility as a precursor to reactive sulfonium ylides. Detailed, field-proven protocols, mechanistic insights, and safety considerations are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this reagent in the synthesis of pharmaceutical intermediates.
Introduction: The Strategic Importance of the Benzylthio Group
In the intricate landscape of pharmaceutical synthesis, the strategic incorporation of sulfur-containing moieties is a cornerstone for developing novel therapeutics. This compound (Ph-CH₂-S-CH₃), a seemingly simple thioether, offers a powerful combination of stability and reactivity that makes it a valuable tool in the medicinal chemist's arsenal. The benzyl group serves as a robust protecting group for the thiol functionality, allowing for a wide range of chemical transformations on other parts of a molecule without unintended interference from a highly reactive free thiol.[1] Furthermore, the C-S bond within benzyl sulfides can be strategically cleaved or the sulfur atom can be elaborated to construct more complex molecular architectures.[2]
This application note will delve into specific, high-impact applications of this compound and its derivatives in the synthesis of pharmaceutical intermediates, providing not only procedural details but also the underlying chemical principles that govern these transformations.
Safety and Handling of this compound
As with any chemical reagent, a thorough understanding of its hazard profile and proper handling procedures is paramount.
2.1 Hazard Profile
This compound is a combustible liquid and may cause eye, skin, and respiratory tract irritation.[2] Ingestion may lead to gastrointestinal irritation.[2] It is crucial to consult the latest Safety Data Sheet (SDS) before handling this compound.[2][3]
2.2 Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls : Work should be conducted in a well-ventilated fume hood. An eyewash station and safety shower must be readily accessible.[2]
-
Personal Protective Equipment :
-
Eye Protection : Chemical safety goggles or a face shield.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection : A lab coat should be worn.[3]
-
2.3 Storage and Disposal
-
Storage : Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.[3]
-
Disposal : Dispose of contents and container in accordance with local, regional, national, and international regulations.[3]
Application I: S-Benzylation in the Synthesis of an Anti-Inflammatory Drug Analogue
A key application of benzyl sulfides is in the construction of precursors for complex drug molecules. A notable example is the synthesis of an analogue of Tiopinac , a potent anti-inflammatory agent.[1] This synthesis utilizes a direct S-benzylation reaction, forming a crucial C-S bond.[1]
3.1 Mechanistic Overview: Nucleophilic Attack on Sulfur
The core of this transformation is the nucleophilic attack of a benzyl Grignard reagent on the sulfur atom of a phosphinic acid thioester.[1] This reaction proceeds via a direct S-benzylation pathway, where the carbanionic carbon of the Grignard reagent forms a new bond with the electrophilic sulfur atom of the thioester.[1]
Caption: S-Benzylation via Nucleophilic Attack.
3.2 Experimental Protocol: Synthesis of a Tiopinac Analogue Intermediate
This protocol is adapted from the synthesis described by Yoshida et al. (2020).[1]
Step 1: Preparation of the Benzyl Grignard Reagent
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Slowly add a solution of the appropriate benzyl bromide (1.0 eq) in anhydrous THF via an addition funnel.
-
If the reaction does not initiate, gently warm the flask.
-
Once initiated, maintain a gentle reflux by controlling the addition rate of the benzyl bromide solution.
-
After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
Step 2: S-Benzylation Reaction
-
In a separate flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the phosphinic acid thioester (e.g., S-(4-tolyl) di(2-tolyl)phosphinothioate) (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared benzyl Grignard reagent (1.1 eq) to the thioester solution via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzyl sulfide.
3.3 Quantitative Data
| Substrate (Thioester) | Benzyl Grignard Reagent | Product (Benzyl Sulfide) | Yield (%) | Reference |
| S-(4-tolyl) di(phenyl)phosphinothioate | Benzylmagnesium chloride | Benzyl 4-tolyl sulfide | 62 | [1] |
| S-(4-tolyl) di(2-tolyl)phosphinothioate | Benzylmagnesium chloride | Benzyl 4-tolyl sulfide | 88 | [1] |
| S-(4-tolyl) di(2-tolyl)phosphinothioate | 4-Chlorobenzylmagnesium chloride | 4-Chlorobenzyl 4-tolyl sulfide | High | [1] |
Application II: Synthesis of Benzothiophene Scaffolds
Benzothiophenes are a privileged heterocyclic motif found in numerous pharmaceuticals, including the selective estrogen receptor modulator (SERM) Raloxifene . Benzyl sulfides are key intermediates in some synthetic routes to these important scaffolds.
4.1 Mechanistic Pathway: Intramolecular Cyclization
One common strategy for benzothiophene synthesis involves the intramolecular cyclization of an appropriately substituted aryl sulfide. While various methods exist, a general pathway involves the formation of a reactive intermediate that facilitates the electrophilic attack of a carbon atom onto the benzene ring, followed by dehydration or another elimination step to form the thiophene ring.
Caption: General workflow for benzothiophene synthesis.
4.2 Experimental Protocol: Synthesis of a Raloxifene Intermediate
This protocol describes a key cyclization step in the synthesis of a raloxifene intermediate, starting from a precursor derived from a benzyl sulfide.
Step 1: Synthesis of the Aryl Thioacetyl Precursor
-
To a solution of 3-methoxybenzenethiol (1.0 eq) and potassium carbonate (1.5 eq) in acetone, add 4-methoxyphenacyl bromide (1.0 eq).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude aryl thioacetyl compound.
Step 2: Cyclodehydration to form the Benzothiophene Ring
-
To a flask containing polyphosphoric acid (PPA) at 80-90 °C, slowly add the crude aryl thioacetyl compound from Step 1.
-
Heat the mixture to 120-130 °C and stir for 2-3 hours.
-
Cool the reaction mixture to approximately 80 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with water until the washings are neutral, and then wash with a small amount of cold methanol.
-
Dry the solid under vacuum to yield the 6-methoxy-3-(4-methoxyphenyl)benzo[b]thiophene intermediate.
Application III: this compound as a Precursor to Sulfonium Ylides
This compound can be readily converted into a benzyl methyl sulfonium salt, which upon treatment with a strong base, generates a reactive sulfonium ylide. These ylides are powerful reagents for the formation of epoxides and cyclopropanes via the Corey-Chaykovsky reaction.
5.1 Mechanistic Overview: Ylide Formation and Reaction
The process begins with the S-alkylation of this compound to form a sulfonium salt. Deprotonation of the carbon adjacent to the positively charged sulfur atom generates the ylide. This nucleophilic ylide then attacks an electrophile, such as the carbonyl carbon of an aldehyde or ketone, to form a betaine intermediate, which subsequently undergoes intramolecular cyclization to yield an epoxide.
Caption: Formation and reaction of a sulfonium ylide.
5.2 Experimental Protocol: Epoxidation using a this compound-Derived Ylide
Step 1: Preparation of Benzyl(dimethyl)sulfonium Iodide
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetone.
-
Add methyl iodide (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 24-48 hours. The sulfonium salt will precipitate out of the solution.
-
Collect the white solid by filtration, wash with cold acetone, and dry under vacuum.
Step 2: In Situ Generation of the Ylide and Epoxidation
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add the benzyl(dimethyl)sulfonium iodide (1.1 eq) and anhydrous dimethyl sulfoxide (DMSO).
-
Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at room temperature. Stir the mixture for 10-15 minutes until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture to 0 °C.
-
Add a solution of the desired aldehyde or ketone (1.0 eq) in anhydrous DMSO dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the epoxide.
Conclusion
This compound and its derivatives are demonstrably valuable and versatile reagents in the synthesis of pharmaceutical intermediates. Their utility extends from serving as protected thiol precursors in complex C-S bond-forming reactions to enabling the construction of key heterocyclic cores like benzothiophenes, and acting as precursors for powerful synthetic tools such as sulfonium ylides. The protocols and mechanistic discussions provided herein offer a solid foundation for the practical application of this compound chemistry in drug discovery and development programs. A thorough understanding of the reactivity and handling of this compound will undoubtedly continue to facilitate the innovative synthesis of novel therapeutic agents.
References
Metal-Free Synthesis of Benzyl Sulfides: A Detailed Guide for Researchers
Introduction: The Shift Towards Greener C–S Bond Formation
Benzyl sulfides are a cornerstone structural motif in a vast array of pharmaceuticals, agrochemicals, and advanced materials. Their synthesis has traditionally been dominated by methods that often rely on transition metal catalysts. While effective, these methods can present challenges, including catalyst toxicity, product contamination with residual metals, and the need for often harsh reaction conditions. Consequently, the development of metal-free synthetic routes has emerged as a significant and highly desirable goal in modern organic chemistry, aligning with the principles of green and sustainable synthesis.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of contemporary metal-free strategies for the synthesis of benzyl sulfides. We will delve into the mechanistic underpinnings of these reactions, providing not just step-by-step protocols but also the scientific rationale behind the experimental choices. This document is designed to be a practical resource, enabling the seamless adoption of these innovative and environmentally benign methodologies in the laboratory.
Base-Mediated Thiolation of Benzyl Halides: The Foundational Approach
The reaction of a thiol with a benzyl halide under basic conditions is a fundamental and widely practiced method for the synthesis of benzyl sulfides. The base plays a crucial role in deprotonating the thiol to form a more nucleophilic thiolate anion, which then displaces the halide in a classical SN2 reaction.
Mechanism of Base-Mediated Thiolation
The reaction proceeds through a straightforward nucleophilic substitution pathway. The base removes the acidic proton from the thiol, generating a potent thiolate nucleophile. This thiolate then attacks the electrophilic benzylic carbon of the benzyl halide, leading to the formation of the C–S bond and the displacement of the halide leaving group.
Figure 1: Mechanism of base-mediated benzyl sulfide synthesis.
Experimental Protocol: Synthesis of Benzyl Phenyl Sulfide
This protocol describes the synthesis of benzyl phenyl sulfide from benzyl bromide and thiophenol using potassium carbonate as the base.[1][2]
Materials:
-
Benzyl bromide
-
Thiophenol
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of thiophenol (1.0 mmol, 1.0 equiv.) in DMF (5 mL) in a round-bottom flask, add anhydrous potassium carbonate (1.5 mmol, 1.5 equiv.).
-
Stir the mixture at room temperature for 15 minutes to facilitate the formation of the thiolate.
-
Add benzyl bromide (1.1 mmol, 1.1 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure benzyl phenyl sulfide.
| Entry | Benzyl Halide | Thiol | Base | Solvent | Yield (%) |
| 1 | Benzyl bromide | Thiophenol | K₂CO₃ | DMF | >95 |
| 2 | 4-Methylbenzyl chloride | Thiophenol | Cs₂CO₃ | Acetonitrile | 92 |
| 3 | 4-Nitrobenzyl bromide | 4-Chlorothiophenol | K₂CO₃ | DMF | 90 |
| 4 | Benzyl chloride | Cyclohexanethiol | NaOH | Ethanol | 88 |
Table 1: Representative examples of base-mediated synthesis of benzyl sulfides.
Organocatalytic Dehydrative Thioetherification: A Greener Alternative
A significant advancement in metal-free synthesis is the use of organocatalysts to promote the reaction between benzyl alcohols and thiols. This approach avoids the use of halogenated starting materials, with water being the only byproduct, thus offering a more environmentally friendly process. 2,4,6-trichloro-1,3,5-triazine (TAPC) has been shown to be an effective catalyst for this transformation.[3]
Mechanism of TAPC-Catalyzed Dehydrative Thioetherification
The proposed mechanism involves the activation of the benzyl alcohol by TAPC. The hydroxyl group of the alcohol attacks the electrophilic carbon of the triazine ring, leading to the formation of an activated intermediate. This intermediate is then susceptible to nucleophilic attack by the thiol, which displaces the activated hydroxyl group to form the benzyl sulfide and regenerates the catalyst.[3]
Figure 2: Proposed mechanism for TAPC-catalyzed thioetherification.
Experimental Protocol: TAPC-Catalyzed Synthesis of Benzyl Thioethers
This protocol outlines a solvent-free procedure for the synthesis of benzyl thioethers from benzyl alcohols and thiols using TAPC as a catalyst.[3]
Materials:
-
Benzyl alcohol
-
Thiol (aryl, heteroaryl, or alkyl)
-
2,4,6-trichloro-1,3,5-triazine (TAPC)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, mix the benzyl alcohol (1.0 mmol, 1.0 equiv.), the thiol (1.0 mmol, 1.0 equiv.), and TAPC (0.05 mmol, 5 mol%).
-
Heat the neat reaction mixture at 50 °C with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate (20 mL) and wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and then with water (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
| Entry | Benzyl Alcohol | Thiol | Yield (%) |
| 1 | Benzyl alcohol | Thiophenol | 98 |
| 2 | 4-Methoxybenzyl alcohol | Thiophenol | 96 |
| 3 | Benzyl alcohol | 4-Methylthiophenol | 95 |
| 4 | Cinnamyl alcohol | Thiophenol | 94 |
| 5 | Benzyl alcohol | 1-Dodecanethiol | 92 |
Table 2: Substrate scope for the TAPC-catalyzed synthesis of benzyl sulfides.[3]
Photocatalytic C–S Bond Formation: Harnessing the Power of Light
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of chemical bonds under exceptionally mild conditions. In the context of benzyl sulfide synthesis, metal-free organic photocatalysts, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), can initiate the reaction between benzyl chlorides and thiols.[4]
Mechanism of Photocatalytic C–S Bond Formation
The reaction is initiated by the photoexcitation of the 4CzIPN catalyst by visible light. The excited photocatalyst is a potent reductant and can engage in a single-electron transfer (SET) with the benzyl chloride, leading to its fragmentation into a benzyl radical and a chloride anion. Concurrently, a base in the reaction mixture deprotonates the thiol to form a thiolate, which is then oxidized by the photocatalyst to a thiyl radical. The coupling of the benzyl radical and the thiyl radical affords the desired benzyl sulfide.
Figure 3: Mechanism of metal-free photocatalytic benzyl sulfide synthesis.
Experimental Protocol: Photocatalytic Synthesis of Benzyl Sulfides
The following protocol describes the synthesis of benzyl sulfides from benzyl chlorides and thiols using 4CzIPN as a photocatalyst.[4]
Materials:
-
Benzyl chloride
-
Thiol
-
4CzIPN
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Blue LEDs
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the benzyl chloride (0.5 mmol, 1.0 equiv.), thiol (0.6 mmol, 1.2 equiv.), 4CzIPN (0.01 mmol, 2 mol%), and DIPEA (1.0 mmol, 2.0 equiv.).
-
Add DMSO (2 mL) to the vial.
-
Seal the vial and degas the solution with argon for 15 minutes.
-
Place the reaction vial approximately 5 cm from a blue LED lamp and stir at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete in 12-24 hours.
-
Upon completion, dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Entry | Benzyl Chloride | Thiol | Yield (%) |
| 1 | Benzyl chloride | Thiophenol | 92 |
| 2 | 4-Chlorobenzyl chloride | 4-Methylthiophenol | 88 |
| 3 | 2-Naphthylmethyl chloride | Thiophenol | 85 |
| 4 | Benzyl chloride | Benzyl mercaptan | 81 |
Table 3: Examples of photocatalytic synthesis of benzyl sulfides.
Electrochemical Synthesis: A Sustainable and Reagent-Free Approach
Electrosynthesis offers a powerful and sustainable alternative for constructing C–S bonds, utilizing electricity as a "traceless" reagent. This approach avoids the need for chemical oxidants or reductants, often leading to cleaner reaction profiles and simplified purification. The metal-free electrochemical synthesis of benzyl sulfides can be achieved through the cross-coupling of benzyl halides and disulfides.[3][5]
Mechanism of Electrochemical C–S Cross-Coupling
In this electrochemical process, the disulfide undergoes a two-electron reduction at the cathode to generate two equivalents of the thiolate anion. Simultaneously, at the anode, the benzyl halide can be oxidized to a benzyl radical, or the thiolate anion can be oxidized to a thiyl radical. The subsequent radical-radical or radical-anion coupling leads to the formation of the benzyl sulfide.
Figure 4: Simplified mechanism of electrochemical benzyl sulfide synthesis.
Experimental Protocol: Electrochemical Synthesis of Benzyl Sulfides
This protocol provides a general procedure for the electrochemical synthesis of benzyl sulfides from benzyl halides and disulfides in an undivided cell.[3]
Materials:
-
Benzyl halide
-
Disulfide
-
Tetrabutylammonium tetrafluoroborate (n-Bu₄NBF₄)
-
Acetonitrile (MeCN)
-
Graphite felt electrodes
Procedure:
-
Set up an undivided electrochemical cell with two graphite felt electrodes (anode and cathode).
-
To the cell, add the benzyl halide (0.5 mmol, 1.0 equiv.), disulfide (0.3 mmol, 0.6 equiv.), and n-Bu₄NBF₄ (0.25 mmol, 0.5 equiv.) as the supporting electrolyte.
-
Add acetonitrile (5 mL) as the solvent.
-
Stir the solution and apply a constant current of 10 mA.
-
Continue the electrolysis at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, remove the electrodes and concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired benzyl sulfide.
| Entry | Benzyl Halide | Disulfide | Yield (%) |
| 1 | Benzyl bromide | Diphenyl disulfide | 85 |
| 2 | 4-Fluorobenzyl bromide | Diphenyl disulfide | 82 |
| 3 | Benzyl bromide | Di-p-tolyl disulfide | 88 |
| 4 | Benzyl chloride | Dibenzyl disulfide | 75 |
Table 4: Selected examples of electrochemical synthesis of benzyl sulfides.[3]
Direct Benzylic C–H Thioarylation: An Atom-Economical Frontier
The direct functionalization of C–H bonds represents a paradigm shift in organic synthesis, offering the most atom-economical route to complex molecules. Metal-free, photocatalytic methods have been developed for the direct thioarylation of benzylic C–H bonds, obviating the need for pre-functionalized starting materials.[6]
Mechanism of Photocatalytic Benzylic C–H Thioarylation
This transformation is typically initiated by a hydrogen atom transfer (HAT) process. A photo-excited organocatalyst, such as thioxanthone, abstracts a hydrogen atom from the benzylic position of the substrate to generate a benzyl radical. This benzyl radical can then be trapped by a suitable sulfur source, such as a disulfide or a thiol, to form the C–S bond.
Figure 5: Mechanism of direct benzylic C-H thioarylation.
Experimental Protocol: Direct Photocatalytic Thioarylation of Toluene
The following is a representative protocol for the direct thioarylation of a benzylic C–H bond using an organic photocatalyst.[6]
Materials:
-
Toluene (or other alkylarene)
-
Diphenyl disulfide
-
Thioxanthone
-
2,6-Lutidine
-
Acetonitrile (MeCN)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
In a reaction vial, combine toluene (2.0 mmol, used as substrate and solvent), diphenyl disulfide (0.2 mmol, 1.0 equiv.), thioxanthone (0.02 mmol, 10 mol%), and 2,6-lutidine (0.4 mmol, 2.0 equiv.).
-
Add acetonitrile (1 mL) if the substrate is a solid.
-
Seal the vial and degas with argon for 15 minutes.
-
Irradiate the stirred reaction mixture with a visible light source at room temperature.
-
Monitor the reaction by GC-MS.
-
After completion (typically 12-24 hours), concentrate the reaction mixture and purify by column chromatography on silica gel to isolate the benzyl phenyl sulfide.
| Entry | Benzylic Substrate | Sulfur Source | Yield (%) |
| 1 | Toluene | Diphenyl disulfide | 78 |
| 2 | Ethylbenzene | Diphenyl disulfide | 72 |
| 3 | Tetralin | Di-p-tolyl disulfide | 68 |
| 4 | 1,4-Dioxane | Diphenyl disulfide | 65 |
Table 5: Examples of direct C–H thioarylation.
Conclusion and Future Outlook
The transition away from metal-catalyzed reactions towards more sustainable, metal-free alternatives for the synthesis of benzyl sulfides is a rapidly advancing field. The methodologies presented in this guide—from classical base-mediated reactions to modern photocatalytic, electrochemical, and direct C–H functionalization approaches—offer a versatile toolkit for the contemporary organic chemist. Each method presents its own unique advantages in terms of substrate scope, functional group tolerance, and reaction conditions, allowing for the strategic selection of the most appropriate protocol for a given synthetic challenge. As research in this area continues to flourish, we can anticipate the development of even more efficient, selective, and environmentally benign methods for the construction of C–S bonds, further empowering innovation in drug discovery and materials science.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemically driven metal-free synthesis of benzylic thioethers via C–S cross-coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. A General Strategy for the Organocatalytic Activation of C–H Bonds via Photoredox Catalysis: The Direct Arylation of Benzylic Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrochemically driven metal-free synthesis of benzylic thioethers <i>via</i> C–S cross-coupling [ouci.dntb.gov.ua]
- 6. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: The Evolving Role of Benzyl Methyl Sulfide in Modern C-S Bond Formation and Functionalization
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction: Beyond a Simple Thioether
The carbon-sulfur (C-S) bond is a cornerstone of modern medicinal chemistry and materials science. Organosulfur compounds are integral to a vast array of pharmaceuticals, agrochemicals, and biologically active natural products.[1][2] Consequently, the development of novel and efficient methodologies for constructing these bonds is a paramount objective in organic synthesis.[2][3]
While traditionally viewed as a stable synthetic target, benzyl methyl sulfide (C₈H₁₀S)[4][5] is emerging as a versatile and reactive substrate in its own right. Moving beyond its use as a simple building block or flavoring agent, recent advancements have leveraged the unique reactivity of its benzylic C(sp³)–S bond. This guide provides an in-depth exploration of how this compound is employed in sophisticated, metal-catalyzed cross-coupling reactions, serving not as the source of sulfur, but as a functionalizable scaffold for complex molecule synthesis. We will delve into the mechanistic underpinnings of these transformations and provide detailed protocols for their application in the laboratory.
Section 1: this compound as a Substrate in Transformative Cross-Coupling Reactions
The true innovation in the use of this compound lies in its participation in reactions that cleave its seemingly inert C-S bond. This allows for the direct exchange of the methylthio (-SMe) group or for tandem reactions that use the sulfide as a linchpin for forming new bonds.
Nickel-Catalyzed C-S Bond Functionalization: Exchange of the Methylthio Group
A significant advancement involves the direct functionalization of the C(sp³)–S bond in benzyl methyl sulfides through nickel catalysis.[6][7] This transformation allows for the exchange of the methylthio group with an activated sp³-hybridized carbon nucleophile. The reaction provides a powerful route to valuable synthetic precursors that are otherwise difficult to access.[6]
The core of this methodology is the reaction of this compound with an organolithium reagent, such as trimethylsilylmethyllithium (LiCH₂SiMe₃), in the presence of a nickel catalyst like Ni(COD)₂.[6][7] The resulting trimethylsilylated products are highly versatile intermediates, serving as precursors for olefins, various alcohols, amines, and diols.[6] This approach effectively repurposes the C-S bond as a site for strategic C-C bond formation.
Palladium-Catalyzed Debenzylative Cross-Coupling: Synthesis of Diaryl Sulfides
Another powerful strategy involves using the benzyl group as a transient activating group in a palladium-catalyzed debenzylative cross-coupling reaction.[8] In this process, an aryl benzyl sulfide reacts with an aryl bromide to furnish a diaryl sulfide. Diaryl sulfides are privileged structures in pharmaceuticals, natural products, and materials chemistry.[8]
This reaction is remarkable as it proceeds through a tricatalytic cycle where a single palladium catalyst, in conjunction with a specialized ligand like NiXantPhos, facilitates three key events: α-arylation of the sulfide, C(sp³)–S bond cleavage, and the final C(sp²)–S bond formation.[8] This tandem approach obviates the need for malodorous thiols, which are the traditional precursors for diaryl sulfides, offering a more streamlined and robust synthetic route.
Section 2: Detailed Application Protocols
The following protocols are designed to be self-validating, with explanations for key steps to ensure reproducibility and understanding.
Protocol: Nickel-Catalyzed Conversion of this compound to a Trimethylsilylated Product
This protocol is adapted from the methodology developed for the direct functionalization of C-S bonds.[6]
Objective: To replace the methylthio group of this compound with a trimethylsilylmethyl group via nickel-catalyzed cross-coupling.
Reagents and Equipment:
-
This compound
-
Nickel(II) bis(1,5-cyclooctadiene) [Ni(COD)₂]
-
Ligand (e.g., an N-heterocyclic carbene precursor or phosphine ligand as specified in the primary literature)
-
Trimethylsilylmethyllithium (LiCH₂SiMe₃) solution in pentane (e.g., 1.0 M)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere techniques
-
Standard glassware for workup and column chromatography
-
Argon or nitrogen source
Step-by-Step Methodology:
-
Vessel Preparation: An oven-dried, argon-flushed Schlenk tube is charged with the nickel catalyst Ni(COD)₂ (e.g., 0.025 mmol, 10 mol%) and the appropriate ligand (if required).
-
Reagent Addition: The tube is sealed and flushed again with argon. Anhydrous toluene (e.g., 1.5 mL) is added, followed by this compound (0.25 mmol, 1.0 equiv).
-
Initiation of Reaction: The solution of LiCH₂SiMe₃ in pentane (e.g., 0.50 mL of a 1.0 M solution, 2.0 equiv) is added dropwise at the specified reaction temperature (e.g., room temperature or as optimized). The mixture is stirred overnight.
-
Scientist's Note: The use of an organolithium reagent necessitates strictly anhydrous and anaerobic conditions to prevent quenching and ensure catalyst activity. The choice of nickel catalyst and ligand is critical for reaction efficiency and may require screening.[6]
-
-
Quenching and Workup: The reaction is carefully quenched with a saturated aqueous solution of NH₄Cl. The mixture is transferred to a separatory funnel and extracted with ethyl acetate or diethyl ether.
-
Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.
-
Trustworthiness Check: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to established literature values.
-
Quantitative Data Summary:
| Entry | Substrate | Catalyst System | Nucleophile | Yield (%) | Reference |
| 1 | This compound | Ni(COD)₂ | LiCH₂SiMe₃ | Good | [6] |
| 2 | 4-(Methylthio)biphenyl | Ni(COD)₂ | LiCH₂SiMe₃ | Good | [6] |
Protocol: Palladium-Catalyzed Debenzylative Synthesis of Diaryl Sulfides
This protocol is based on the debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides.[8]
Objective: To synthesize a diaryl sulfide from an aryl benzyl sulfide and an aryl bromide using a single palladium catalyst system.
Reagents and Equipment:
-
Aryl benzyl sulfide (e.g., benzyl phenyl sulfide)
-
Aryl bromide
-
Palladium(0) bis(dibenzylideneacetone) [Pd(dba)₂]
-
NiXantPhos ligand
-
Sodium bis(trimethylsilyl)amide [NaN(SiMe₃)₂]
-
Anhydrous cyclopentyl methyl ether (CPME)
-
Glovebox or Schlenk line for inert atmosphere setup
-
Standard glassware for reaction, workup, and purification
Step-by-Step Methodology:
-
Catalyst Pre-formation/Setup (in a glovebox): To an oven-dried vial, add Pd(dba)₂ (e.g., 0.01 mmol, 2 mol%), NiXantPhos (e.g., 0.012 mmol, 2.4 mol%), the aryl benzyl sulfide (0.5 mmol, 1.0 equiv), the aryl bromide (0.6 mmol, 1.2 equiv), and NaN(SiMe₃)₂ (0.75 mmol, 1.5 equiv).
-
Scientist's Note: NiXantPhos is a specialized ligand crucial for facilitating the tandem reaction sequence.[8] CPME is an effective and safer alternative to other ether solvents like THF or dioxane. The base, NaN(SiMe₃)₂, is a strong, non-nucleophilic base that promotes the reaction without competing side reactions.[8]
-
-
Reaction Execution: Add anhydrous CPME (e.g., 1.0 mL) to the vial. Seal the vial and heat the reaction mixture to the optimized temperature (e.g., 100-120 °C) with vigorous stirring for the required time (e.g., 12-24 hours).
-
Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite to remove inorganic salts. The filtrate is washed with water and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The resulting crude material is purified by flash column chromatography on silica gel to yield the pure diaryl sulfide.
-
Trustworthiness Check: Successful synthesis is verified by NMR and MS analysis. The absence of starting materials and the thiol byproduct confirms the efficiency of the debenzylative coupling.
-
Section 3: Mechanistic Insights
Understanding the reaction mechanisms is crucial for troubleshooting, optimization, and extending the methodology to new substrates.
Mechanism of Nickel-Catalyzed C-S Functionalization
The precise mechanism is complex, but it is proposed to involve the oxidative addition of the C(sp³)–S bond of the this compound to a low-valent nickel(0) species. This forms a nickel(II) intermediate. Subsequent transmetalation with the organolithium reagent and reductive elimination forges the new C-C bond and regenerates the nickel(0) catalyst.
Mechanism of Palladium-Catalyzed Debenzylative Coupling
This reaction proceeds via a more intricate tandem catalytic pathway.[8] The process is initiated by the α-arylation of the sulfide. This is followed by C-S bond cleavage and a subsequent C-S bond-forming reductive elimination to yield the final diaryl sulfide product. The benzyl group is ultimately eliminated, often forming toluene or related byproducts.
Conclusion and Future Outlook
This compound has transitioned from a simple thioether to a valuable, functionalizable substrate in the organic chemist's toolkit. The nickel- and palladium-catalyzed reactions highlighted here demonstrate its utility in forming complex C-C and C-S bonds through strategic C-S bond cleavage.[6][8] These methods offer significant advantages, including the avoidance of odorous reagents and the ability to generate valuable synthetic intermediates from readily available starting materials. For professionals in drug development, these advanced protocols open new avenues for analog synthesis and the exploration of novel chemical space, underscoring the dynamic and evolving nature of cross-coupling chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metal-catalyzed C-S bond formation using sulfur surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C8H10S | CID 13016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. d-nb.info [d-nb.info]
- 7. Metal catalyzed cross-coupling of aryl and benzyl methyl sulfides: nickel catalyzed Caryl–Csp3 and Csp3–Csp3 bond formations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Benzyl Methyl Sulfide
Welcome to the technical support center for the purification of benzyl methyl sulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring a robust understanding of the purification process.
Introduction: The Challenge of Purifying this compound
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] While its synthesis, often via the Williamson ether synthesis or related nucleophilic substitution reactions, may seem straightforward, isolating the pure product from the reaction mixture can be a significant challenge.[2][3][4] Common impurities, such as unreacted starting materials and byproducts from side reactions, can co-purify with the desired sulfide, leading to downstream complications in multi-step syntheses and compromising the quality of the final active ingredient. This guide provides a structured approach to troubleshooting the purification of this compound, empowering you to achieve high purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Initial Work-up & Extraction
Question: My initial work-up is messy, and I'm getting a persistent emulsion during liquid-liquid extraction. What's causing this and how can I resolve it?
Answer: Emulsions during the work-up of this compound synthesis are common, especially if the reaction was performed in a polar aprotic solvent like DMF or DMSO. These solvents have some miscibility with both aqueous and organic phases, leading to the formation of a stable emulsion.
Troubleshooting Steps:
-
Brine Wash: After your initial aqueous quench, perform a wash with a saturated sodium chloride solution (brine). The increased ionic strength of the aqueous phase will decrease the solubility of organic components and help to break the emulsion.
-
Solvent Choice: If possible, use a less polar organic solvent for extraction, such as diethyl ether or ethyl acetate. These have lower miscibility with water compared to solvents like dichloromethane.
-
Phase Separation Aids: If an emulsion persists, you can try adding a small amount of a different, immiscible organic solvent or a saturated solution of a salt like sodium sulfate to help break the emulsion. Gentle swirling or rocking of the separatory funnel instead of vigorous shaking can also prevent emulsion formation.[5][6]
-
Filtration: In stubborn cases, passing the emulsified layer through a pad of Celite or glass wool can help to break the emulsion.
Question: I suspect I have unreacted benzyl chloride in my crude product. What's the best way to remove it during the work-up?
Answer: Unreacted benzyl chloride is a common impurity and can be problematic as it's a lachrymator and can interfere with subsequent reactions.[7] A chemical quench or a specific aqueous wash can be effective for its removal.
Troubleshooting Protocol: Quenching Excess Benzyl Chloride
-
Ammonia Quench: After the reaction is complete, cool the mixture to 0 °C and slowly add an excess of concentrated aqueous ammonia. Stir vigorously for 1-2 hours. This will convert the benzyl chloride to benzylamine, which is more polar and can be removed with an acidic wash.[8]
-
Acidic Wash: During the work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the benzylamine, rendering it water-soluble and effectively removing it from the organic phase.
-
Basic Wash: Follow the acid wash with a wash using a weak base like 5% sodium bicarbonate to neutralize any remaining acid.[8]
Question: My product has a strong, unpleasant odor even after initial work-up, suggesting the presence of residual thiols. How can I eliminate these?
Answer: Residual methanethiol or other volatile thiols can be present if there was an excess of the thiol nucleophile or due to side reactions. These can be removed by an oxidative work-up.
Troubleshooting Protocol: Oxidative Removal of Thiols
-
Bleach Wash: A dilute solution of sodium hypochlorite (bleach) can be used to oxidize residual thiols to less volatile and more water-soluble species like disulfides or sulfonic acids.[9] Add a 1:1 mixture of bleach and water to the separatory funnel containing your organic layer and shake carefully, venting frequently.
-
Iodine Oxidation: Alternatively, adding a solution of iodine in an organic solvent can oxidize thiols to disulfides. The persistence of a yellow color indicates the complete consumption of the thiol. The excess iodine can then be quenched with a sodium thiosulfate wash.[10][11]
-
Caution: Be mindful that your desired this compound can also be oxidized to the corresponding sulfoxide or sulfone under harsh oxidative conditions.[12] Therefore, use dilute oxidizing agents and monitor the reaction carefully.
Purification by Distillation
Question: I'm trying to purify this compound by distillation, but I'm not getting a clean separation. What are the key parameters to consider?
Answer: Fractional distillation is a powerful technique for purifying liquids with different boiling points.[13][14][15][16] For this compound, success depends on understanding the boiling points of your product and potential impurities, and optimizing the distillation conditions.
Key Considerations for Distillation:
-
Boiling Point Differences: A significant difference in boiling points between your product and impurities is crucial for effective separation.
-
Vacuum Distillation: this compound has a relatively high boiling point. Distillation under reduced pressure (vacuum distillation) is highly recommended to prevent thermal decomposition.[8]
-
Fractionating Column: For impurities with close boiling points, a fractionating column is essential to increase the number of theoretical plates and improve separation.[13]
Table 1: Boiling Points of this compound and Common Impurities
| Compound | Boiling Point (°C) at 760 mmHg | Boiling Point (°C) at Reduced Pressure |
| This compound | 195-198[17][18] | 87-88 at 11 mmHg[19] |
| Benzyl Chloride | 179[7][20] | ~63 at 10 mmHg |
| Dibenzyl Disulfide | >270 (decomposes)[5] | 210-216 at 18 mmHg[21][22] |
Troubleshooting Distillation:
-
Problem: Poor separation between this compound and benzyl chloride.
-
Solution: Use a longer fractionating column and maintain a slow, steady distillation rate. A vacuum of around 10-20 mmHg should provide a good separation.
-
-
Problem: The product is decomposing in the distillation pot.
-
Solution: Reduce the distillation pressure further to lower the boiling point. Ensure the heating mantle is not set too high and that the distillation is not prolonged unnecessarily.
-
-
Problem: Bumping or uneven boiling.
-
Solution: Use fresh boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Purification by Column Chromatography
Question: I'm struggling to separate this compound from a non-polar impurity using flash column chromatography. What solvent system should I use?
Answer: Flash column chromatography is an excellent method for purifying compounds with different polarities.[1][23][24][25][26] The key is to find a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate first.
Workflow for Developing a Chromatography Method:
Caption: Workflow for developing a flash chromatography method.
Recommended Solvent Systems for TLC and Column Chromatography:
-
For separating this compound from non-polar impurities (e.g., dibenzyl ether, unreacted toluene): Start with a low polarity eluent like 5% ethyl acetate in hexanes and gradually increase the polarity if needed.
-
For separating from slightly more polar impurities (e.g., benzyl chloride): A solvent system of hexanes and dichloromethane might provide better separation.
-
For more polar impurities (e.g., benzyl alcohol): A standard ethyl acetate/hexanes gradient should work well.
Question: My product appears to be degrading on the silica gel column. What could be the cause?
Answer: Silica gel is slightly acidic and can cause the degradation of sensitive compounds. Sulfides can also be susceptible to oxidation on silica gel if exposed to air for extended periods.
Troubleshooting Column Chromatography Issues:
-
Acid Sensitivity: If you suspect your product is acid-sensitive, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent (typically 1-2%).
-
Oxidation: To minimize oxidation, run the column relatively quickly and avoid leaving the product on the column for an unnecessarily long time.
-
Alternative Stationary Phases: If degradation persists, consider using a less acidic stationary phase like alumina (neutral or basic).
Purity Analysis
Question: How can I confidently assess the purity of my final this compound product?
Answer: A combination of analytical techniques is recommended to ensure the purity of your final product.
Recommended Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.[27][28][29][30] The mass spectrometer can help in the identification of unknown peaks.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess purity, especially for less volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[31][32][33]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of your product and can also be used to detect impurities if they are present in sufficient concentration.
Conclusion
The successful purification of this compound is a critical step in many synthetic pathways. By understanding the nature of potential impurities and the principles behind various purification techniques, researchers can effectively troubleshoot common issues and obtain a high-purity product. This guide provides a framework for a logical and informed approach to the purification of this compound, ultimately leading to more reliable and reproducible research outcomes.
References
- 1. reddit.com [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. francis-press.com [francis-press.com]
- 4. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 5. Dibenzyl disulfide | 150-60-7 [chemicalbook.com]
- 6. scribd.com [scribd.com]
- 7. Benzyl Chloride [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Dibenzyl Disulfide | C14H14S2 | CID 9012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Oxidative Elimination and Reductive Addition of Thiol-Terminated Polymer Ligands to Metal Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 18. CAS Common Chemistry [commonchemistry.cas.org]
- 19. This compound, 766-92-7 [thegoodscentscompany.com]
- 20. Benzyl chloride CAS#: 100-44-7 [m.chemicalbook.com]
- 21. Dibenzyl disulfide CAS#: 150-60-7 [m.chemicalbook.com]
- 22. 150-60-7 CAS MSDS (Dibenzyl disulfide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 23. orgsyn.org [orgsyn.org]
- 24. This compound [webbook.nist.gov]
- 25. Chromatography [chem.rochester.edu]
- 26. magritek.com [magritek.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Photoinduced One-Electron Oxidation of Benzyl Methyl Sulfides in Acetonitrile: Time-Resolved Spectroscopic Evidence for a Thionium Ion Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02039G [pubs.rsc.org]
- 32. This compound | SIELC Technologies [sielc.com]
- 33. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Identification of Impurities in Benzyl Methyl Sulfide by NMR
Welcome to the technical support center for the analysis of benzyl methyl sulfide. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in this compound samples using Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we move beyond simple protocols to explain the underlying principles, ensuring you can adapt and solve challenges in your own experimental work.
Frequently Asked Questions (FAQs)
Q1: I've synthesized this compound and my ¹H NMR spectrum shows unexpected peaks. What are the most common impurities I should be looking for?
A1: Unexpected signals in your ¹H NMR spectrum of this compound often arise from unreacted starting materials, byproducts of the synthesis, or common laboratory solvents. The most probable impurities depend on your synthetic route. A common method for synthesizing this compound is the reaction of benzyl chloride with a thiomethoxide source, such as sodium thiomethoxide.
Potential impurities to consider are:
-
Unreacted Starting Materials:
-
Common Byproducts:
-
Solvent Residues:
It is crucial to compare your spectrum with the known chemical shifts of these potential impurities.
Q2: My NMR spectrum is complex, and I'm having trouble assigning the peaks. What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A2: Understanding the reference spectrum of pure this compound is the first step in identifying impurities. The key is to recognize the characteristic signals of the benzyl and methyl groups.
| Compound | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound | -CH₃ | ~2.0 - 2.1 | ~15.5 |
| -CH₂- | ~3.6 - 3.7 | ~39.0 | |
| Aromatic C-H | ~7.2 - 7.4 | ~127.0 - 129.0 | |
| Aromatic C (quaternary) | - | ~137.5 |
Troubleshooting Guide: A Deeper Dive into Your NMR Spectrum
Problem: I see a singlet around 4.5 ppm that I can't identify.
Possible Cause: This is likely unreacted benzyl chloride.[1][18]
Troubleshooting Steps:
-
Confirm with ¹³C NMR: Check your ¹³C NMR spectrum for a peak around 46 ppm, which is characteristic of the benzylic carbon in benzyl chloride.
-
Spiking Experiment: If you have a reference standard of benzyl chloride, add a small amount to your NMR sample. An increase in the intensity of the unknown peak will confirm its identity.
-
Review Your Reaction Conditions: An excess of benzyl chloride or incomplete reaction time could lead to its presence in the final product. Consider optimizing your stoichiometry or reaction duration.
Problem: There's a singlet around 3.6 ppm, but it seems too large for my product's -CH₂- group.
Possible Cause: This could be due to the presence of dibenzyl sulfide, a common byproduct formed by the reaction of two benzyl groups.[5][6]
Troubleshooting Steps:
-
Check the Integration: Carefully integrate the aromatic region and the signals in the benzylic region. The ratio of aromatic to benzylic protons will be different for this compound (5H:2H) and dibenzyl sulfide (10H:4H).
-
Look for Other Byproducts: The formation of dibenzyl sulfide might also be accompanied by benzyl disulfide. Look for a signal around 3.7 ppm for the benzylic protons of benzyl disulfide.[8][19]
-
Purification: If dibenzyl sulfide is present, further purification by column chromatography may be necessary.
Problem: My aromatic region (7.2-7.4 ppm) is very complex and the integration is higher than expected.
Possible Cause: This could be due to the presence of multiple aromatic species, such as unreacted benzyl chloride, dibenzyl sulfide, benzyl disulfide, or toluene.[5][7][14]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a complex aromatic region in the ¹H NMR spectrum.
Experimental Protocols
Protocol 1: Sample Preparation for Impurity Analysis
The quality of your NMR data is directly dependent on proper sample preparation.[20][21]
-
Sample Weighing: Accurately weigh approximately 5-10 mg of your this compound sample into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent that will not obscure key signals of your compound or potential impurities. CDCl₃ is a common choice. Use approximately 0.6-0.7 mL of the deuterated solvent.
-
Dissolution: Add the deuterated solvent to the vial and gently swirl to dissolve the sample completely. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For quantitative analysis (qNMR), add a known amount of an internal standard with a signal that does not overlap with your analyte or impurities.
Protocol 2: Acquiring a High-Quality ¹H NMR Spectrum
-
Locking and Shimming: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity. Poor shimming can lead to broad peaks, making it difficult to identify minor impurities.[17]
-
Acquisition Parameters:
-
Pulse Angle: Use a 30° or 45° pulse angle to reduce the relaxation delay needed between scans.
-
Acquisition Time (at): Set to at least 2-3 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds. For quantitative measurements, a longer delay (5 times the longest T₁) is necessary.
-
Number of Scans (ns): For a dilute sample or to detect low-level impurities, increase the number of scans (e.g., 64, 128, or more) to improve the signal-to-noise ratio.
-
-
Processing:
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Chemical Structure and Reaction Pathway
A common synthetic route to this compound and potential side reactions are illustrated below.
Caption: Synthetic pathway for this compound and common byproducts.
References
- 1. Benzyl chloride(100-44-7) 1H NMR [m.chemicalbook.com]
- 2. benzyl chloride [chem.purdue.edu]
- 3. Sodium methanethiolate - Wikipedia [en.wikipedia.org]
- 4. Sodium thiomethoxide | 5188-07-8 [chemicalbook.com]
- 5. Dibenzyl sulfide | C14H14S | CID 10867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dibenzyl sulphide(538-74-9) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Dibenzyl disulfide(150-60-7) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR spectrum of benzyl alcohol [orgspectroscopyint.blogspot.com]
- 11. Benzyl alcohol(100-51-6) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. hmdb.ca [hmdb.ca]
- 14. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 15. Toluene(108-88-3) 1H NMR spectrum [chemicalbook.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Troubleshooting [chem.rochester.edu]
- 18. benzyl chloride (NMR Spectrum) [chem.purdue.edu]
- 19. ORGANIC SPECTROSCOPY INTERNATIONAL: Dibenzyl disulfide and dibenzyl sulphide [orgspectroscopyint.blogspot.com]
- 20. organomation.com [organomation.com]
- 21. ocw.mit.edu [ocw.mit.edu]
Benzyl methyl sulfide oxidation to sulfoxide side reaction
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the selective oxidation of benzyl methyl sulfide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of benzyl methyl sulfoxide. Our goal is to provide you with the causal insights and validated protocols necessary to achieve high selectivity and yield in your experiments.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction is producing a significant amount of benzyl methyl sulfone. What's causing this and how can I fix it?
A1: The formation of benzyl methyl sulfone is the most common side reaction and is caused by the over-oxidation of the desired sulfoxide product. The sulfide is first oxidized to the sulfoxide, which can then undergo a second oxidation to the sulfone.[1][2] Achieving selectivity is a kinetic challenge; the rate of the first oxidation must be significantly faster than the second. Several factors critically influence this selectivity.
Causative Factors & Solutions:
-
Oxidant Stoichiometry: Using an excess of the oxidizing agent is the most frequent cause of sulfone formation. The sulfoxide product, once formed, will react with any remaining oxidant.
-
Solution: Carefully control the stoichiometry. Start with 1.0 to 1.1 equivalents of the oxidant. Perform a small-scale trial and monitor closely to determine the optimal amount for your specific conditions.[3]
-
-
Reaction Temperature: Higher temperatures increase the rate of both oxidation steps but may disproportionately accelerate the over-oxidation to the sulfone.[4]
-
Solution: Maintain a controlled, and often reduced, temperature. Many selective oxidations are best performed at room temperature or below (e.g., 0 °C). If sulfone formation is observed, lowering the temperature is a primary troubleshooting step.
-
-
Method of Addition: Adding the sulfide to a solution of the oxidant creates localized areas of high oxidant concentration, which can rapidly convert the initially formed sulfoxide to the sulfone.
-
Solution: Always add the oxidizing agent slowly and in a controlled, dropwise manner to the solution of this compound.[3] This maintains a low instantaneous concentration of the oxidant, favoring the initial oxidation step.
-
-
Choice of Oxidant: The inherent reactivity of the oxidizing agent plays a crucial role. Strong, non-selective oxidants will readily produce the sulfone.[5]
Troubleshooting Workflow: Mitigating Sulfone Formation
The following diagram outlines a logical workflow for diagnosing and resolving the issue of over-oxidation.
Caption: A workflow for troubleshooting sulfone byproduct formation.
Frequently Asked Questions (FAQs)
Q2: What are the most common side reactions besides over-oxidation to the sulfone?
A2: While over-oxidation to the sulfone is the primary concern, other side reactions are possible depending on the oxidant and conditions used. With this compound, oxidation of the benzylic C-H bond is a potential side reaction, though it is not commonly observed with many selective sulfide oxidation methods.[1][2] For instance, studies using hydrogen peroxide in glacial acetic acid on benzyl sulfides showed no oxidation at the benzylic position.[1][2] Harsh oxidants or reaction conditions could potentially lead to the formation of benzaldehyde or benzoic acid, but these are generally avoided by using mild and selective reagents.
Q3: Which oxidizing agents are recommended for a selective conversion of this compound to the sulfoxide?
A3: A variety of reagents have been developed for the selective oxidation of sulfides. The ideal choice depends on factors like substrate compatibility, cost, safety, and environmental impact ("green chemistry"). Hydrogen peroxide is often considered an ideal "green" oxidant because its only byproduct is water.[2][4]
Here is a comparison of common selective oxidants:
| Oxidizing Agent | Typical Conditions & Stoichiometry | Advantages | Disadvantages & Common Side Reactions |
| Hydrogen Peroxide (H₂O₂) | H₂O₂ (1.1-1.5 eq) in acetic acid or with a metal catalyst (e.g., Sc(OTf)₃, Tantalum carbide) at RT.[1][6] | "Green" oxidant (byproduct is water), inexpensive, readily available.[2] | Can require a catalyst for good rates/selectivity. Over-oxidation to sulfone is the primary side reaction if not controlled.[2] |
| Sodium Hypochlorite (NaOCl) | NaOCl pentahydrate crystals in aqueous acetonitrile at RT.[6] | Catalyst-free, environmentally benign, high yields. | Potential for chlorination side reactions with sensitive substrates. Over-oxidation is possible. |
| N-Fluorobenzenesulfonimide (NFSI) | NFSI (1.0 eq) in H₂O at 50 °C.[7] | Highly chemoselective, uses water as a green solvent and oxygen source, avoids additives.[7] | Reagent cost can be higher than simple peroxides. |
| Electrochemical Oxidation | Anodic oxidation, often with NaCl as a redox mediator, in acetone/water.[8] | Metal-free, uses electrons as the oxidant, environmentally friendly, reusable electrodes.[8] | Requires specialized electrochemical equipment. |
Q4: How can I effectively monitor the progress of my reaction to stop it before significant sulfone forms?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for real-time reaction monitoring.
TLC Monitoring Protocol:
-
Prepare your TLC plate: Use a standard silica gel plate.
-
Spotting: On the baseline, apply three separate spots:
-
SM: A sample of your starting material (this compound).
-
CO: A co-spot containing both the starting material and the reaction mixture.
-
RXN: A sample taken directly from your reaction mixture.
-
-
Elution: Develop the plate in an appropriate solvent system (e.g., a mixture of petroleum ether and ethyl acetate, such as 7:3).[4]
-
Visualization: Visualize the spots using a UV lamp (254 nm) and/or by staining with a potassium permanganate (KMnO₄) dip, which reacts with the sulfur-containing compounds.
-
Interpretation:
-
The starting sulfide will be the least polar compound and have the highest Rf value.
-
The desired sulfoxide is more polar and will have a lower Rf value.
-
The sulfone byproduct is the most polar and will have the lowest Rf value, closest to the baseline.
-
The reaction is complete when the starting material spot has disappeared from the "RXN" lane. You should aim to stop the reaction at this point, before a noticeable spot for the sulfone appears.
-
Key Reaction Pathway
The oxidation of this compound involves a sequential process. The primary goal is to facilitate the first step while preventing the second.
Caption: The desired and side reaction pathways in sulfide oxidation.
Experimental Protocols
Protocol 1: General Procedure for Selective Oxidation with Hydrogen Peroxide
This protocol is adapted from a transition-metal-free method known for its high selectivity and green chemistry principles.[1][2]
Materials:
-
This compound
-
Glacial acetic acid
-
30% Hydrogen peroxide (H₂O₂)
-
Dichloromethane (CH₂Cl₂)
-
4M Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in glacial acetic acid (approx. 1 mL per mmol of sulfide).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add 30% hydrogen peroxide (1.1 - 1.5 eq) dropwise to the stirred solution over 10-15 minutes. Ensure the temperature remains low during the addition.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by TLC every 15-30 minutes until the starting material is consumed.
-
Once the reaction is complete, carefully neutralize the solution by slowly adding 4M aqueous NaOH until the pH is ~7-8. Perform this step in an ice bath as the neutralization is exothermic.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude benzyl methyl sulfoxide.
-
Purify the product via column chromatography on silica gel if necessary.
Protocol 2: Reaction Workup and Quenching
For many oxidation reactions, it is critical to quench any excess oxidant before workup to prevent further reaction and ensure safety.
Procedure:
-
Upon reaction completion (as determined by TLC), cool the reaction mixture in an ice bath.
-
Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) to the stirred reaction mixture.
-
Continue stirring for 15-20 minutes to ensure all excess oxidant has been destroyed. You can test for the presence of peroxides using peroxide test strips.
-
Proceed with the standard aqueous workup and extraction as described in Protocol 1.
References
- 1. mdpi.com [mdpi.com]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 4. mdpi.com [mdpi.com]
- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 7. Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Scalable selective electrochemical oxidation of sulfides to sulfoxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Benzyl Methyl Sulfide Synthesis Scale-Up
Welcome to the technical support center for challenges in scaling up benzyl methyl sulfide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the bench to a larger scale. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter.
Section 1: Core Synthesis & Stoichiometry Control
This section addresses fundamental challenges related to reaction conditions and reactant management during scale-up.
Q1: We are observing a decrease in yield and an increase in byproduct formation since moving from a 1L to a 20L reactor. What are the likely causes?
A: This is a classic scale-up challenge. The primary culprits are often related to mass and heat transfer limitations that are not apparent at the laboratory scale.
-
Inadequate Mixing: In a larger reactor, achieving uniform mixing is more difficult. Inefficient stirring can create localized "hot spots" or areas with poor reagent distribution.[1] This can lead to side reactions. For the synthesis of this compound, which is often biphasic, poor mixing drastically reduces the interfacial area where the reaction occurs, slowing down the desired conversion and allowing for byproduct formation.[2][3]
-
Exothermic Heat Control: The reaction to form this compound is exothermic. A 20-fold increase in volume means a much lower surface-area-to-volume ratio, making it significantly harder to dissipate heat. If the temperature rises uncontrollably, the rate of side reactions, such as the formation of dibenzyl sulfide, can increase exponentially.
-
Reagent Addition Rate: The rate at which you add reagents becomes critical at scale. Adding a reagent too quickly can lead to a rapid temperature increase and a high local concentration of the reactant, promoting unwanted secondary reactions.
Troubleshooting Protocol:
-
Characterize Mixing: Ensure your reactor's agitation is sufficient for the new volume. Consider using baffles to improve turbulence.
-
Controlled Reagent Dosing: Switch from a single-portion addition to a controlled, slow addition of the limiting reagent (e.g., benzyl chloride) using a dosing pump. Monitor the internal temperature closely during the addition.
-
Improve Heat Transfer: Ensure your cooling system is adequate for the larger scale. Pre-cooling the initial reaction mixture can provide a larger temperature buffer.
Q2: We are seeing significant amounts of dibenzyl sulfide and benzyl mercaptan in our crude product. How can we improve selectivity for this compound?
A: The formation of dibenzyl sulfide (DBS) and benzyl mercaptan (BM) are common competing reactions, especially when using sulfide sources like sodium sulfide or hydrogen sulfide.[2][3][4]
-
Benzyl Mercaptan (BM) Formation: This is often the initial product when reacting a benzyl halide with a sulfide source.
-
Dibenzyl Sulfide (DBS) Formation: This byproduct forms when the initially generated benzyl mercaptan anion reacts with another molecule of benzyl chloride.
Strategies for Improving Selectivity:
| Parameter | Impact on Selectivity | Recommended Action for Scale-Up |
| Stoichiometry | An excess of the methylating agent relative to the sulfur source can help drive the reaction towards the desired product. | Carefully control the molar ratio of your methyl source to the benzyl precursor. A slight excess of the methylating agent is often beneficial. |
| Temperature | Higher temperatures can favor the formation of the more thermodynamically stable dibenzyl sulfide. | Maintain the lowest effective reaction temperature. A Design of Experiments (DoE) approach can help identify the optimal temperature window.[5] |
| Base Strength | The choice and concentration of the base can influence which species is deprotonated and reacts. | If applicable to your synthesis route, use a base that is strong enough to deprotonate the thiol but not so strong as to promote side reactions. |
Section 2: Phase Transfer Catalysis (PTC) Optimization
Phase Transfer Catalysis is a powerful technique for this synthesis, but it comes with its own set of scale-up challenges.[6][7]
Q3: Our Phase Transfer Catalyzed reaction is sluggish at a larger scale, and we are seeing catalyst decomposition. Why is this happening?
A: Scaling up a PTC reaction requires careful consideration of the catalyst's stability and the physical parameters of the biphasic system.
-
Catalyst Choice & Loading: The efficiency of a PTC depends on its ability to transfer the reacting anion from the aqueous phase to the organic phase.[6] Tetrabutylammonium bromide (TBAB) and Tetrabutylphosphonium bromide (TBPB) are common choices.[3][4] At scale, the amount of catalyst (loading) becomes a significant cost and purification factor. Insufficient catalyst will slow the reaction, while excessive amounts can lead to emulsification and purification difficulties.
-
Stirring Speed (Agitation): The reaction rate in a PTC system is directly proportional to the interfacial surface area between the two phases. In a large reactor, the stirrer's RPM might not be sufficient to create the fine dispersion needed for rapid mass transfer.
-
Catalyst Stability: Some quaternary ammonium salts can degrade at elevated temperatures (Hoffmann elimination). This not only reduces catalytic activity but also introduces impurities.
Troubleshooting Workflow for PTC Scale-Up:
Caption: Troubleshooting workflow for a sluggish PTC reaction.
Section 3: Work-up and Purification Challenges
Isolating pure this compound at scale requires robust and scalable purification methods.
Q4: We are struggling with the purification of our crude product. Emulsions are forming during the aqueous wash, and distillation is inefficient. What are our options?
A: Purification is often the bottleneck in scaling up. Methods that work well for small quantities, like column chromatography, are often not economically viable for large-scale production.
-
Emulsion Formation: Emulsions during aqueous work-up are common, especially if residual PTC is present. These can be difficult to break and lead to product loss.
-
Distillation Challenges: this compound has a relatively high boiling point (approx. 210°C).[8] High temperatures can cause product degradation. Unreacted starting materials and byproducts with similar boiling points can also make separation difficult.
Purification Decision Tree:
Caption: Decision tree for purification strategies.
Recommendations:
-
Breaking Emulsions: Before a full work-up, try adding a small amount of saturated brine to a sample of the emulsion. This often helps to break the emulsion by increasing the density of the aqueous phase.
-
Vacuum Distillation: To avoid thermal degradation, perform the distillation under reduced pressure. This will significantly lower the boiling point.
-
Alternative Purification: If distillation is insufficient, consider a less conventional approach like melt crystallization if the impurities allow for it, or a scalable chromatographic method if the value of the product justifies the cost.
Section 4: Safety at Scale
Handling larger quantities of chemicals introduces more significant safety risks.
Q5: What are the primary safety concerns when scaling up the synthesis of this compound?
A: While this compound itself is classified as an irritant to the eyes, respiratory system, and skin, the primary hazards during scale-up often come from the reagents and the process conditions.[9][10]
-
Reagent Hazards:
-
Benzyl Chloride: A lachrymator and corrosive. Its handling requires a well-ventilated area and appropriate personal protective equipment (PPE).[10]
-
Sodium Sulfide/Hydrogen Sulfide: Highly toxic and corrosive. Hydrogen sulfide is a flammable gas with a characteristic rotten egg smell, but it quickly deadens the sense of smell at higher concentrations, making it particularly dangerous.[2][4]
-
-
Process Hazards:
-
Exothermic Reaction: As mentioned, a runaway reaction is a major concern. A robust cooling system and emergency quenching plan are essential.
-
Pressure Build-up: If gaseous byproducts are formed or if there is a thermal runaway, pressure can build up in a closed reactor, posing an explosion risk. Ensure the reactor is equipped with a pressure relief valve and a rupture disc.
-
Mandatory Safety Protocols for Scale-Up:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and flame-resistant lab coats.[10][11]
-
Ventilation: Conduct the synthesis in a well-ventilated fume hood or a designated, controlled area with adequate air exchange.[10]
-
Emergency Preparedness: Ensure safety showers, eyewash stations, and appropriate fire extinguishers are readily accessible.[12] All personnel should be trained on emergency shutdown and quench procedures.
Frequently Asked Questions (FAQs)
Q: Can I use benzyl bromide instead of benzyl chloride? A: Yes, benzyl bromide is generally more reactive than benzyl chloride, which could lead to faster reaction times. However, it is also more expensive and a stronger lachrymator. You would need to re-optimize the reaction conditions, as the increased reactivity might also favor side reactions.
Q: What analytical methods are recommended for in-process control? A: For monitoring the reaction progress, Thin Layer Chromatography (TLC) is a quick and effective method. For quantitative analysis of yield and purity, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the preferred methods.[13]
Q: Are there alternative, "greener" synthesis routes being explored? A: Yes, research is ongoing into more sustainable methods. This includes the use of dimethyl sulfoxide (DMSO) as both a solvent and a methylthiolating reagent, and exploring metal-free catalytic systems to reduce waste and avoid heavy metal contamination.[14][15]
Q: What materials of construction are suitable for the reactor? A: Given the potential presence of corrosive reagents like benzyl chloride and sulfides, a glass-lined or Hastelloy reactor is recommended. Stainless steel may be susceptible to corrosion depending on the specific reaction conditions and reagents used. Always consult a chemical compatibility chart.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Phase transfer catalyzed reaction for synthesis of sulfides and disulfides using hydrogen sulfide | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Phase transfer catalyzed reaction for synthesis of sulfides and disulfides using hydrogen sulfide - ethesis [ethesis.nitrkl.ac.in]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. echemi.com [echemi.com]
- 9. This compound, 766-92-7 [thegoodscentscompany.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. This compound | SIELC Technologies [sielc.com]
- 14. Benzylic sulfide synthesis by C-S coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. coleparmer.com [coleparmer.com]
Technical Support Center: Improving Selectivity in Reactions with Benzyl Methyl Sulfide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific selectivity challenges encountered during reactions with benzyl methyl sulfide. Our focus is on explaining the causality behind experimental choices to empower you to optimize your synthetic routes effectively.
Section 1: Navigating the Oxidation States of Sulfur
One of the most common synthetic transformations involving this compound is its oxidation. However, controlling the reaction to selectively yield the desired sulfoxide or sulfone can be challenging. Over-oxidation to the sulfone is a frequent side reaction when the sulfoxide is the target, while incomplete oxidation can be an issue when the sulfone is desired. This section addresses these core selectivity issues.
Q1: I am trying to synthesize benzyl methyl sulfoxide, but I'm getting significant over-oxidation to the sulfone. How can I improve selectivity for the sulfoxide?
A1: This is a classic selectivity problem that arises because the sulfoxide product is often more susceptible to oxidation than the starting sulfide. To favor the formation of the sulfoxide, you must carefully control the reaction's kinetics and stoichiometry.
Core Principles for Maximizing Sulfoxide Selectivity:
-
Control Oxidant Stoichiometry: This is the most critical factor. Use a precise amount of the oxidant, typically between 1.0 and 1.2 equivalents relative to the sulfide.[1] Slow, dropwise addition of the oxidant can also be highly beneficial as it prevents a localized excess of the oxidizing agent.[1]
-
Lower the Reaction Temperature: The activation energy for the second oxidation (sulfoxide to sulfone) is often lower than for the first (sulfide to sulfoxide). Consequently, performing the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even -40 °C) can significantly slow down the rate of the second oxidation step, thereby increasing selectivity for the sulfoxide.[1]
-
Choose a Milder Oxidant: Some oxidants are inherently more aggressive and prone to causing over-oxidation. Consider using milder or more selective reagents.[1][2] Hydrogen peroxide is an excellent "green" choice, but its reactivity often needs to be attenuated, for example, by using it in glacial acetic acid under controlled conditions.[3][4] Oxone is another effective reagent where selectivity can be tuned by the choice of solvent.[5]
-
Monitor Reaction Progress Diligently: Closely follow the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The goal is to quench the reaction as soon as the starting sulfide has been consumed, before significant sulfone formation begins.[1]
-
Solvent Choice: The solvent can play a crucial role. For instance, when using Oxone, conducting the reaction in ethanol can yield the sulfoxide almost exclusively, whereas using water as the solvent drives the reaction toward the sulfone.[5] In some catalytic systems, solvents like methanol can compete with the sulfoxide product for binding to the catalyst's active site, thus retarding over-oxidation.[6]
Comparative Table of Oxidant Systems for Selective Sulfoxide Formation:
| Oxidant System | Typical Conditions | Advantages | Key Considerations |
| H₂O₂ / Acetic Acid | 1.1-1.5 eq. H₂O₂, AcOH, RT | Green, inexpensive, simple workup.[3][4] | Reaction rate can be slow; requires careful monitoring. |
| Oxone / Ethanol | 1.0-1.2 eq. Oxone, EtOH, RT | High selectivity for sulfoxide, mild conditions.[5] | Solvent choice is critical for selectivity. |
| Sodium meta-periodate (NaIO₄) | 1.1 eq. NaIO₄, MeOH/H₂O, 0 °C to RT | Reliable and selective, good for many functional groups.[7] | Stoichiometry must be precise. |
| Urea-Hydrogen Peroxide (UHP) | 1.1 eq. UHP, EtOH, catalyzed | Mild oxidant, solid and easy to handle.[8] | Often requires a catalyst (e.g., Molybdenum complex).[8] |
Detailed Protocol: Selective Oxidation of this compound to Sulfoxide using H₂O₂
This protocol is based on the green and efficient method described by Ghorbani-Vaghei & Jalili.[3][4]
-
Reaction Setup: To a solution of this compound (1.0 mmol) in glacial acetic acid (2 mL) in a round-bottom flask, add 30% hydrogen peroxide (4.0 mmol, a slight excess is used here but should be optimized) dropwise at room temperature while stirring.
-
Monitoring: Monitor the reaction progress every 15-30 minutes by TLC.
-
Work-up: Once the starting material is consumed, carefully neutralize the solution with aqueous sodium hydroxide (e.g., 4 M) until basic.
-
Extraction: Extract the product with dichloromethane (CH₂Cl₂) or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude benzyl methyl sulfoxide. Purify further by column chromatography if necessary.
Q2: My goal is the opposite: I want to synthesize benzyl methyl sulfone. How can I ensure the reaction goes to completion and avoid stopping at the sulfoxide stage?
A2: To selectively synthesize the sulfone, you need to employ conditions that favor the second oxidation step. This generally involves using a stoichiometric excess of a stronger oxidant or more forcing reaction conditions.
Strategies for Maximizing Sulfone Yield:
-
Excess Oxidant: Use more than two equivalents of the oxidizing agent to ensure both oxidation steps can proceed to completion.
-
Stronger Oxidizing Systems: Employ more potent oxidants. A system of sodium chlorite (NaClO₂) and hydrochloric acid (HCl) in an organic solvent like ethyl acetate has been shown to be effective for converting a range of sulfides directly to sulfones with high selectivity.[9]
-
Catalytic Systems: Certain catalysts, such as niobium carbide with H₂O₂, are specifically designed to promote the full oxidation to sulfones.[10] In contrast, catalysts like tantalum carbide favor sulfoxide formation.[10]
-
Solvent and Temperature: As mentioned previously, using water as a solvent with Oxone can drive the reaction to the sulfone.[5] Higher reaction temperatures can also help overcome the activation barrier for the second oxidation.
Comparative Table of Reagents for Selective Sulfone Formation:
| Oxidant System | Typical Conditions | Advantages | Key Considerations |
| NaClO₂ / HCl | >2.5 eq. NaClO₂, EtOAc | High yields, good selectivity for sulfones, mild conditions. | In situ generation of ClO₂. |
| H₂O₂ / Niobium Carbide | >2.2 eq. H₂O₂, NbC catalyst | Catalytic, high efficiency.[10] | Requires a specific heterogeneous catalyst. |
| Oxone / Water | >2.0 eq. Oxone, H₂O, RT | Simple, catalyst-free. | Solvent is key to selectivity. |
| Urea-H₂O₂ / Phthalic Anhydride | >2.0 eq. UHP, (PhCO)₂O, EtOAc | Metal-free, environmentally benign.[10] |
Workflow Diagram: Controlling Oxidation Selectivity
The following diagram illustrates the decision-making process for controlling the oxidation of this compound.
Caption: Controlling the oxidation state of this compound.
Section 2: Advanced Selectivity Challenges
Beyond simple oxidation, this compound can participate in more complex reactions where controlling selectivity is paramount. This includes enantioselective oxidations and site-selective C-H functionalization.
Q3: I am performing an asymmetric oxidation to get a chiral sulfoxide, but the enantiomeric excess (ee) is low. What factors should I investigate?
A3: Achieving high enantioselectivity in sulfoxidation requires a well-optimized chiral catalytic system. Low ee values often point to issues with the catalyst assembly, reaction conditions, or substrate compatibility. The Kagan-Mododena oxidation and its variants are common starting points.
Troubleshooting Workflow for Low Enantioselectivity:
-
Catalyst Integrity: Ensure the chiral ligand and metal source are pure. For titanium-based systems using (R,R)-diethyl tartrate (DET), the formation of the active Ti(OiPr)₂-(DET)₂ complex is critical. The addition of a controlled amount of water can be essential for forming the active catalytic species.[1]
-
Solvent Screening: The polarity and coordinating ability of the solvent can dramatically influence the catalyst's structure and, therefore, its selectivity.[1] Screen a range of non-coordinating solvents (e.g., toluene, dichloromethane, n-hexane).
-
Temperature Optimization: Lowering the reaction temperature is one of the most effective ways to enhance enantioselectivity.[1] This favors the transition state leading to the major enantiomer. Test a range of temperatures (e.g., 0 °C, -20 °C, -40 °C).
-
Oxidant Choice: The oxidant itself can influence the stereochemical outcome. In titanium-catalyzed systems, cumene hydroperoxide (CHP) often gives different (and sometimes better) results than tert-butyl hydroperoxide (TBHP).[1]
-
Substrate Structure: Remember that the electronic and steric properties of the sulfide substrate can dramatically influence the reaction's outcome. A catalytic system that works well for one sulfide may not be optimal for another.[1]
Diagram: Troubleshooting Low Enantioselectivity
This diagram outlines a systematic approach to optimizing an asymmetric sulfoxidation reaction.
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Q4: How can I achieve site-selective C-H functionalization on the benzyl ring without reacting at the methyl or benzylic methylene groups?
A4: Directing group strategies are the most powerful tools for controlling regioselectivity in C-H functionalization.[11] While the sulfide moiety itself can act as a directing group, it typically directs ortho- to the CH₂SMe group, and the sulfur is prone to oxidation under many catalytic conditions. For meta- or para- selectivity, or to avoid reaction at the sulfur, a different approach is needed.
Key Strategies:
-
Tethered Directing Groups: A common strategy involves temporarily installing a directing group elsewhere on the molecule. For example, if the this compound is derived from a substituted benzyl alcohol, a directing group could be tethered to the (now absent) hydroxyl position to direct C-H activation to a specific site on the aromatic ring.[11]
-
Exploiting Inherent Substrate Reactivity: In some cases, the inherent electronic properties of a substituted this compound can guide C-H functionalization. For example, an electron-donating group on the ring will activate the ortho- and para- positions for electrophilic-type functionalization.[12]
-
Metallaphotoredox Catalysis: Modern methods combining photoredox and transition metal catalysis have opened new avenues for C-H functionalization.[13] These methods can operate under mild conditions and sometimes offer unique selectivity profiles that are complementary to traditional methods, potentially allowing for functionalization at the benzylic C(sp³)–H bonds if desired.[13]
The primary challenge with this compound is the lability of the sulfur atom to oxidation and its potential to act as a catalyst poison. Therefore, successful C-H functionalization often requires catalyst systems that are compatible with sulfides or reaction conditions that do not promote oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. jchemrev.com [jchemrev.com]
- 3. mdpi.com [mdpi.com]
- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Elucidating the mechanism of the UiO-66-catalyzed sulfide oxidation: activity and selectivity enhancements through changes in the node coordination environment and solvent - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scispace.com [scispace.com]
- 9. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfone synthesis by oxidation [organic-chemistry.org]
- 11. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Advances in allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC06285A [pubs.rsc.org]
Navigating the Nuances of Acidic Workups with Benzyl Methyl Sulfide
A Technical Guide for the Research Scientist
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the success of a multi-step synthesis often hinges on the stability of key functional groups during reaction workups. Benzyl methyl sulfide is a commonly encountered thioether, whether as part of a larger molecular scaffold or as a protecting group for a thiol. Its behavior under acidic workup conditions can be a source of uncertainty. This guide is designed to provide you with a comprehensive understanding of the stability of this compound in acidic media, offering practical advice, troubleshooting tips, and the mechanistic reasoning behind our recommendations.
Frequently Asked Questions (FAQs)
Here, we address the most common questions our team receives regarding the stability of this compound during acidic workups.
Q1: How stable is this compound to common aqueous acidic workup conditions?
A: this compound is generally considered to be a robust functional group that can withstand a variety of acidic workup conditions. Its stability is significantly greater than that of more acid-labile groups such as silyl ethers (e.g., TMS, TBS), acetals (e.g., THP, MOM), and tert-butyl ethers.[1][2]
However, the stability is conditional and depends on the strength of the acid, the temperature, and the duration of exposure. For typical aqueous acidic workups designed to neutralize a reaction mixture or wash an organic layer, this compound is generally stable under the following conditions:
-
Dilute aqueous HCl (e.g., 1M HCl) : Generally stable for short workup procedures at room temperature.
-
Dilute aqueous H₂SO₄ (e.g., 10% H₂SO₄) : Similar stability to dilute HCl for brief exposures at ambient temperature.
-
Aqueous acetic acid : this compound is highly stable to weak acids like acetic acid.
It is crucial to note that prolonged exposure or heating with even moderately strong acids can lead to cleavage.
Q2: Under what acidic conditions is this compound likely to cleave?
A: Cleavage of the benzyl C-S bond typically requires harsh acidic conditions, often those used intentionally for the deprotection of S-benzyl groups.[3] These include:
-
Strong Brønsted Acids: Anhydrous strong acids like hydrogen fluoride (HF), hydrogen bromide (HBr), and trifluoroacetic acid (TFA) can effect cleavage.[3] However, it's worth noting that the S-benzyl group is reported to be stable even to neat TFA, with cleavage requiring harsher reagents like HF.[3]
-
Lewis Acids: Strong Lewis acids such as boron trichloride (BCl₃), boron tribromide (BBr₃), and tin(IV) chloride (SnCl₄) are effective at cleaving benzyl ethers and, by extension, benzyl thioethers.[4][5] These reagents are typically used in anhydrous organic solvents at low temperatures.
The presence of electron-donating groups on the benzene ring will make the benzyl group more susceptible to acid-catalyzed cleavage due to stabilization of the resulting carbocation intermediate.[3]
Q3: What is the mechanism of acid-catalyzed cleavage of this compound?
A: The acid-catalyzed cleavage of this compound proceeds through a mechanism analogous to the cleavage of benzyl ethers, which is generally accepted to be an Sₙ1-type pathway.[1][6][7] The stability of the benzyl carbocation is a key driving force for this mechanism.
The process can be visualized as follows:
-
Protonation of the Sulfur Atom: The sulfur atom of the thioether is protonated by the acid, converting the methylthio group into a good leaving group (methanethiol).
-
Formation of the Benzyl Carbocation: The C-S bond cleaves heterolytically to form a resonance-stabilized benzyl carbocation and methanethiol. This is the rate-determining step.
-
Nucleophilic Attack: The carbocation is then trapped by a nucleophile present in the reaction mixture. In an aqueous acidic workup, this would typically be water, leading to the formation of benzyl alcohol. If a halide ion from the acid (e.g., Br⁻ from HBr) is present and is a sufficiently good nucleophile, benzyl halide can also be formed.
Q4: I am observing unexpected cleavage of this compound during a seemingly mild acidic workup. What could be the cause?
A: This is a common concern that can often be traced to a few key factors:
-
Localized High Acid Concentration: During the addition of an aqueous acid solution to an organic layer, poor mixing can lead to localized areas of high acid concentration, which can be sufficient to initiate cleavage, especially if the addition is rapid and generates heat.
-
Elevated Temperatures: Acid-catalyzed reactions are highly temperature-dependent. An exothermic neutralization that is not adequately cooled can significantly accelerate the rate of cleavage.
-
Presence of Unsuspected Lewis Acids: Trace amounts of metal impurities from previous steps can act as Lewis acids and catalyze the cleavage of the C-S bond.
-
Substrate-Specific Effects: The presence of certain functional groups in your molecule could potentially facilitate the cleavage, for example, through intramolecular assistance.
Troubleshooting Guide
If you are encountering issues with the stability of this compound during your acidic workup, consider the following troubleshooting steps.
| Problem | Potential Cause | Recommended Solution |
| Partial or complete cleavage of the benzyl group observed after workup. | Acid concentration is too high or exposure time is too long. | Use a milder acid (e.g., saturated aq. NH₄Cl, or dilute citric acid) for the workup. If a stronger acid is necessary, add it at a low temperature (0 °C) with vigorous stirring and minimize the contact time. |
| Exothermic reaction upon acid addition. | Pre-cool both the reaction mixture and the acidic solution before addition. Add the acid slowly and ensure efficient stirring and external cooling (e.g., an ice bath). | |
| Presence of catalytic Lewis acids. | Consider a pre-wash with a chelating agent solution (e.g., EDTA) if metal contamination is suspected. | |
| Formation of benzyl alcohol or other benzyl-derived byproducts. | Sₙ1 cleavage is occurring. | Add a carbocation scavenger to the reaction mixture before the acidic workup. Common scavengers include anisole, thioanisole, or triethylsilane. These will trap the benzyl carbocation as it forms, preventing it from reacting with other nucleophiles.[8] |
| Inconsistent results between batches. | Variability in workup procedure. | Standardize the workup protocol. Ensure consistent rates of addition, stirring speeds, temperatures, and contact times for all batches. |
digraph "Troubleshooting Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, penwidth=1.5]; decision [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; step [shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; outcome [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];// Nodes start [label="Unexpected Cleavage of\nthis compound Observed"]; check_conditions [label="Review Workup Conditions:\n- Acid Strength\n- Temperature\n- Duration"]; is_harsh [decision="Are conditions harsh?"]; milden_conditions [step="Modify Protocol:\n1. Use weaker acid (e.g., NH₄Cl).\n2. Perform at 0°C.\n3. Reduce exposure time."]; re-evaluate [label="Re-run experiment with\nmodified conditions."]; check_scavengers [label="Consider Carbocation Scavengers"]; add_scavenger [step="Add anisole or triethylsilane\nbefore acidic workup."]; success [outcome="Stability Improved"]; no_success [label="Problem Persists"]; contact_support [label="Consult with a specialist.\nConsider alternative strategies."]; // Edges start -> check_conditions; check_conditions -> is_harsh; is_harsh -> milden_conditions [label="Yes"]; milden_conditions -> re-evaluate; re-evaluate -> success; is_harsh -> check_scavengers [label="No"]; check_scavengers -> add_scavenger; add_scavenger -> re-evaluate; re-evaluate -> no_success [style=dashed]; no_success -> contact_support;
}
Experimental Protocols
To provide a practical context, here are two standard protocols. The first is a typical acidic workup that this compound should tolerate, and the second is a protocol for the deliberate cleavage of a benzyl ether (analogous to the thioether) for deprotection purposes, highlighting the difference in conditions.
Protocol 1: Standard Mild Acidic Workup
-
Objective: To neutralize a basic reaction mixture and remove water-soluble impurities while preserving the this compound group.
-
Procedure:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add 1M aqueous HCl with vigorous stirring, monitoring the pH of the aqueous phase until it is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Protocol 2: Deliberate Acidic Cleavage of a Benzyl Ether (for comparison)
-
Objective: To cleave a benzyl ether using a strong Lewis acid.[4][5]
-
Procedure:
-
Dissolve the benzyl ether (1.0 mmol) in anhydrous dichloromethane (DCM) (10 mL) under an inert atmosphere (e.g., Argon) and cool the solution to -78 °C.
-
Slowly add a 1M solution of boron trichloride (BCl₃) in DCM (1.2 equivalents) dropwise.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of methanol, followed by water.
-
Allow the mixture to warm to room temperature, and then perform a standard aqueous workup.
-
The stark contrast in the reagents and conditions between these two protocols underscores the general stability of the benzyl thioether linkage under standard workup conditions.
Concluding Remarks
As a Senior Application Scientist, my primary advice is to approach every reaction with a clear understanding of the stability of all functional groups present. This compound is a reliable and stable moiety, but it is not indestructible. By employing mild acidic conditions, maintaining low temperatures, and ensuring efficient mixing during workups, you can confidently carry this functional group through complex synthetic sequences. Should you encounter unexpected cleavage, a systematic approach to troubleshooting, as outlined in this guide, will enable you to identify the root cause and modify your procedure for a successful outcome.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Preventing over-oxidation of benzyl methyl sulfide
Technical Support Center: Selective Oxidation of Benzyl Methyl Sulfide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve the selective oxidation of this compound to its corresponding sulfoxide while preventing over-oxidation to the sulfone.
Troubleshooting Guide: Preventing Over-oxidation
The oxidation of sulfides is a fundamental transformation, but controlling the reaction to isolate the desired sulfoxide can be challenging.[1][2] Over-oxidation to the sulfone is a common side reaction.[1][3][4] This guide addresses the most frequent issues encountered during the oxidation of this compound.
Issue 1: Significant Formation of Benzyl Methyl Sulfone
Q: My reaction is producing a significant amount of the sulfone byproduct. How can I improve the selectivity for the sulfoxide?
A: Over-oxidation is often a result of reaction conditions that are too harsh or an inappropriate choice of oxidant. Here are several strategies to enhance selectivity for the sulfoxide:
-
Control Oxidant Stoichiometry: The molar ratio of the oxidant to the sulfide is critical. For the conversion to sulfoxide, a 1:1 molar ratio is theoretically required.[5] It is advisable to start with slightly sub-stoichiometric amounts of the oxidant (e.g., 0.95 equivalents) and monitor the reaction's progress.[5] If the reaction is sluggish, a small excess (up to 1.1 equivalents) may be used, but this necessitates careful monitoring to prevent the formation of the sulfone.[5]
-
Lower the Reaction Temperature: The rate of over-oxidation is often more sensitive to temperature changes than the initial oxidation of the sulfide.[5] Performing the reaction at reduced temperatures, such as 0 °C or even -78 °C, can dramatically increase selectivity for the sulfoxide.[5][6] The optimal temperature will depend on the specific oxidizing agent being used.[5] For instance, reactions with meta-chloroperoxybenzoic acid (m-CPBA) are frequently conducted at or below room temperature to minimize sulfone formation.[5]
-
Select a Milder Oxidizing Agent: The choice of oxidant is a key factor in achieving high selectivity.[5][7] While powerful oxidants can be effective, they may not be selective. Consider using reagents known for their milder nature and higher selectivity in the oxidation of sulfides to sulfoxides.
-
Sodium Periodate (NaIO₄): This reagent is well-regarded for its ability to selectively oxidize sulfides to sulfoxides with minimal over-oxidation to the sulfone.[8][9][10]
-
Hydrogen Peroxide (H₂O₂): As a "green" oxidant, H₂O₂ is an attractive choice.[1][11][12] Its selectivity can be improved by using it in conjunction with a catalyst or in a suitable solvent system like glacial acetic acid under mild conditions.[1][12]
-
-
Controlled Addition of the Oxidant: Instead of adding the oxidant all at once, a slow, dropwise addition can help maintain a low concentration of the oxidant in the reaction mixture, thereby reducing the likelihood of over-oxidation.
Issue 2: Incomplete Conversion of the Starting Material
Q: My reaction has stopped, but I still have a significant amount of unreacted this compound. What should I do?
A: Incomplete conversion can be due to several factors, including insufficient oxidant, low reaction temperature, or catalyst deactivation.
-
Monitor and Add More Oxidant: If you are monitoring the reaction (e.g., by TLC) and see that the starting material is no longer being consumed, and you have not yet added a full equivalent of the oxidant, you can add more oxidant in small portions.
-
Gradually Increase the Temperature: If the reaction is being conducted at a very low temperature and has stalled, a slight, gradual increase in temperature may help to drive the reaction to completion. Be sure to monitor for the appearance of the sulfone byproduct as you increase the temperature.
-
Consider the Catalyst (if applicable): If you are using a catalytic system, the catalyst may have become deactivated. In such cases, adding more catalyst could be an option, though this is less common for simple sulfide oxidations.
Issue 3: Difficulty in Monitoring the Reaction Progress
Q: I'm not sure how to effectively monitor the reaction to know when to stop it.
A: Proper reaction monitoring is crucial for achieving high yields of the sulfoxide.
-
Thin-Layer Chromatography (TLC): TLC is a simple and effective technique for monitoring the progress of the reaction.[13] You will need to find a solvent system that provides good separation of the starting material (this compound), the desired product (benzyl methyl sulfoxide), and the over-oxidation product (benzyl methyl sulfone). The sulfoxide is more polar than the sulfide, and the sulfone is typically more polar than the sulfoxide.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the disappearance of the starting material and the appearance of the products.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of sulfide oxidation?
A: The oxidation of a sulfide to a sulfoxide involves the electrophilic attack of an oxygen atom from the oxidizing agent onto the sulfur atom of the sulfide.[14][15] This forms the sulfoxide. Further oxidation of the sulfoxide, through a similar mechanism, leads to the formation of the sulfone.[4][15][16] The key to selective oxidation is to find conditions where the first oxidation occurs much more rapidly than the second.
Caption: Oxidation pathway of this compound.
Q2: Which oxidizing agent is best for beginners to avoid over-oxidation?
A: For those new to this reaction, sodium periodate (NaIO₄) is an excellent starting choice due to its high selectivity for converting sulfides to sulfoxides.[8][9] It is known to be a mild oxidant that often stops at the sulfoxide stage.[8][9]
Q3: Can I use hydrogen peroxide without a catalyst?
A: Yes, hydrogen peroxide can be used without a metal catalyst. A common method involves using H₂O₂ in glacial acetic acid.[1][12] This system has been shown to be highly selective for the formation of sulfoxides under mild, transition-metal-free conditions.[1][12]
Q4: How do I choose the right solvent for the oxidation reaction?
A: The choice of solvent can influence the reaction rate and selectivity. Common solvents for sulfide oxidation include:
-
Methanol or Ethanol: Often used with sodium periodate.
-
Dichloromethane (DCM) or Chloroform: Frequently used with m-CPBA.
-
Glacial Acetic Acid: A good choice for reactions with hydrogen peroxide.[1][12]
The solvent should be chosen based on the solubility of the reactants and its compatibility with the chosen oxidizing agent.[17]
Q5: Are there any safety concerns I should be aware of?
A: Yes, many oxidizing agents are hazardous and should be handled with care.
-
meta-Chloroperoxybenzoic acid (m-CPBA): Can be explosive when shocked or heated. It is typically sold as a stabilized mixture.[18]
-
Hydrogen Peroxide (H₂O₂): Concentrated solutions are strong oxidizers and can cause severe burns.
Always consult the Safety Data Sheet (SDS) for any reagents you are using and wear appropriate personal protective equipment (PPE). Oxidation reactions can also be exothermic, so it is important to have adequate cooling available.[17]
Experimental Protocols
Protocol 1: Selective Oxidation using Sodium Periodate
This protocol is known for its high selectivity and straightforward workup.[10]
Materials:
-
This compound
-
Sodium periodate (NaIO₄)
-
Methanol
-
Water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.
-
Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the solution reaches 0 °C.
-
Reagent Addition: In a separate flask, dissolve sodium periodate (1.1 equivalents) in deionized water. Slowly add the sodium periodate solution dropwise to the stirred sulfide solution.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Workup: Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts. Add water to the filtrate and extract with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl methyl sulfoxide.
-
Purification: The crude product can be purified by column chromatography if necessary.
Protocol 2: Selective Oxidation using Hydrogen Peroxide in Acetic Acid
This "green" protocol avoids the use of metal catalysts and halogenated solvents.[1]
Materials:
-
This compound
-
30% Hydrogen peroxide (H₂O₂)
-
Glacial acetic acid
-
4 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Reagent Addition: Slowly add 30% hydrogen peroxide (2-4 equivalents) to the stirred solution at room temperature.[1]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC until the starting material is consumed.
-
Neutralization and Extraction: Carefully neutralize the reaction mixture with a 4 M aqueous NaOH solution. Extract the product with dichloromethane or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the benzyl methyl sulfoxide.
-
Purification: Purify the product by column chromatography if needed.
Data Summary
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages | Selectivity (Sulfoxide:Sulfone) |
| Sodium Periodate (NaIO₄) | Methanol/Water, 0 °C to RT | High selectivity, mild conditions | Stoichiometric waste | Excellent |
| Hydrogen Peroxide (H₂O₂) | Acetic acid, RT | Inexpensive, "green" oxidant | Can lead to over-oxidation if not controlled | Good to Excellent |
| meta-Chloroperoxybenzoic Acid (m-CPBA) | DCM, 0 °C to RT | Readily available, effective | Potential for over-oxidation, safety concerns | Moderate to Good |
digraph "Troubleshooting_Overoxidation" { graph [nodesep=0.3, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];start [label="Reaction produces\nsignificant sulfone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the oxidant\nstoichiometry > 1.1 eq?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol1 [label="Reduce oxidant to\n0.95-1.05 equivalents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q2 [label="Is the reaction\ntemperature > 0°C?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol2 [label="Lower temperature\nto 0°C or -78°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q3 [label="Are you using a\nstrong oxidant (e.g., m-CPBA)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol3 [label="Switch to a more\nselective reagent (e.g., NaIO₄)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Improved selectivity\nfor sulfoxide", fillcolor="#34A853", fontcolor="#FFFFFF"]; start -> q1; q1 -> sol1 [label="Yes"]; q1 -> q2 [label="No"]; sol1 -> q2; q2 -> sol2 [label="Yes"]; q2 -> q3 [label="No"]; sol2 -> q3; q3 -> sol3 [label="Yes"]; q3 -> end [label="No"]; sol3 -> end;
}
Caption: Troubleshooting workflow for over-oxidation.
References
- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Sulfone - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 8. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of the oxidation of sulphides with sodium periodate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. differencebetween.com [differencebetween.com]
- 17. Specific Solvent Issues / Safety Issues with Sulphide Oxidations - Wordpress [reagents.acsgcipr.org]
- 18. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
Minimizing byproduct formation in Grignard reactions with thioesters
Welcome to the technical support guide for minimizing byproduct formation in Grignard reactions with thioesters. This resource is designed for researchers, chemists, and drug development professionals who utilize this powerful C-C bond-forming reaction and seek to optimize their outcomes. Here, we move beyond basic procedures to explore the mechanistic nuances and provide actionable, field-tested solutions to common experimental challenges.
Frequently Asked Questions (FAQs): The Fundamentals
Before troubleshooting, it's crucial to understand the core principles of the reaction.
Q1: What is the primary goal of reacting a Grignard reagent with a thioester, and why is it advantageous?
The primary objective is the synthesis of ketones. A Grignard reagent (R-MgX) adds to the thioester (R'-C(O)SR''), forming a ketone (R'-C(O)R) after the expulsion of the thiolate leaving group (SR''). This method is often preferred over using more reactive acylating agents like acid chlorides, which can be difficult to handle and may not be compatible with sensitive functional groups. Compared to standard esters, the thiolate is a better leaving group, which can facilitate the reaction. However, the intermediate ketone is often more reactive than the starting thioester, presenting a significant challenge[1][2].
Q2: What is the most common and problematic byproduct in this reaction?
The most prevalent byproduct is a tertiary alcohol.[3][4][5][6] This occurs when a second equivalent of the Grignard reagent adds to the newly formed ketone intermediate before it can be isolated.[1][4][7] This "over-addition" is a classic problem in reactions of organometallics with acyl compounds where the product is more reactive than the starting material.[2][6]
Q3: Besides over-addition, what other side reactions should I be aware of?
Several other side reactions can diminish your yield:
-
Enolization: If the thioester has acidic α-protons, the Grignard reagent, being a strong base, can deprotonate the α-carbon to form an enolate. This consumes the reagent and starting material without forming the desired product. This is especially problematic with bulky Grignard reagents.[8]
-
Reduction: Grignard reagents with β-hydrogens (e.g., isopropylmagnesium chloride) can reduce the ketone intermediate to a secondary alcohol via a six-membered ring transition state (a Meerwein–Ponndorf–Verley-type reduction).
-
Reagent Quenching: Grignard reagents are extremely sensitive to moisture and protic sources.[9][10] Any trace of water in the solvent, on the glassware, or in the starting materials will protonate and destroy the reagent, halting the reaction.[1]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a practical Q&A format.
Q4: My main product is a tertiary alcohol, not the ketone. How do I stop the over-addition?
This is the classic challenge. The ketone intermediate you form is highly electrophilic and reacts rapidly with any excess Grignard reagent present.
Causality: The high reactivity of the ketone product compared to the starting thioester means that as soon as a ketone molecule is formed, it competes for the Grignard reagent.[1][2] High local concentrations of the Grignard reagent or elevated temperatures exacerbate this issue.
Solutions:
-
Low Temperature: This is the most critical parameter. Performing the reaction at very low temperatures (e.g., -78 °C to -40 °C) is essential.[11][12] At these temperatures, the tetrahedral intermediate formed after the first addition is more stable. This provides a window of opportunity to quench the reaction before the intermediate collapses, eliminates the thiolate, and reacts a second time.
-
Inverse Addition: Slowly add the Grignard reagent solution to the thioester solution.[11] This technique maintains a low concentration of the nucleophile throughout the reaction, ensuring that any ketone formed is less likely to encounter a second Grignard molecule.
-
Stoichiometric Control: Use precisely 1.0 equivalent of the Grignard reagent. This requires accurate determination of the Grignard concentration via titration immediately before use, as concentrations can change over time.
-
Choice of Reagent: While less influential than temperature, using a less reactive or more sterically hindered Grignard reagent can sometimes slow the second addition.
Q5: I'm recovering most of my starting thioester. What went wrong?
High recovery of starting material almost always points to an issue with the Grignard reagent itself.
Causality: The nucleophilic carbon-magnesium bond is highly basic and will react preferentially with any available proton source, which is an acid-base reaction that is much faster than nucleophilic addition to a carbonyl.[5][10]
Solutions:
-
Ensure Anhydrous Conditions: This cannot be overstated. All glassware must be rigorously flame-dried or oven-dried under vacuum immediately before use.[13] Solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF) or taken from a commercial anhydrous packaging system.
-
Verify Reagent Quality: Grignard reagents can degrade upon storage.[14] Always titrate your Grignard solution prior to use to determine its active concentration. A common method is titration against a known amount of I₂ or using a colorimetric indicator like 1,10-phenanthroline.
-
Check Magnesium Activation: The magnesium metal surface is coated with a passivating layer of magnesium oxide (MgO).[10] This layer must be broken for the reaction with the alkyl halide to initiate. Activating agents like iodine, 1,2-dibromoethane, or mechanical crushing can be used to expose a fresh magnesium surface.[10]
-
Increase Temperature/Time: If you are certain of your reagent's quality and the anhydrous conditions, the reaction may simply be sluggish. After the low-temperature addition, allow the reaction to warm slowly to 0 °C or room temperature and monitor by TLC or LCMS to ensure completion.
Q6: My TLC/LCMS shows byproducts consistent with enolization. How do I prevent the Grignard from acting as a base?
Causality: The basicity of the Grignard reagent can be a significant competing factor, especially if your thioester has readily removable α-protons and you are using a sterically hindered Grignard reagent (e.g., t-BuMgCl).
Solutions:
-
Use a Less Hindered Grignard: Reagents like MeMgBr or PhMgCl are less basic and less sterically demanding than i-PrMgCl or t-BuMgCl and are less likely to act as bases.
-
Extremely Low Temperatures: Conducting the reaction at -78 °C can significantly favor the nucleophilic addition pathway over deprotonation.
-
Consider a Different Reagent Class: If enolization remains a persistent issue, switching to a less basic organometallic reagent, such as an organocuprate, may be necessary.
Data Summary: Troubleshooting at a Glance
| Problem Observed | Probable Cause(s) | Primary Solution(s) | Secondary Actions |
| Tertiary Alcohol Formation | Over-addition to ketone intermediate; Reaction temperature too high; Poor stoichiometric control. | Perform reaction at -78 °C. | Use inverse addition; Titrate Grignard reagent accurately. |
| Starting Material Recovered | Grignard reagent quenched by water/protons; Inactive Grignard reagent. | Ensure strictly anhydrous conditions (flame-dried glass, dry solvent). | Titrate Grignard reagent before use; Activate Mg with iodine. |
| Enolate Byproducts | Grignard reagent acting as a base; Sterically hindered Grignard reagent. | Use a less sterically hindered Grignard reagent. | Lower reaction temperature to -78 °C. |
| Secondary Alcohol Reduction | Grignard reagent has β-hydrogens (e.g., i-PrMgCl). | Switch to a Grignard reagent without β-hydrogens (e.g., MeMgBr, PhMgCl). | Maintain low temperature. |
Optimized Experimental Protocol: A Self-Validating Workflow
This protocol incorporates best practices to minimize byproduct formation.
Objective: Synthesize a ketone from a thioester and a Grignard reagent.
1. Preparation (Day 0):
-
Place all glassware (round-bottom flask, dropping funnel, condenser, glass stoppers) in a drying oven overnight at >120 °C.
-
Prepare or purchase certified anhydrous solvent (e.g., THF, Diethyl Ether).
2. Grignard Reagent Titration (Day 1, Start of Experiment):
-
Before starting the main reaction, titrate a small aliquot of your Grignard solution to determine its exact molarity. This step is non-negotiable for reproducibility.
3. Reaction Setup and Execution:
-
Assemble the glassware hot from the oven under a stream of dry inert gas (Argon or Nitrogen). A standard setup includes a three-neck flask with a thermometer, a dropping funnel, and a gas inlet.
-
Flame-dry the entire apparatus under vacuum and backfill with inert gas. Repeat three times.
-
To the main flask, add the thioester (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Charge the dropping funnel with the Grignard reagent (1.05 eq based on titration) diluted with anhydrous THF.
-
Crucial Step: Add the Grignard solution dropwise to the stirred thioester solution over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, stir the reaction at -78 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or by quenching small aliquots for LCMS analysis.
4. Quench and Workup:
-
While maintaining the low temperature, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a milder alternative to strong acid, which can prevent side reactions during workup.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel, add diethyl ether or ethyl acetate to extract the product.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. utd-ir.tdl.org [utd-ir.tdl.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Grignard reaction - Wikipedia [en.wikipedia.org]
- 10. Grignard reagent - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. reddit.com [reddit.com]
Technical Support Center: Purification Strategies for Benzylation Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for post-reaction purification involving benzyl chloride. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights into effectively removing unreacted benzyl chloride from your reaction mixtures. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative chemical principles.
Introduction to the Challenge
Benzyl chloride is a common reagent used to introduce the benzyl protecting group onto alcohols, phenols, and other nucleophiles. However, its removal after the reaction can be challenging due to its physical and chemical properties. Key difficulties include its lachrymatory nature, similar polarity to some benzylated products, and its potential to hydrolyze to benzyl alcohol, which can further complicate purification. This guide provides a systematic approach to tackling these challenges.
Core Principles of Benzyl Chloride Removal
The choice of a purification strategy depends on several factors, including the stability of your desired product, the scale of the reaction, and the nature of the impurities. The three primary approaches are:
-
Chemical Quenching: Converting benzyl chloride into a more easily separable compound.
-
Physical Separation: Leveraging differences in physical properties like boiling point and polarity.
-
Aqueous Workup: Using liquid-liquid extraction to remove water-soluble byproducts.
The following flowchart illustrates a general decision-making process for selecting a purification strategy.
Technical Support Center: Optimizing Benzylation Reactions
Welcome to the technical support center for benzylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during the benzylation of alcohols, phenols, amines, and other nucleophiles. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during benzylation reactions, offering systematic approaches to identify and resolve them.
Issue 1: Low or No Conversion of Starting Material
You've set up your reaction, but TLC or LC-MS analysis shows a significant amount of unreacted starting material. This is a common hurdle, and several factors could be at play.
Question: My benzylation reaction has stalled or is showing very low conversion. What are the primary causes and how can I fix this?
Answer: Low conversion in benzylation reactions typically points to one of four areas: the quality of your reagents, the effectiveness of the base, the reaction temperature, or solubility issues.[1]
-
Reagent Quality:
-
Benzylating Agent: Benzyl halides (bromide or chloride) are susceptible to hydrolysis and oxidation. Ensure you are using a fresh bottle or a recently purified reagent. An inactive benzylating agent is a frequent cause of reaction failure.[1]
-
Base: If using a solid base like sodium hydride (NaH), its quality is paramount. NaH can be deactivated by moisture from the air.[2] It's good practice to use NaH from a freshly opened container or to wash it with a dry solvent like hexane to remove mineral oil and surface oxides.[2]
-
-
Insufficient Base Strength or Amount:
-
The role of the base is to deprotonate the nucleophile (e.g., an alcohol or phenol) to form a more reactive alkoxide or phenoxide.[1][3] If the base is not strong enough to deprotonate the substrate completely, the reaction will be slow or may not proceed at all. For instance, a weaker base like potassium carbonate (K₂CO₃) may be insufficient for less acidic alcohols, necessitating a switch to a stronger base like NaH.[1]
-
Ensure you are using a sufficient stoichiometric amount of base to drive the deprotonation to completion.
-
-
Suboptimal Reaction Temperature:
-
Benzylation reactions, being SN2 reactions, are temperature-dependent.[4] While many proceed at room temperature, sterically hindered or less reactive substrates may require heating.[2][4] If your reaction is sluggish, a gradual increase in temperature can often improve the rate. However, be cautious, as excessively high temperatures can promote side reactions.[1][4]
-
-
Solubility Issues:
-
For the reaction to proceed efficiently, all reactants should be well-solubilized.[1] If your starting material or the generated alkoxide is not soluble in the chosen solvent, the reaction will be hindered. Consider switching to a solvent that provides better solubility for all components, such as DMF or DMSO.[1][5]
-
Issue 2: Formation of Multiple Products & Side Reactions
Your reaction is consuming the starting material, but you're observing multiple spots on your TLC plate, indicating the formation of undesired byproducts.
Question: My benzylation reaction is messy, with several side products. What are the most common byproducts and how can I minimize their formation?
Answer: The formation of multiple products can often be traced to the reactivity of the reagents and intermediates. Common side products include dibenzyl ether, over-benzylated products, and products from competing reactions like elimination or C-alkylation.[2][6]
-
Dibenzyl Ether Formation: This byproduct can arise from the reaction of the benzyl alkoxide intermediate with another molecule of the benzylating agent or from the decomposition of the benzylating agent itself, especially in the presence of a strong base.[2]
-
Solution: Use a minimal excess of the benzylating agent and employ fresh, high-quality benzyl bromide or chloride.[2]
-
-
Over-benzylation: This is common when dealing with substrates containing multiple nucleophilic sites, such as diols or polyols (e.g., D-glucose).[2]
-
Solution: Carefully control the stoichiometry of the benzylating agent.[2] For selective benzylation, using a stoichiometric amount or only a slight excess is crucial.[2] Additionally, monitoring the reaction closely by TLC and stopping it once the desired product is maximized is key.[2] For highly selective reactions, a protecting group strategy may be necessary.[2]
-
-
Elimination (E2) Reactions: Benzyl halides can undergo elimination to form stilbene, especially with secondary or tertiary halides and in the presence of a strong, sterically hindered base.[6][7]
-
Solution: This is a significant concern with secondary benzyl halides. Using a less concentrated base (e.g., 30% NaOH instead of 50%) can sometimes mitigate this side reaction.[8]
-
-
C-alkylation vs. O-alkylation: For phenoxides, which are ambident nucleophiles, alkylation can occur at the oxygen (O-alkylation) to give the desired ether or at a carbon on the aromatic ring (C-alkylation).[6][7]
-
Solution: The choice of solvent and counter-ion can influence the ratio of O- to C-alkylation. Polar aprotic solvents generally favor O-alkylation.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the strategic choices in designing a benzylation reaction.
Q1: How do I choose the right base for my benzylation reaction?
The choice of base is critical and depends on the pKa of the substrate's proton.
-
For Alcohols: Strong bases like sodium hydride (NaH) or potassium hydride (KH) are commonly used to ensure complete deprotonation to the alkoxide.[9][10]
-
For Phenols: Milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or even sodium hydroxide (NaOH) are often sufficient due to the higher acidity of the phenolic proton.[5][7]
-
Organic Amine Bases: Bases like triethylamine (NEt₃) or pyridine can also be used. Pyridine can sometimes act as a nucleophilic catalyst.[4]
Q2: What is the role of the solvent, and how does it affect the reaction?
The solvent plays a crucial role in an SN2 reaction like benzylation.[4]
-
Polar Aprotic Solvents are Preferred: Solvents like DMF, DMSO, and acetonitrile are ideal for SN2 reactions.[5][11][12] They can solvate the cation (e.g., Na⁺ from NaH) but do not strongly solvate the anionic nucleophile (the alkoxide).[12] This leaves the nucleophile "naked" and more reactive, accelerating the reaction.[12][13]
-
Protic Solvents hinder the reaction: Protic solvents like water or alcohols can form hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes it and reduces its reactivity, thus slowing down the SN2 reaction.[13][14]
Q3: Should I use benzyl bromide or benzyl chloride?
Benzyl bromide is generally more reactive than benzyl chloride due to bromide being a better leaving group. For less reactive nucleophiles or when faster reaction times are desired, benzyl bromide is often the preferred choice. However, benzyl chloride is less expensive and may be sufficient for more reactive substrates.
Q4: What is Phase-Transfer Catalysis (PTC) and when should I consider it for benzylation?
Phase-transfer catalysis is a powerful technique for reactions where the nucleophile (often in an aqueous phase or as a solid) and the electrophile (in an organic phase) are not mutually soluble.[15] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the nucleophile into the organic phase to react.[15]
-
When to use PTC: PTC is particularly useful for benzylation of phenols using aqueous sodium hydroxide, as it avoids the need for anhydrous conditions and strong, expensive bases like NaH.[15] It is considered a green chemistry approach, offering mild reaction conditions and often leading to improved yields.[15]
Q5: My substrate is sensitive to basic conditions. Are there alternative methods for benzylation?
Yes, for base-sensitive substrates, benzylation can be achieved under acidic or neutral conditions.
-
Acidic Conditions: Using benzyl trichloroacetimidate in the presence of a Lewis or Brønsted acid catalyst allows for benzylation under acidic conditions.[9]
-
Neutral Conditions: Palladium-catalyzed benzylation using benzyl carbonates as the benzylating agent offers a neutral alternative, avoiding the need for strong bases or acids.[16]
Data & Protocols
Table 1: Common Reagents for Benzylation Reactions
| Reagent Type | Examples | Typical Substrates | Key Considerations |
| Benzylating Agent | Benzyl Bromide (BnBr), Benzyl Chloride (BnCl) | Alcohols, Phenols, Amines, Thiols | BnBr is more reactive than BnCl. Use fresh reagents. |
| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH) | Alcohols (NaH), Phenols (K₂CO₃, NaOH) | Base strength should match substrate acidity.[1] |
| Solvent | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile | General SN2 Reactions | Polar aprotic solvents enhance SN2 reaction rates.[13] |
| Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB), 18-Crown-6 | Biphasic reactions (e.g., aqueous NaOH and organic solvent) | Facilitates reaction between immiscible reactants.[15] |
Experimental Protocol: General Procedure for Benzylation of an Alcohol using NaH
Materials:
-
Alcohol (1.0 equiv)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Benzyl Bromide (1.1 equiv)
-
Anhydrous DMF
-
Anhydrous diethyl ether or ethyl acetate for workup
-
Saturated aqueous ammonium chloride solution
-
Brine
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add the alcohol to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF to dissolve the alcohol.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Benzylating Agent Addition: Cool the reaction mixture back to 0 °C and add the benzyl bromide dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material. Gentle heating may be required for less reactive alcohols.
-
Quenching: Cool the reaction to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Workup: Dilute the mixture with diethyl ether or ethyl acetate and water. Separate the layers. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Diagrams
Caption: A typical experimental workflow for the benzylation of an alcohol.
Caption: A decision tree for troubleshooting low-yield benzylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. quora.com [quora.com]
- 12. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Purity Validation of Benzyl Methyl Sulfide: GC-MS, HPLC, and qNMR
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of safety, efficacy, and regulatory compliance. Benzyl methyl sulfide (C₈H₁₀S), a versatile intermediate and flavoring agent, is no exception. Its purity can significantly impact the yield and impurity profile of subsequent synthetic steps in pharmaceutical manufacturing. This guide provides an in-depth comparison of three powerful analytical techniques for the validation of this compound purity: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR).
This document moves beyond a simple listing of methods. It delves into the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative references to provide a comprehensive and trustworthy resource for the modern analytical chemist.
The Criticality of Purity in this compound
This compound is commonly synthesized via two primary routes:
-
Nucleophilic substitution: Reacting a benzyl halide (e.g., benzyl chloride) with a methyl mercaptide (e.g., sodium thiomethoxide).
-
Alkylation: Methylation of benzyl mercaptan.
Both pathways, while effective, are susceptible to side reactions that can introduce critical impurities. Understanding these potential byproducts is fundamental to developing a robust purity validation method.
Potential Process-Related Impurities:
-
Unreacted Starting Materials: Residual benzyl chloride, benzyl mercaptan, or methylating agents.
-
Over-alkylation/Elimination Products: Depending on the reaction conditions.
-
Oxidation Products: Benzyl methyl sulfoxide and benzyl methyl sulfone can form upon exposure to air or oxidizing agents.
-
Byproducts from Starting Material Synthesis: Impurities from the synthesis of benzyl chloride, such as benzaldehyde and α,α-dichlorotoluene, can carry through.[1]
-
Dimerization/Coupling Products: Dibenzyl sulfide and dibenzyl disulfide are known byproducts in related syntheses and can arise from side reactions involving the benzyl moiety or the sulfur nucleophile.[2][3]
A reliable purity method must be able to separate and quantify the active pharmaceutical ingredient (API) or intermediate from these structurally similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound.[4][5] It combines the powerful separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[4][5]
The Rationale Behind a GC-MS Approach
The choice of GC-MS is underpinned by its exceptional specificity and sensitivity. The gas chromatographic separation resolves this compound from its volatile impurities based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides a unique "fingerprint" for each eluting compound based on its mass-to-charge ratio (m/z), allowing for unambiguous identification and quantification.[6][7] This dual-layered analysis provides a high degree of confidence in the purity assessment.
Experimental Protocol: A Validated GC-MS Method
This protocol is designed to be a self-validating system, incorporating system suitability checks and adhering to the principles of ICH Q2(R1).[8][9]
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
GC-MS Parameters:
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1.0 µL |
| Carrier Gas | Helium |
| Oven Program | 50 °C (hold 1 min), ramp to 120 °C at 15 °C/min, then to 300 °C at 30 °C/min (hold 5 min) |
| MS Ion Source Temp | 250 °C |
| MS Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | m/z 91 (quantification), m/z 138 (qualifier) |
Method Validation Summary (Hypothetical Data)
The following table summarizes the performance characteristics of this GC-MS method, validated in accordance with ICH Q2(R1) guidelines.[8][9]
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 0.1 - 5 µg/g |
| Limit of Detection (LOD) | 0.03 µg/g |
| Limit of Quantitation (LOQ) | 0.1 µg/g |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Alternative Purity Assessment Methods: A Comparative Overview
While GC-MS is a powerful tool, alternative techniques offer distinct advantages in specific contexts. Here, we compare GC-MS with High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR).
| Feature | GC-MS | HPLC-UV | qNMR |
| Principle | Separation by volatility, detection by mass | Separation by polarity, detection by UV absorbance | Signal intensity proportional to molar concentration |
| Strengths | High specificity, excellent for volatile impurities, structural elucidation of unknowns | Robust, widely available, excellent for non-volatile or thermally labile impurities | "Primary" method, no reference standard of the analyte needed, highly accurate |
| Limitations | Not suitable for non-volatile or thermally labile compounds | Requires chromophores for detection, response factors can vary between analyte and impurities | Lower sensitivity than chromatographic methods, potential for peak overlap in complex mixtures |
| Typical Use Case | Gold standard for volatile organic compounds, impurity identification | Routine QC, analysis of thermally unstable impurities (e.g., sulfoxides) | Purity assignment of reference standards, orthogonal validation |
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for purity determination in the pharmaceutical industry.[10] For this compound, a reversed-phase HPLC method is suitable.
Rationale for HPLC:
HPLC is particularly advantageous for detecting non-volatile or thermally labile impurities, such as the potential oxidation products benzyl methyl sulfoxide and benzyl methyl sulfone, which might degrade under the high temperatures of a GC inlet.
Proposed HPLC Method:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 95% B over 20 min
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
This method provides excellent separation of this compound from its more polar oxidation products and less polar dimeric impurities.[11]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a primary analytical method for the purity assessment of organic compounds.[7][12] Unlike chromatographic techniques that rely on the response factor of an analyte relative to its impurities, the signal intensity in ¹H NMR is directly proportional to the number of protons contributing to the signal.[7] This allows for a direct, highly accurate purity determination without the need for a specific reference standard of the analyte itself.[12]
Rationale for qNMR:
qNMR provides an orthogonal validation of purity, independent of the chromatographic properties of the analyte and its impurities. It is particularly valuable for certifying reference materials and for cases where impurity standards are not available.[12]
Experimental Protocol: qNMR Purity Determination
-
Internal Standard Selection: The choice of internal standard is critical.[4] It must be of high purity, stable, soluble in the same deuterated solvent as the analyte, and have signals that do not overlap with the analyte's signals.[4][12] For this compound in CDCl₃, 1,4-bis(trimethylsilyl)benzene (BTMSB) is an excellent choice, with its sharp singlet at ~0.25 ppm, far from the aromatic and aliphatic signals of the analyte.
-
Sample Preparation: Accurately weigh the this compound sample and the internal standard into a vial. Dissolve in a known volume of deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters, including a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the standard, and a 90° pulse angle.[4]
-
Data Processing: Carefully integrate a well-resolved signal of the analyte (e.g., the singlet for the methyl protons) and a signal of the internal standard.
-
Purity Calculation: The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Conclusion: An Integrated Approach to Purity Validation
No single analytical technique is universally superior; the optimal choice depends on the specific requirements of the analysis.
-
GC-MS remains the workhorse for its high specificity and sensitivity to volatile impurities, making it ideal for routine quality control and for identifying unknown volatile byproducts.
-
HPLC is indispensable when non-volatile or thermally labile impurities, such as oxidation products, are a concern.
-
qNMR offers an unparalleled level of accuracy for the absolute purity assignment of reference standards and provides a powerful orthogonal method for validating chromatographic results.
For comprehensive and robust purity validation of this compound, a multi-faceted approach is recommended. GC-MS should be employed as the primary technique for routine analysis, with HPLC used as a complementary method to screen for non-volatile impurities. For the certification of primary reference materials or in cases of dispute, qNMR stands as the definitive arbiter of purity. This integrated strategy ensures the highest level of confidence in the quality of this critical chemical intermediate, thereby safeguarding the integrity of the drug development process.
References
- 1. US5001271A - Synthesis of benzyl mercaptan - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C8H10S | CID 13016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hmdb.ca [hmdb.ca]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. CN109485587B - Method for preparing sulfoxide compound by one-step reaction of benzyl chloride compound and thiophenol under metal-free condition - Google Patents [patents.google.com]
- 10. WO2007070496A2 - Process for synthesis of mercaptans and sulfides from alcohols - Google Patents [patents.google.com]
- 11. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 12. bipm.org [bipm.org]
1H NMR and 13C NMR analysis of benzyl methyl sulfide for structural confirmation
An In-Depth Guide to the ¹H and ¹³C NMR Analysis of Benzyl Methyl Sulfide for Unambiguous Structural Confirmation
Introduction: The Imperative of Rigorous Structural Elucidation
In the realm of chemical research and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. Even for a seemingly simple molecule like this compound (C₈H₁₀S), assuming its structure without rigorous analytical validation is a significant scientific risk. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic compounds in solution, providing a detailed atomic-level map of the molecular framework.[1][2]
This guide, prepared for researchers and drug development professionals, provides an in-depth analysis of ¹H and ¹³C NMR spectroscopy for the structural confirmation of this compound. It explains the causality behind spectral features, compares NMR to viable alternative techniques, and provides a field-proven experimental protocol for acquiring high-quality data.
¹H NMR Analysis: Mapping the Proton Environment
Proton NMR (¹H NMR) is the first line of inquiry, offering critical information on the number of distinct proton environments, their relative ratios, and the connectivity between neighboring protons.[3] For this compound, we anticipate three distinct signals corresponding to the three unique proton environments.
-
Aromatic Protons (C₆H₅-): These five protons are attached to the benzene ring. Due to the electronic environment of the ring, they are deshielded and appear significantly downfield. While they are chemically distinct (ortho, meta, para), they often overlap in lower-field spectrometers, appearing as a complex multiplet. Their expected chemical shift is in the δ 7.2-7.4 ppm range. The integration of this signal will correspond to five protons.
-
Benzylic Protons (-CH₂-S-): These two protons are on the carbon adjacent to both the phenyl ring and the sulfur atom. This benzylic position results in a downfield shift. The signal is a singlet because there are no adjacent protons to cause splitting. The expected chemical shift is approximately δ 3.6-3.7 ppm .[4][5] The integration will correspond to two protons.
-
Methyl Protons (S-CH₃): These three protons are on the methyl group attached to the sulfur atom. They are in a relatively shielded environment compared to the others. This signal will also be a singlet due to the absence of adjacent protons. The expected chemical shift is around δ 2.0 ppm .[6] The integration will correspond to three protons.
The logic behind these assignments stems from the principle of chemical equivalence and the influence of local electronic structure. The aromatic ring creates its own magnetic field that strongly deshields the attached protons, while the electronegativity of the sulfur atom and the proximity to the ring pull electron density away from the benzylic and methyl protons, shifting them downfield from a standard alkane proton.[7]
¹³C NMR Analysis: Probing the Carbon Skeleton
While ¹H NMR maps the proton framework, ¹³C NMR spectroscopy provides a direct look at the carbon backbone of the molecule.[8] Due to the low natural abundance of the ¹³C isotope, these experiments are less sensitive but provide invaluable data, particularly for non-protonated (quaternary) carbons.[9] For this compound, symmetry dictates that we should observe six distinct carbon signals.
-
Aromatic Carbons (C₆H₅-): The benzene ring contains four unique carbon environments:
-
C-ipso (Quaternary): The carbon directly attached to the benzylic group. Expected around δ 138 ppm .
-
C-ortho: The two carbons adjacent to the ipso carbon. Expected around δ 129 ppm .
-
C-meta: The two carbons meta to the ipso carbon. Expected around δ 128.5 ppm .
-
C-para: The single carbon opposite the ipso carbon. Expected around δ 127 ppm .
-
-
Benzylic Carbon (-CH₂-S-): This sp³-hybridized carbon is deshielded by the adjacent phenyl ring and sulfur atom. Its chemical shift is expected around δ 39 ppm .[10]
-
Methyl Carbon (S-CH₃): This is typically the most shielded carbon in the molecule, appearing furthest upfield. Its chemical shift is expected around δ 16 ppm .
The broad range of ¹³C chemical shifts (0-220 ppm) allows for excellent signal dispersion, making peak assignment more straightforward than in ¹H NMR.[11]
Summary of NMR Data for this compound
The following table summarizes the expected quantitative data from the NMR analysis.
| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration/Signal Count |
| ¹H | Aromatic (Ar-H) | ~7.3 | Multiplet | 5H |
| ¹H | Benzylic (-CH₂-) | ~3.65 | Singlet | 2H |
| ¹H | Methyl (-CH₃) | ~2.0 | Singlet | 3H |
| ¹³C | Aromatic (C-ipso) | ~138.2 | Singlet | 1C |
| ¹³C | Aromatic (C-o/m/p) | 127 - 129 | Singlet | 3 Signals (for 5C) |
| ¹³C | Benzylic (-CH₂-) | ~39.1 | Singlet | 1C |
| ¹³C | Methyl (-CH₃) | ~15.9 | Singlet | 1C |
| (Note: Chemical shifts are referenced to TMS and can vary slightly based on solvent and concentration. Data compiled from various spectral databases.)[12][13][14][15] |
Comparison with Alternative Analytical Techniques
While NMR is unparalleled for complete structural elucidation in solution, other techniques provide complementary and confirmatory data.[16] The choice of technique depends on the specific question being asked.
| Technique | Information Provided for this compound | Strengths | Limitations |
| NMR Spectroscopy | Precise atom connectivity (¹H-¹H, ¹H-¹³C), stereochemistry, number and type of unique nuclei, and quantitation. | Provides the most complete structural picture; non-destructive.[17] | Relatively low sensitivity; requires higher sample concentration; expensive instrumentation.[17] |
| Mass Spectrometry (MS) | Molecular weight (e.g., M⁺ at m/z 138), elemental composition (HRMS), and fragmentation patterns.[18] | Extremely high sensitivity; excellent for confirming molecular formula and identifying unknowns.[19] | Does not provide direct information on atom connectivity or stereochemistry; destructive technique. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C-H stretches for aromatic and aliphatic, C=C stretches for the ring). | Fast, inexpensive, and good for identifying key functional groups.[20][21] | Provides limited information on the overall molecular skeleton; spectrum can be complex.[22] |
For this compound, MS would confirm the mass of 138, and a characteristic fragment at m/z 91 (the benzyl cation) would be strong evidence for the benzyl moiety. IR would show characteristic aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹. However, only NMR can definitively prove the S-CH₂-Ph connectivity and distinguish it from a potential isomer like (methylphenyl)methanethiol.
Experimental Protocol for NMR Analysis
This protocol outlines a self-validating system for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation
-
Objective: To prepare a homogeneous solution free of particulate and paramagnetic impurities.[23]
-
Materials: High-quality 5 mm NMR tube, deuterated chloroform (CDCl₃), this compound, Pasteur pipette.
-
Procedure:
-
Weigh approximately 10-20 mg of this compound directly into a clean, dry vial. For ¹³C NMR, a higher concentration (20-50 mg) may be beneficial to reduce acquisition time.[24]
-
Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Gently vortex the vial to ensure the sample is fully dissolved. The solution should be clear and colorless.
-
Using a Pasteur pipette with a cotton or glass wool plug to filter out any dust, carefully transfer the solution into the NMR tube to a height of 4-5 cm.[23][24]
-
Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) to remove any fingerprints or dust.[24]
-
2. Data Acquisition
-
Objective: To acquire high-resolution spectra with an excellent signal-to-noise ratio using standard acquisition parameters.
-
Instrument: Standard 400 MHz (or higher) NMR spectrometer.
-
Procedure:
-
Insert the sample into the spectrometer.
-
Lock: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This stabilizes the magnetic field.[24]
-
Shim: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for sharp lines and high resolution.[24]
-
¹H Spectrum Acquisition:
-
Pulse Angle: 30-90°
-
Spectral Width: ~12 ppm (centered around 6 ppm)
-
Acquisition Time (aq): 3-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. For quantitative results, this should be at least 5 times the longest T₁ of interest.[25]
-
Number of Scans (ns): 8-16 scans is typically sufficient for good signal-to-noise.
-
-
¹³C Spectrum Acquisition:
-
Mode: Proton-decoupled.
-
Pulse Angle: 30-45°
-
Spectral Width: ~220 ppm (centered around 110 ppm)
-
Acquisition Time (aq): 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 128-1024 scans, depending on sample concentration.
-
-
3. Data Processing
-
Objective: To convert the raw time-domain data (FID) into a frequency-domain spectrum suitable for interpretation.
-
Procedure:
-
Apply an exponential window function to the FID to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) to convert the FID to the spectrum.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to ensure the flat baseline required for accurate integration.
-
Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm. For the ¹³C spectrum, the residual CDCl₃ signal can be set to δ 77.16 ppm.[10]
-
References
- 1. omicsonline.org [omicsonline.org]
- 2. researchgate.net [researchgate.net]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. Proton NMR Chemical Shifts [sites.science.oregonstate.edu]
- 5. web.pdx.edu [web.pdx.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. compoundchem.com [compoundchem.com]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. youtube.com [youtube.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. This compound | C8H10S | CID 13016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound(766-92-7) 13C NMR spectrum [chemicalbook.com]
- 15. This compound(766-92-7) 1H NMR [m.chemicalbook.com]
- 16. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 17. quora.com [quora.com]
- 18. This compound [webbook.nist.gov]
- 19. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 21. rockymountainlabs.com [rockymountainlabs.com]
- 22. creative-biostructure.com [creative-biostructure.com]
- 23. organomation.com [organomation.com]
- 24. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 25. benchchem.com [benchchem.com]
Comparing benzyl methyl sulfide with dimethyl sulfide as a scavenger
An In-Depth Comparative Guide to Benzyl Methyl Sulfide and Dimethyl Sulfide as Scavengers in Peptide Synthesis
For researchers and professionals in drug development, the final cleavage and deprotection step in Solid-Phase Peptide Synthesis (SPPS) is a critical juncture that dictates the purity and yield of the final product. The acidic environment required to remove protecting groups, typically using Trifluoroacetic Acid (TFA) or Hydrogen Fluoride (HF), generates highly reactive electrophilic species, primarily carbocations.[1][2] These carbocations can indiscriminately alkylate nucleophilic residues within the peptide sequence, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to challenging-to-remove impurities.[2][3]
To mitigate these deleterious side reactions, the cleavage cocktail is fortified with "scavengers"—nucleophilic agents designed to intercept and neutralize these reactive intermediates. The choice of scavenger is paramount and depends heavily on the peptide's amino acid composition and the protecting groups employed.[4][5] This guide provides a detailed comparison of two common thioether-based scavengers: the aliphatic Dimethyl Sulfide (DMS) and its aromatic counterpart, this compound (BMS), offering field-proven insights and experimental frameworks to guide your selection.
The Mechanism of Thioether Scavengers in Acidic Cleavage
During acidolysis, protecting groups like tert-butyl (tBu) from Ser(tBu), Thr(tBu), Tyr(tBu), Asp(OtBu), and Glu(OtBu), or the trityl (Trt) group from Cys(Trt), are cleaved, releasing t-butyl and trityl cations, respectively.[1][4] Thioether scavengers, acting as soft nucleophiles, attack these carbocations. This reaction forms a stable sulfonium salt, effectively sequestering the reactive electrophile and preventing it from modifying the peptide.[6] The general mechanism is a classic example of electrophile trapping, crucial for maintaining the integrity of the synthesized peptide.
Contender 1: Dimethyl Sulfide (DMS)
Dimethyl Sulfide is a volatile, low-molecular-weight thioether widely employed as a scavenger, particularly in Boc-SPPS protocols that use strong acids like HF or trifluoromethanesulfonic acid (TFMSA).[7][8]
Mechanism and Application: DMS is a soft nucleophile that readily reacts with soft electrophiles like carbocations. Its primary role is to prevent the alkylation of the thioether side chain of Methionine and the indole ring of Tryptophan.[8] In "low-high" HF cleavage procedures, a high concentration of DMS is used in the initial "low HF" step to facilitate the removal of most side-chain protecting groups under milder SN2 conditions, minimizing carbocation formation.[7][9] The subsequent "high HF" step then cleaves the more resistant protecting groups.[7][8]
Advantages:
-
Effective for Met Protection: DMS is particularly effective at preventing the alkylation of methionine.[8]
-
Well-Established in Boc Chemistry: Its use in HF and TFMSA cleavage systems is extensively documented.[7]
Limitations:
-
High Volatility and Odor: DMS has a very low boiling point (37°C) and a strong, unpleasant odor, requiring careful handling in a well-ventilated fume hood.
-
Potential for Re-alkylation: The sulfonium salt formed is not perfectly stable. Under certain conditions, the scavenger-cation adduct can act as an alkylating agent itself, a phenomenon more pronounced with thioanisole adducts and Tryptophan.[6]
Contender 2: this compound (BMS) and Aromatic Thioethers
This compound and the closely related thioanisole (methyl phenyl sulfide) represent the class of aromatic thioethers used as scavengers.[10][11] While less commonly cited than DMS, they serve a similar function and are often found in modern TFA cleavage cocktails, especially in Fmoc-SPPS.[12]
Mechanism and Application: The mechanism mirrors that of DMS, involving nucleophilic attack on carbocations. The aromatic ring influences the nucleophilicity of the sulfur atom and the stability of the resulting sulfonium salt. BMS and thioanisole are primarily used to scavenge benzyl and trityl cations.[13] Thioanisole, for instance, is recommended in cocktails for cleaving peptides containing Arg(Pbf), as it aids in the removal of the sulfonyl-based Pbf group.[14]
Advantages:
-
Lower Volatility: BMS (Boiling Point: 195-197°C) and thioanisole (Boiling Point: 188°C) are significantly less volatile than DMS, making them easier and safer to handle.
-
Effectiveness in Complex Cocktails: Often used in combination with other scavengers like 1,2-ethanedithiol (EDT) and water to create a broad-spectrum protective cocktail, such as Reagent K.
Limitations:
-
Lower Efficiency (in some cases): Some studies suggest that thioethers like DMS and thioanisole are less efficient carbocation scavengers compared to thiols such as thiophenol or benzyl mercaptan.[10]
-
Tryptophan Alkylation Risk: The cation adducts formed from thioanisole have been shown to potentially alkylate the indole nitrogen of Tryptophan, making its use in Trp-containing peptides a point of caution.
Head-to-Head Performance Comparison
The choice between DMS and BMS (or other aromatic thioethers) is not always straightforward and often depends on the specific context of the synthesis.
Table 1: Comparative Performance and Properties of DMS vs. BMS/Thioanisole
| Feature | Dimethyl Sulfide (DMS) | This compound (BMS) / Thioanisole | Rationale & References |
| Primary Application | Boc-SPPS (HF, TFMSA cleavage) | Fmoc-SPPS (TFA cleavage) | DMS is a classic scavenger for strong acid cleavage.[7][8] Aromatic thioethers are common in modern TFA cocktails.[12] |
| Scavenging Efficiency | Moderately efficient | Moderately efficient, similar to DMS | Both are considered less reactive than thiol-based scavengers but are effective for many applications.[10] |
| Volatility / Odor | Very High / Pungent | Low / Moderate | A key practical difference. DMS requires stringent fume control. |
| Key Benefit | Strong protection for Met residues | Aids removal of Arg(Pbf) groups | DMS competes effectively for alkylating species targeting Met.[8] Thioanisole helps deprotect Pbf.[14] |
| Major Drawback | Difficult handling due to volatility | Potential for Trp side reactions | Thioanisole-cation adducts can alkylate Trp. |
| Typical Cocktail | HF/DMS/anisole (10:1:1) | Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | Classic Boc cleavage vs. a common Fmoc cocktail. |
A recent study on mitigating S-tert-butylation of Cysteine residues found that a combination of thioanisole and DMS in the cleavage cocktail was beneficial, suggesting a synergistic or complementary effect.[12] This highlights a modern approach where scavengers are not used in isolation but as part of an optimized cocktail designed to handle multiple reactive species simultaneously.
Experimental Protocols
To ensure scientific integrity, protocols must be self-validating. The following workflow provides a robust method for directly comparing the efficacy of DMS- and BMS-based scavenger cocktails for a specific peptide.
Protocol: Comparative Assessment of Scavenger Efficiency
This protocol outlines a parallel experiment to determine which scavenger cocktail yields a higher purity of a target peptide, particularly one containing sensitive residues like Cys, Met, or Trp.
1. Peptide-Resin Preparation:
-
Synthesize the target peptide using standard Fmoc-SPPS protocols.
-
After the final coupling and deprotection of the N-terminal Fmoc group, wash the peptide-resin thoroughly with Dichloromethane (DCM) and dry it under vacuum for at least 1 hour.[1]
-
Divide the dried resin into two equal, accurately weighed portions.
2. Cleavage Cocktail Preparation (in a fume hood):
-
Cocktail A (DMS-based): Prepare a fresh solution of TFA/Triisopropylsilane (TIS)/Water/DMS (90:2.5:2.5:5 v/v/v/v).
-
Cocktail B (BMS-based): Prepare a fresh solution of TFA/TIS/Water/BMS (90:2.5:2.5:5 v/v/v/v).
3. Cleavage Reaction:
-
Add Cocktail A to one portion of the resin and Cocktail B to the other, using approximately 10 mL of cocktail per gram of resin.[7]
-
Allow both reactions to proceed at room temperature for 2-3 hours with occasional swirling.[14]
4. Peptide Precipitation and Isolation:
-
Filter the resin from each reaction mixture into separate, labeled 50 mL centrifuge tubes.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[7]
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of ice-cold diethyl ether.[4]
-
Centrifuge the tubes to pellet the peptide. Decant the ether supernatant.
-
Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and byproducts.[4]
-
Dry the final peptide pellets under a stream of nitrogen, followed by vacuum.
5. Analysis and Comparison:
-
Dissolve an equal, known concentration of each crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze both samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Compare the resulting chromatograms. The efficiency of the scavenger is determined by the purity of the crude product, calculated as the peak area of the desired peptide divided by the total peak area.[4]
-
Confirm the identity of the main peak and any significant impurity peaks using Mass Spectrometry (MS).[4][13] This will validate whether impurities are related to scavenger failure (e.g., alkylated side products).
Conclusion and Recommendations
Both Dimethyl Sulfide and this compound (along with other aromatic thioethers) are valuable tools in the peptide chemist's arsenal for preventing side reactions during cleavage.
-
Dimethyl Sulfide (DMS) remains a reliable choice, especially in Boc-SPPS, for syntheses sensitive to methionine alkylation. Its primary drawback is its high volatility and strong odor, which necessitates specialized handling procedures.
-
This compound (BMS) and Thioanisole offer a significant practical advantage due to their lower volatility, making them easier and safer to handle in a standard laboratory setting. They are highly effective as part of a broader scavenger cocktail in modern Fmoc-SPPS. Caution is advised when synthesizing peptides containing Tryptophan, where alternative scavengers or the use of Trp(Boc) protection is recommended to avoid potential side reactions.
Ultimately, the optimal choice is peptide-dependent. For critical syntheses, the empirical, self-validating protocol described above is the most rigorous approach to determine the ideal scavenger cocktail for maximizing the purity and yield of your target peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 9. [PDF] Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. kohan.com.tw [kohan.com.tw]
A Researcher's Guide to Benzyl Group Deprotection: Modern Alternatives to Benzyl Methyl Sulfide
The benzyl (Bn) group is a cornerstone of protecting group chemistry, prized for its stability under a wide range of reaction conditions. However, the selection of an appropriate deprotection strategy is critical to the success of a synthetic campaign. While historical methods, such as the use of benzyl methyl sulfide in conjunction with strong acids, have served their purpose, the demands of modern organic synthesis for milder, more selective, and functionally tolerant reagents have driven the development of superior alternatives. This guide provides an in-depth comparison of contemporary methods for benzyl group deprotection, offering experimental insights and data to aid researchers in navigating this crucial synthetic transformation.
The Benzyl Protecting Group: A Double-Edged Sword
The utility of the benzyl group stems from its robustness towards many reagents. Benzyl ethers and esters are stable to a wide range of non-reductive conditions.[1] However, this stability necessitates specific conditions for its removal, which can pose challenges, especially in the context of complex molecules with multiple sensitive functional groups. The ideal deprotection method should be high-yielding, chemoselective, and proceed under mild conditions to preserve the integrity of the target molecule.
Moving Beyond Thioethers: The Need for Cleaner and More Efficient Deprotection
The use of this compound, often in combination with strong acids like trifluoromethanesulfonic acid, functions as a scavenger for the liberated benzyl cation, preventing side reactions such as Friedel-Crafts alkylation of electron-rich aromatic residues within the substrate. While effective, this approach can be harsh and may not be suitable for acid-sensitive substrates. The unpleasant odor and potential for sulfur-containing byproducts also detract from its appeal. Modern alternatives offer significant advantages in terms of reaction mildness, functional group tolerance, and operational simplicity.
I. Catalytic Transfer Hydrogenation (CTH): The Workhorse of Benzyl Deprotection
Catalytic transfer hydrogenation (CTH) has emerged as a highly versatile and widely adopted method for the removal of benzyl protecting groups.[2][3] This technique avoids the need for high-pressure hydrogenation gas, making it more amenable to standard laboratory setups.[4][5] The reaction involves a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen donor molecule.
Mechanism of Catalytic Transfer Hydrogenation
The generally accepted mechanism involves the transfer of hydrogen from the donor molecule to the catalyst surface. The benzyl ether then coordinates to the palladium catalyst, undergoes oxidative addition, and subsequent hydrogenolysis to release the deprotected alcohol and toluene.[4][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 3. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzyl Deprotection Mechanism (H2 + Pd/C) [commonorganicchemistry.com]
A Senior Application Scientist's Guide to the Purity Assessment of Benzyl Methyl Sulfide for Pharmaceutical Applications
Introduction: The Imperative for Purity in Pharmaceutical Synthesis
Benzyl methyl sulfide (BMS), a key intermediate and starting material in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous purity assessment. In the pharmaceutical landscape, the purity of a synthetic precursor is not merely a quality metric; it is a fundamental pillar of drug safety and efficacy. Trace impurities originating from synthesis or degradation can carry their own pharmacological or toxicological profiles, potentially altering the final API's stability, bioavailability, and safety. This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity profiling of this compound, grounded in the principles of scientific integrity and practical, field-proven insights. We will dissect the "why" behind experimental choices, ensuring that each protocol is a self-validating system for generating trustworthy and reproducible data.
Understanding the Impurity Landscape of this compound
Effective purity assessment begins with a theoretical understanding of what impurities to expect. The potential impurity profile of BMS is dictated by its synthetic route and storage conditions. Common synthetic pathways, such as the reaction of a benzyl halide with a methyl thiolate, can introduce specific process-related impurities.
Common Potential Impurities:
-
Starting Materials: Unreacted benzyl chloride, benzyl bromide, or methyl mercaptan.
-
Synthesis Byproducts: Dibenzyl sulfide (from reaction with a second benzyl halide molecule), dimethyl disulfide (from oxidation of methyl mercaptan), benzyl alcohol (from hydrolysis of the benzyl halide), and toluene.[1][2]
-
Degradation Products: The thioether moiety in BMS is susceptible to oxidation, leading to the formation of benzyl methyl sulfoxide and, under more aggressive conditions, benzyl methyl sulfone. These are critical to monitor as they represent a significant change in the molecule's polarity and potential reactivity.
-
Residual Solvents: Solvents used during the reaction and purification steps.
An effective analytical strategy must be capable of separating and quantifying these diverse compounds, which vary significantly in volatility and polarity.
Orthogonal Analytical Approaches: A Comparative Analysis
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on orthogonal methods—techniques that separate compounds based on different chemical or physical properties. For this compound, the two primary chromatographic techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC): The Workhorse for Volatile Analytes
Given its volatility (boiling point ~195-198 °C) and thermal stability, this compound is an ideal candidate for Gas Chromatography. GC separates analytes based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.
Causality Behind Method Choice: GC is the preferred primary technique because it provides unparalleled resolution for volatile process-related impurities and residual solvents, which are often the most prevalent contaminants in freshly synthesized BMS.
-
Flame Ionization Detector (FID): The gold standard for quantitative purity analysis of organic molecules. The FID response is directly proportional to the number of carbon atoms, making it a reliable tool for "percent area" purity calculations without needing a reference standard for every impurity.
-
Mass Spectrometry (MS) Detector: When coupled with GC, MS provides definitive identification of unknown peaks by furnishing molecular weight and fragmentation data, which act as a chemical fingerprint.[3][4]
dot
References
A Senior Application Scientist's Guide to HPLC Method Development for Benzyl Methyl Sulfide Analysis
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of benzyl methyl sulfide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it delves into the causal relationships behind experimental choices, ensuring a deep, practical understanding of HPLC method development for aromatic sulfur compounds. Every protocol herein is designed as a self-validating system, grounded in authoritative references to ensure scientific integrity.
Introduction: The Analytical Challenge of this compound
This compound, a seemingly simple aromatic sulfide, presents unique challenges in its quantification. Its analysis is critical in various domains, from monitoring chemical reactions to assessing the purity of related pharmaceutical intermediates. The primary analytical objectives are typically to achieve a robust separation of this compound from its potential impurities, principally its oxidation products: benzyl methyl sulfoxide and benzyl methyl sulfone. This guide will compare and contrast two primary reversed-phase HPLC approaches to achieve this separation effectively.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₁₀S | PubChem[1] |
| Molecular Weight | 138.23 g/mol | NIST[2][3] |
| Boiling Point | 195-198 °C | |
| logP (o/w) | 2.173 (estimated) | |
| Water Solubility | 486.3 mg/L @ 25 °C (estimated) |
The Causality of Method Development: A Systematic Approach
Effective HPLC method development is a logical progression, not a matter of chance. Each decision, from column selection to mobile phase composition, is predicated on the physicochemical properties of the analyte and the desired analytical outcome.
References
A Guide to the Comprehensive Validation of Benzyl Methyl Sulfide as a Chemical Reference Standard
In the landscape of pharmaceutical development and quality control, the integrity of analytical measurements is paramount. This integrity is anchored by the quality of the reference standards used. A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of drugs, impurities, and other chemical species. This guide provides an in-depth technical narrative on the validation of Benzyl Methyl Sulfide (BMS) as a reference standard, designed for researchers, scientists, and drug development professionals. We will move beyond a simple listing of protocols to explain the scientific rationale behind each step, ensuring a holistic understanding of the characterization and qualification process.
Introduction: The Role and Requisites of a Reference Standard
A chemical reference standard is not merely a bottle of a substance with high purity; it is a substance whose identity, purity, and potency have been established with a high degree of confidence through rigorous analytical testing.[1] As defined by the United States Pharmacopeia (USP), reference standards are critical for a wide range of applications, including assays for drug substances, tests for impurities, and system suitability checks.[2][3] The International Council for Harmonisation (ICH) guidelines further mandate the use of well-characterized reference materials in analytical procedures to ensure data reliability for regulatory submissions.[4][5]
This compound (CAS No. 766-92-7), a simple organosulfur compound, serves as an excellent model for illustrating the validation process. Its use as a flavoring agent and its presence as a potential process-related impurity or starting material in various syntheses necessitates a reliable standard for its accurate identification and quantification.[6][7] The existence of a USP-designated this compound Reference Standard confirms its suitability and importance in pharmaceutical applications.[8]
This guide will detail the multifaceted analytical approach required to elevate a high-purity batch of this compound from a simple chemical to a fully validated reference standard.
Physicochemical Foundation of this compound
A thorough understanding of the fundamental physicochemical properties of a candidate material is the first step in its validation. This data informs the selection of analytical techniques and handling procedures.
| Property | Value | Source |
| Chemical Name | methylsulfanylmethylbenzene | PubChem[6] |
| Synonyms | Methyl benzyl sulfide, 1-Phenyl-2-thiapropane | PubChem, NIST[6][9] |
| CAS Number | 766-92-7 | Sigma-Aldrich |
| Molecular Formula | C₈H₁₀S | PubChem[6] |
| Molecular Weight | 138.23 g/mol | PubChem[6] |
| Appearance | Colorless liquid | PubChem[6] |
| Boiling Point | 195-198 °C | Sigma-Aldrich |
| Density | ~1.015 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index | n20/D ~1.562 - 1.573 | The Good Scents Company, Sigma-Aldrich[7] |
| Solubility | Slightly soluble in water; soluble in ethanol, fats | PubChem, Pyrō |
The Validation Workflow: A Multi-Pronged Analytical Strategy
The qualification of a reference standard is a holistic process designed to confirm its identity and assign a purity value with a high degree of certainty. This is often achieved using a "mass balance" approach, where the assigned purity is calculated by subtracting the measured amounts of all impurities from 100%. The workflow involves employing multiple, orthogonal (based on different principles) analytical techniques to provide a self-validating system.[10]
Caption: Overall workflow for the qualification of a chemical reference standard.
Part I: Identity Confirmation
Before assessing purity, it is imperative to unequivocally confirm that the candidate material is indeed this compound. Using multiple spectroscopic techniques provides corroborating evidence of the molecular structure.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the cornerstone of structural elucidation. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.
-
Rationale: The chemical shifts, integration values (for ¹H), and coupling patterns are unique to the specific arrangement of atoms in the BMS molecule. This technique provides definitive proof of structure and can often reveal the presence of structurally similar impurities.
-
Experimental Protocol (¹H NMR):
-
Accurately weigh ~10-20 mg of the BMS candidate material.
-
Dissolve the sample in an appropriate deuterated solvent (e.g., 0.6 mL of Chloroform-d, CDCl₃) containing a known internal standard like Tetramethylsilane (TMS).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Compare the resulting spectrum with known library spectra or theoretical predictions for BMS.[11] Expected signals include a singlet for the methyl protons, a singlet for the benzylic protons, and multiplets for the aromatic protons.
-
B. Mass Spectrometry (MS) MS provides the molecular weight of the compound and information about its fragmentation pattern, which serves as a molecular fingerprint.
-
Rationale: By ionizing the molecule and measuring the mass-to-charge ratio of the resulting ions, MS directly confirms the molecular weight (138.23 g/mol for BMS).[6] High-resolution MS (HRMS) can determine the elemental composition with high accuracy.
-
Experimental Protocol (GC-MS):
-
Prepare a dilute solution of BMS in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the solution into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC separates the BMS from any volatile impurities.
-
Acquire the mass spectrum using an appropriate ionization technique, typically Electron Ionization (EI) for this type of molecule.
-
Compare the molecular ion peak and fragmentation pattern to a reference database like NIST or PubChem.[6][9]
-
C. Infrared (IR) Spectroscopy FTIR provides information about the functional groups present in the molecule.
-
Rationale: The C-H bonds (aromatic and aliphatic) and the C=C bonds of the benzene ring in BMS will absorb infrared radiation at characteristic frequencies, creating a unique spectrum.
-
Experimental Protocol (ATR-FTIR):
-
Place a small drop of the neat liquid BMS onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Acquire the spectrum over the range of ~4000 to 400 cm⁻¹.
-
Compare the obtained spectrum to a reference spectrum, looking for characteristic peaks for aromatic C-H stretching (~3000-3100 cm⁻¹) and C=C ring vibrations (~1450-1600 cm⁻¹).
-
Part II: Purity and Assay Determination
Purity assessment is the most extensive part of the validation. It requires quantifying all significant impurities: organic, inorganic, residual solvents, and water. The sum of these impurities is then subtracted from 100% to determine the final assay value. This is the "mass balance" approach.
Caption: The Mass Balance approach for purity assignment of a reference standard.
A. Organic Impurities These are typically process-related impurities or degradation products that are structurally similar to the main compound.
-
Rationale: Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are ideal for separating and quantifying these impurities.[12] Using two orthogonal chromatographic methods (e.g., HPLC with UV detection and GC with Flame Ionization Detection) provides confidence that all significant impurities have been detected.
-
Experimental Protocol (HPLC-UV):
-
Method Development: Develop a stability-indicating HPLC method capable of separating BMS from potential impurities. A reverse-phase C18 column is often a good starting point.[13] The mobile phase could be a gradient of acetonitrile and water.
-
Validation: Validate the method according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, and limits of detection/quantitation.[14][15]
-
Sample Analysis: Prepare a solution of BMS at a known concentration (e.g., 1.0 mg/mL).
-
Inject the solution into the HPLC system.
-
Quantify impurities based on their peak area relative to the main BMS peak (area percent). Correction factors (Relative Response Factors) should be used if available for known impurities to ensure accurate mass determination.[1]
-
B. Water Content Water is a common impurity that can significantly affect the potency of a reference standard.
-
Rationale: The Karl Fischer (KF) titration is the gold standard for water determination. It is a highly specific and accurate chemical method for quantifying water content. Thermogravimetric Analysis (TGA) can be used as a complementary (orthogonal) technique to measure total volatile content.
-
Experimental Protocol (Volumetric Karl Fischer):
-
Standardize the Karl Fischer reagent with a certified water standard.
-
Accurately weigh a suitable amount of the BMS sample and introduce it directly into the KF titration vessel.
-
Titrate the sample with the standardized KF reagent to the endpoint.
-
Calculate the water content as a weight/weight percentage.
-
C. Residual Solvents Solvents used in the final purification or synthesis steps can remain in the material.
-
Rationale: Headspace Gas Chromatography (HS-GC) is the preferred method for this analysis. It is highly sensitive and specific for volatile organic compounds. The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC, preventing non-volatile matrix components from contaminating the system.
-
Experimental Protocol (HS-GC):
-
Accurately weigh the BMS sample into a headspace vial.
-
Add an appropriate diluent solvent (e.g., DMSO or DMF).
-
Seal the vial and place it in the headspace autosampler.
-
Heat the vial for a set time to allow volatiles to partition into the headspace.
-
Inject a portion of the headspace gas into the GC for analysis.
-
Quantify any detected solvents against calibrated standards.
-
D. Non-Volatile / Inorganic Impurities These include inorganic salts, catalysts, or other non-combustible materials.
-
Rationale: The Residue on Ignition (ROI) or Sulfated Ash test is a simple gravimetric method to determine the total amount of inorganic impurities.
-
Experimental Protocol (Residue on Ignition):
-
Accurately weigh a significant amount of the BMS sample (e.g., 1-2 g) into a tared crucible.
-
Carefully heat the sample to char the organic material.
-
Add a small amount of sulfuric acid to aid in the decomposition of metal salts.
-
Ignite the crucible in a muffle furnace at a high temperature (e.g., 600 ± 50 °C) until all carbonaceous material is consumed.
-
Cool the crucible in a desiccator and weigh it.
-
The weight of the remaining residue represents the inorganic impurity content.
-
Comparative Analysis: Performance Against a Primary Standard Benchmark
A candidate material is only suitable as a reference standard if its validation data meets stringent acceptance criteria. While there are no universal specifications, guidelines from pharmacopeias and regulatory bodies suggest that primary reference standards should be of the highest possible purity, ideally ≥99.5%.[10][12]
The table below compares typical experimental results for a high-purity batch of this compound against benchmark criteria for a primary reference standard.
| Parameter | Analytical Technique | Benchmark Acceptance Criteria | Typical Result for BMS | Status |
| Identity | NMR, MS, IR | Spectrum consistent with structure | Conforms | ✓ |
| Organic Purity | HPLC-UV / GC-FID | Total Impurities ≤ 0.2% | 0.08% | ✓ |
| Water Content | Karl Fischer | ≤ 0.1% | 0.03% | ✓ |
| Residual Solvents | Headspace GC | Below ICH Limits | < 0.01% (e.g., Toluene) | ✓ |
| Inorganic Content | Residue on Ignition | ≤ 0.1% | < 0.05% | ✓ |
| Calculated Assay | Mass Balance | ≥ 99.5% | 99.84% | PASS |
Causality and Interpretation: The data demonstrates that through a systematic and orthogonal testing approach, a high-purity batch of this compound can be thoroughly characterized. The low levels of all identified impurity classes result in a calculated assay value well above the 99.5% benchmark, qualifying it for use as a primary reference standard. This multi-faceted validation provides a high level of confidence in the material's identity, purity, and assigned value, ensuring its suitability for critical analytical applications.
Conclusion: From Chemical to Certified Reference Standard
The validation of this compound as a reference standard is a rigorous, evidence-based process that underpins analytical data integrity in the pharmaceutical industry. It is not a single test but a constellation of orthogonal analytical procedures, each chosen to probe a specific attribute of the material—from its fundamental molecular structure to trace levels of various impurities.
By following the principles outlined by authoritative bodies like the USP, Ph. Eur., and ICH, and by applying a logical, scientifically-grounded workflow, a candidate material can be confidently qualified.[2][14][16] This ensures that when a researcher uses this standard to assay a new drug product or quantify an impurity, the result is accurate, reproducible, and trustworthy.
References
- 1. pharmtech.com [pharmtech.com]
- 2. uspbpep.com [uspbpep.com]
- 3. <11> USP REFERENCE STANDARDS [drugfuture.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. database.ich.org [database.ich.org]
- 6. This compound | C8H10S | CID 13016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, 766-92-7 [thegoodscentscompany.com]
- 8. 苄基甲基硫醚 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound [webbook.nist.gov]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. This compound(766-92-7) 1H NMR [m.chemicalbook.com]
- 12. who.int [who.int]
- 13. This compound | SIELC Technologies [sielc.com]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. labmix24.com [labmix24.com]
A Comparative Guide to the Quantitative Analysis of Benzyl Methyl Sulfide in a Mixture
For researchers, scientists, and professionals in drug development, the accurate quantification of impurities and active components is paramount. Benzyl methyl sulfide (C₈H₁₀S), a compound with applications in various chemical syntheses and sometimes present as a process impurity, requires precise analytical determination.[1][2] This guide provides an in-depth comparison of two primary chromatographic techniques for the quantitative analysis of this compound in a mixture: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative performance data to inform your method selection.
Introduction to the Analyte and Analytical Challenges
This compound is a volatile organic sulfur compound.[1][3] Its analysis presents a unique set of challenges attributable to its physicochemical properties. Key characteristics include:
-
Volatility: With a boiling point of 195-198 °C, this compound is amenable to analysis by Gas Chromatography.[4]
-
Sulfur Content: The presence of a sulfur atom makes it a candidate for selective detectors in both GC and HPLC, which can be crucial when dealing with complex matrices.
-
Solubility: It is generally insoluble in water but soluble in organic solvents, a key consideration for sample preparation and mobile phase selection in HPLC.[4]
The choice between GC and HPLC for the quantitative analysis of this compound is not arbitrary; it is dictated by the sample matrix, the required sensitivity, and the available instrumentation. This guide will illuminate the strengths and weaknesses of each approach, empowering you to make an informed decision.
Gas Chromatography (GC): The Volatility Advantage
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds.[5] For this compound, GC is often the method of choice due to the compound's inherent volatility. The principle of GC involves vaporizing the sample and moving it through a column with a gaseous mobile phase (carrier gas). Separation is achieved based on the differential partitioning of the analyte between the mobile phase and a stationary phase within the column.[5]
Why Choose GC for this compound?
The primary driver for using GC is the efficient and rapid separation of volatile analytes. The high temperatures used in GC ensure that this compound remains in the gas phase, leading to sharp, well-defined peaks and, consequently, high-resolution separation.[5] Furthermore, GC can be coupled with highly sensitive and selective detectors, which is particularly advantageous for trace-level analysis in complex mixtures.
Experimental Protocol: Headspace GC with Mass Spectrometry (HS-GC-MS)
This protocol outlines a robust method for the quantitative analysis of this compound using a headspace autosampler coupled with a gas chromatograph and a mass spectrometer detector. Headspace analysis is a solvent-free sample preparation technique that is ideal for volatile compounds in solid or liquid matrices, as it minimizes matrix interference.[6]
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer (MS) detector
-
Headspace Autosampler
-
GC Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[6]
Reagents and Standards:
-
This compound reference standard (USP grade)[4]
-
High-purity Helium (carrier gas)
-
Solvent for standard preparation (e.g., Methanol, HPLC grade)
Step-by-Step Protocol:
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1000 µg/mL.
-
Perform serial dilutions to create a series of calibration standards ranging from 0.1 µg/mL to 10 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of the sample mixture into a 20 mL headspace vial.
-
If the sample is a solid, dissolve it in a suitable solvent.
-
Add an internal standard if necessary for improved precision.
-
Seal the vial with a PTFE-lined septum and crimp cap.
-
-
HS-GC-MS Analysis:
-
Headspace Parameters:
-
Incubation Temperature: 80 °C
-
Incubation Time: 20 minutes
-
Syringe Temperature: 90 °C
-
-
GC Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 91, 138).[3]
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
-
GC Workflow Diagram
References
- 1. Showing Compound this compound (FDB003371) - FooDB [foodb.ca]
- 2. This compound, 766-92-7 [thegoodscentscompany.com]
- 3. This compound | C8H10S | CID 13016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 5. ijrpr.com [ijrpr.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Cation Scavenger Efficiency: Thioanisole vs. Benzyl Methyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the final cleavage and deprotection step is a critical juncture that dictates the purity and yield of the final product. The use of strong acids, most commonly trifluoroacetic acid (TFA), liberates the peptide from its solid support but also unleashes a cascade of highly reactive carbocations from acid-labile side-chain protecting groups.[1][2] These electrophilic species can indiscriminately alkylate sensitive residues, leading to significant side-product formation.[1] The strategic inclusion of nucleophilic "scavengers" in the cleavage cocktail is therefore not merely optional, but essential for preserving the integrity of the synthesized peptide.
This guide provides an in-depth comparison of two sulfur-containing scavengers: thioanisole and benzyl methyl sulfide. While structurally similar, their performance characteristics and optimal use cases can differ. We will explore their mechanisms of action, comparative efficiencies backed by available data, and practical considerations for their application in the modern peptide chemistry laboratory.
The Role of Cation Scavengers in Peptide Cleavage
During Fmoc-based SPPS, protecting groups such as tert-butyl (tBu) on aspartic acid, glutamic acid, serine, threonine, and tyrosine, and the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group on arginine are cleaved by TFA.[2] This process generates highly stable carbocations, most notably the tert-butyl cation.[1] Amino acid residues with nucleophilic side chains are particularly vulnerable to attack by these carbocations.[1]
Most Susceptible Residues:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt and is also susceptible to oxidation.[1][3]
-
Cysteine (Cys): The free thiol group is a target for S-tert-butylation.[4]
-
Tyrosine (Tyr): The phenolic ring can be alkylated by carbocations.[1]
Scavengers are added to the TFA "cleavage cocktail" to intercept and neutralize these reactive electrophiles before they can modify the desired peptide.[1]
Mechanism of Carbocation Scavenging
The fundamental role of a scavenger is to act as a sacrificial nucleophile. In the acidic cleavage environment, carbocations are generated and exist in equilibrium. A scavenger with a sufficiently nucleophilic character will react with the carbocation, forming a stable, benign adduct and thus preventing it from reacting with the peptide.
Caption: General mechanism of carbocation generation and scavenging during TFA cleavage.
In-Depth Look: Thioanisole (Methyl phenyl sulfide)
Thioanisole is a classic and widely used scavenger, often incorporated into robust cleavage cocktails like "Reagent K" (TFA/phenol/water/thioanisole/EDT).[5][6] Its aromatic ring and sulfur atom both contribute to its scavenging capability.
Key Attributes:
-
Mechanism: The sulfur atom acts as a soft nucleophile, effectively trapping soft electrophiles. The aromatic ring can also participate in scavenging through electrophilic aromatic substitution.
-
Primary Applications: Thioanisole is particularly effective in suppressing the oxidation of methionine and tryptophan.[1] It is also recommended for aiding the removal of protecting groups like Pbf and Mtr from arginine.[7][8]
-
Limitations: While effective, thioanisole itself can be alkylated under strongly acidic conditions, and in some cases, may lead to side reactions with sensitive residues like tryptophan and methionine if not used in a properly formulated cocktail.[9]
In-Depth Look: this compound (BMS)
This compound is another thioether scavenger that serves a similar purpose to thioanisole. While less commonly cited in classic cocktail formulations, it is a potent scavenger due to the nature of its benzyl group.
Key Attributes:
-
Mechanism: Like thioanisole, the sulfur atom is a key nucleophilic center. The benzylic position is also susceptible to electrophilic attack, providing an additional route for carbocation quenching. This dual reactivity can make it a highly efficient scavenger.
-
Primary Applications: BMS is effective at scavenging carbocations to prevent alkylation of sensitive residues. Its efficacy is comparable to other thioethers in protecting residues like methionine from oxidation and alkylation.
-
Potential Advantages: The reactivity of the benzylic position may offer a kinetic advantage in trapping certain carbocations compared to the aromatic ring of thioanisole.
Comparative Performance Analysis
Direct, quantitative head-to-head comparisons in the literature are sparse, but performance can be inferred from studies evaluating various scavenger cocktails. The choice between thioanisole and other thioethers like this compound or dimethyl sulfide (DMS) often depends on the specific peptide sequence and the other components of the cleavage cocktail.[4]
| Feature | Thioanisole | This compound | References |
| Primary Function | Cation scavenger, suppresses oxidation | Cation scavenger, suppresses oxidation | [1][7] |
| Protection of Trp | Effective, especially in cocktails like Reagent K. | Generally effective, similar to other thioethers. | [5][6] |
| Protection of Met | Suppresses oxidation and S-alkylation. | Effective in preventing oxidation and S-alkylation. | [3][10] |
| Aids Arg Deprotection | Yes, particularly for Pbf and Mtr groups. | Not explicitly cited for this purpose as frequently as thioanisole. | [7][8] |
| Volatility / Odor | Unpleasant, pungent odor; relatively low volatility. | Unpleasant odor; volatility comparable to thioanisole. | N/A |
| Common Cocktail | Component of "Reagent K" (TFA/Phenol/H₂O/Thioanisole/EDT). | Often used in custom cocktails, sometimes interchangeably with other thioethers. | [5][11] |
Experimental Protocol: Comparative Evaluation of Scavenger Efficiency
This protocol provides a framework for the direct comparison of thioanisole and this compound in protecting a model peptide susceptible to alkylation and oxidation.
Objective: To quantify the efficiency of thioanisole vs. This compound in preventing side-product formation during TFA cleavage of a model peptide containing both Tryptophan (Trp) and Methionine (Met).
Model Peptide Sequence: H-Tyr-Met-Gly-Trp-Phe-NH₂
Materials:
-
Model peptide-resin (synthesized on Rink Amide resin)
-
Trifluoroacetic Acid (TFA), Reagent Grade
-
Thioanisole
-
This compound (BMS)
-
Triisopropylsilane (TIS)
-
Water (DI or HPLC grade)
-
Cold Diethyl Ether
-
HPLC system with a C18 column
-
Mass Spectrometer (ESI-MS)
-
Centrifuge and reaction vessels
Experimental Workflow:
Caption: Workflow for comparing scavenger efficiency.
Step-by-Step Procedure:
-
Preparation: Dry the peptide-resin thoroughly under vacuum. Divide the resin into two equal, accurately weighed portions (e.g., 50 mg each) and place them in separate glass reaction vessels.
-
Cocktail Formulation (Prepare Fresh):
-
Cocktail A (Thioanisole): Prepare a cleavage cocktail of 92.5% TFA, 5% Thioanisole, and 2.5% Water.
-
Cocktail B (BMS): Prepare a cleavage cocktail of 92.5% TFA, 5% this compound, and 2.5% Water.
-
-
Cleavage Reaction:
-
To each vessel, add 1 mL of the respective cleavage cocktail per 50 mg of resin.
-
Allow the reaction to proceed for 2 hours at room temperature with occasional swirling.
-
-
Peptide Isolation:
-
Filter the resin from each reaction vessel, collecting the TFA filtrate which contains the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
In separate, labeled centrifuge tubes, add the TFA filtrate to a 10-fold excess of cold diethyl ether to precipitate the peptide.[2]
-
Centrifuge the tubes to pellet the peptide.
-
Carefully decant the ether and wash the peptide pellet twice more with cold ether to remove residual scavengers.
-
Dry the final peptide pellets under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis:
-
Dissolve a small, equal amount of each crude peptide in an appropriate solvent (e.g., 50% Acetonitrile/Water).
-
Analyze both samples by reverse-phase HPLC to determine the purity of the main product and quantify the percentage of major side products.
-
Confirm the identity of the main peak and side products using ESI-MS. Look for mass additions corresponding to tert-butylation (+56 Da) and oxidation (+16 Da).
-
Expected Outcomes & Interpretation: The HPLC chromatograms will provide a quantitative measure of scavenger performance. The scavenger that results in a higher percentage area for the target peptide peak and lower percentages for alkylated (+56 Da) and oxidized (+16 Da) side-product peaks is deemed more efficient under these conditions. This data-driven approach allows for an objective conclusion on the relative merits of thioanisole and this compound for this specific, sensitive peptide.
Conclusion and Recommendations
Both thioanisole and this compound are effective thioether-based scavengers crucial for mitigating side reactions during peptide cleavage.
-
Thioanisole is a well-established, versatile scavenger featured in robust, general-purpose cocktails like Reagent K, with documented efficacy in protecting Met and Trp and assisting in Arg deprotection.[5][7]
-
This compound offers a mechanistically similar alternative. While not as extensively documented in standard named cocktails, its chemical structure suggests a high potential for efficient carbocation trapping.
For routine synthesis, particularly of complex peptides containing multiple sensitive residues, a well-balanced cocktail containing thioanisole , such as Reagent K, remains a trusted standard.[6] However, for specific sequences where standard cocktails yield suboptimal results, or for process optimization, a direct comparative experiment as outlined above is highly recommended. The empirical data gathered will provide the most reliable basis for selecting the optimal scavenger for your specific application, ensuring the highest possible purity and yield of your target peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 7. kohan.com.tw [kohan.com.tw]
- 8. peptide.com [peptide.com]
- 9. What is Thioanisole used for as a scavenger?_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Mass Spectrometry for Benzyl Methyl Sulfide Impurity Analysis
Welcome to a detailed comparison of mass spectrometry techniques for the critical task of impurity analysis in benzyl methyl sulfide (C₈H₁₀S). In the pharmaceutical, agrochemical, and flavor and fragrance industries, the purity of chemical intermediates like this compound is not merely a quality metric; it is a fundamental component of product safety and efficacy.[1][2] Impurities can arise from starting materials, synthetic by-products like benzyl methyl disulfide, or degradation, and their identification and quantification are paramount.[1][3][4]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of methods to provide a logical framework for selecting the optimal analytical strategy. We will explore the causality behind experimental choices, ensuring that the protocols described are robust and self-validating, grounded in established scientific principles and regulatory expectations.[3][5]
The Analytical Challenge: Volatility, Sulfur, and Trace-Level Detection
This compound is a relatively volatile, non-polar organic compound.[6][7] This inherent volatility makes it an excellent candidate for Gas Chromatography (GC). However, the potential impurity profile can be diverse, encompassing species with a wide range of polarities and thermal stabilities. This is where a direct comparison between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) becomes essential.
Core Comparison: GC-MS vs. LC-MS
The choice between GC-MS and LC-MS is the most critical decision in designing an impurity analysis workflow for this compound. Each technique offers distinct advantages and is sensitive to different classes of impurities. The selection depends entirely on the anticipated nature of the impurities you need to detect.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
GC-MS is the premier technique for analyzing volatile and semi-volatile compounds that are thermally stable.[8][9] Given the physical properties of this compound, GC-MS is the logical starting point.
-
The "Why": The principle rests on separating compounds in the gas phase based on their boiling points and interactions with a stationary phase within a capillary column.[8] This provides exquisite separation of structurally similar volatile compounds.[9][10]
-
Ionization Causality (Electron Ionization - EI): The most common ionization technique used with GC is Electron Ionization (EI).[11][12] This is a "hard" ionization method that uses a high-energy electron beam to fragment molecules in a reproducible manner.[11] This fragmentation is not a drawback; it is a significant advantage. The resulting mass spectrum is a unique "fingerprint" of the molecule, which can be matched against extensive, well-curated databases like the NIST library for confident identification.[11] For this compound, EI characteristically cleaves the benzylic C-S bond to produce a highly stable tropylium ion at m/z 91, which is often the base peak in the spectrum.[6][13][14]
-
Strengths for this compound:
-
Limitations:
Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility for a Broader Impurity Profile
LC-MS is the method of choice for compounds that are not amenable to GC, particularly those that are non-volatile, highly polar, or thermally unstable.[17][18]
-
The "Why": Separation occurs in the liquid phase, accommodating a much wider range of compound polarities and molecular weights.[18][19] This is crucial for detecting impurities that may form from oxidation or other degradation pathways, which often increase polarity.
-
Ionization Causality (ESI vs. APCI): LC-MS employs "soft" ionization techniques.[8][12]
-
Electrospray Ionization (ESI): Ideal for polar and ionizable compounds. It is less suitable for non-polar molecules like this compound itself but would be excellent for detecting polar degradants.[12][17]
-
Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar, volatile molecules that are challenging for ESI.[12][17] APCI would be the preferred interface for analyzing this compound and its less polar impurities via LC-MS.
-
-
Strengths for this compound Impurities:
-
Can detect a broad range of potential impurities, from non-polar to highly polar.
-
Essential for characterizing degradation products that may be thermally unstable.
-
Soft ionization provides a clear molecular ion (M+H)⁺ or (M-H)⁻, which is critical for determining the molecular weight of an unknown impurity.[20]
-
-
Limitations:
-
Identification of unknowns is more challenging due to less extensive library databases compared to GC-EI-MS. Structure elucidation often requires tandem mass spectrometry (MS/MS) and expert interpretation.[20]
-
The Role of High-Resolution Mass Spectrometry (HRMS)
For definitive structural elucidation of unknown impurities, coupling either GC or LC to a high-resolution mass spectrometer (such as a Time-of-Flight (TOF) or Orbitrap analyzer) is indispensable.[20][21] HRMS provides a highly accurate mass measurement, allowing for the calculation of an unambiguous elemental formula for the impurity.[20] This drastically narrows down the number of possible structures and provides a high degree of confidence in identification.
Comparative Summary
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile, thermally stable compounds in the gas phase.[8] | Separation of a wide range of compounds in the liquid phase.[17][18] |
| Typical Analytes | This compound, residual solvents, volatile by-products, less polar impurities. | Polar degradation products, non-volatile impurities, thermally labile compounds. |
| Primary Ionization | Electron Ionization (EI) - Hard Ionization.[11][12] | ESI (for polar) / APCI (for non-polar) - Soft Ionization.[12][17] |
| Identification | Excellent; based on reproducible fragmentation and large spectral libraries (NIST).[11] | Challenging for unknowns; relies on accurate mass (HRMS) and MS/MS fragmentation interpretation.[20] |
| Key Advantage | Confident identification of volatile impurities through library matching. | Broad applicability for diverse impurity profiles, especially polar and unstable ones. |
| Key Limitation | Limited to volatile and thermally stable compounds.[12] | Less standardized libraries for confident, rapid identification of unknowns. |
Visualizing the Workflow and Science
A clear understanding of the analytical workflow and the underlying fragmentation chemistry is crucial for robust method development.
Diagram: GC-MS Impurity Analysis Workflow
Caption: A typical workflow for impurity analysis of this compound using GC-MS.
Diagram: this compound EI Fragmentation Pathway
Caption: Characteristic Electron Ionization (EI) fragmentation of this compound.
Experimental Protocol: GC-MS Method for Impurity Profiling
This protocol provides a robust starting point for the analysis of volatile impurities in this compound. It is designed to be a self-validating system, where performance is continuously monitored.
Objective: To separate, identify, and quantify volatile impurities in a this compound sample.
1. Sample Preparation
- Rationale: Accurate dilution is critical for ensuring the response is within the linear range of the detector and to avoid column overload. Dichloromethane is a suitable solvent due to its volatility and ability to dissolve the analyte.
- Protocol:
- Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
- Dissolve and dilute to volume with dichloromethane to create a 1 mg/mL stock solution.
- Further dilute this stock solution 1:100 with dichloromethane to a final concentration of 10 µg/mL.
- Transfer the final solution to a 2 mL autosampler vial with a PTFE-lined cap.
2. GC-MS Instrumentation and Conditions
- Rationale: A non-polar column (like a DB-5ms) is chosen for general-purpose separation based on boiling points. The temperature program is designed to first elute highly volatile impurities at a low temperature, then ramp to elute the main component and any higher-boiling impurities.
- Parameters:
- GC System: Agilent 8890 or equivalent.
- MS System: Agilent 5977 MSD or equivalent.
- Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium, constant flow at 1.2 mL/min.
- Inlet: Split/Splitless, operated in split mode (50:1 split ratio) at 250 °C.
- Injection Volume: 1 µL.
- Oven Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp 1: 10 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- MS Transfer Line: 280 °C.
- Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
- Mass Analyzer: Quadrupole.
- Scan Range: 35 - 400 amu.
3. Data Analysis and System Suitability
- Rationale: Method validation ensures data is reliable.[3][22][23] System suitability confirms the analytical system is performing correctly before running samples.
- Protocol:
- System Suitability: Before analysis, inject a standard mixture to verify column resolution, peak shape, and detector sensitivity.
- Identification: Compare the mass spectrum of each impurity peak against the NIST/Wiley spectral library. A match factor >800 is generally considered a good preliminary identification. Confirm identity by running a pure standard if available.
- Quantification: Determine the concentration of impurities using percent area normalization, assuming a relative response factor of 1.0 for unknown impurities. For known impurities, create a calibration curve using certified reference standards for accurate quantification.
Conclusion and Recommendations
For a comprehensive analysis of this compound impurities, a dual-pronged approach is recommended.
-
Primary Workflow (QC & Release): Employ GC-MS with EI as the primary analytical technique. Its robust nature, excellent resolving power for volatile compounds, and the high confidence of library-based identification make it ideal for routine quality control and release testing.
-
Investigative & Development Workflow: Utilize LC-HRMS (likely with an APCI source) during development, for forced degradation studies, and to investigate any unknown peaks observed in the GC-MS analysis. This provides the capability to detect and identify a much broader range of potential polar, non-volatile, and thermally unstable impurities that GC-MS cannot.
By strategically combining these powerful mass spectrometry techniques, researchers and drug development professionals can build a complete and accurate picture of the impurity profile of this compound, ensuring the highest standards of product quality and safety.
References
- 1. cormica.com [cormica.com]
- 2. nbinno.com [nbinno.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Benzylic sulfide synthesis by C-S coupling [organic-chemistry.org]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. This compound | C8H10S | CID 13016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scent.vn [scent.vn]
- 8. Ionization Methods in Organic Mass Spectrometry | JEOL Resources [jeolusa.com]
- 9. iwaponline.com [iwaponline.com]
- 10. researchgate.net [researchgate.net]
- 11. tofwerk.com [tofwerk.com]
- 12. as.uky.edu [as.uky.edu]
- 13. This compound [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. ingenieria-analitica.com [ingenieria-analitica.com]
- 17. Ionization of Volatile Organics and Nonvolatile Biomolecules Directly from a Titanium Slab for Mass Spectrometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LC/MS/MS Method Package for Reactive Sulfur Profiling : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. This compound | SIELC Technologies [sielc.com]
- 20. Identifying and elucidating impurity species [rssl.com]
- 21. Mass Spectrometry of Volatile Organic Compounds - ChemistryViews [chemistryviews.org]
- 22. wjarr.com [wjarr.com]
- 23. fda.gov [fda.gov]
A Senior Application Scientist's Guide to the Characterization of Benzyl Methyl Sulfide Reaction Intermediates
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, understanding the transient species that dictate reaction pathways is paramount. Benzyl methyl sulfide, a structural motif present in various bioactive molecules and a common intermediate in synthetic routes, undergoes a range of transformations. The fleeting intermediates formed during these reactions—be they radical cations, thionium ions, or enzymatic complexes—hold the key to optimizing reaction conditions, maximizing yields, and predicting metabolic pathways. This guide provides an in-depth, comparative analysis of the principal analytical techniques used to characterize the reaction intermediates of this compound, moving beyond a simple listing of methods to explain the causality behind experimental choices.
The Significance of this compound in Drug Development
This compound and its derivatives are integral components in the synthesis of numerous pharmaceutical compounds.[1] Their reactions, whether through oxidation, nucleophilic substitution, or enzymatic metabolism, can lead to a variety of products. The nature and distribution of these products are governed by the transient intermediates formed. For drug development professionals, a thorough understanding of these intermediates is critical for predicting drug metabolism by enzymes like cytochrome P450, understanding potential toxicities arising from reactive metabolites, and designing more stable and effective drug candidates.[2][3]
I. Photoinduced Oxidation: Unveiling Radical Cations and Thionium Ions
The photooxidation of this compound is a well-studied reaction that provides a clear example of the formation of distinct, sequential intermediates. This process is often initiated by a photosensitizer and leads to the formation of benzaldehyde.[4]
A. Laser Flash Photolysis (LFP): A Real-Time Spectroscopic Window
Laser Flash Photolysis is the cornerstone technique for observing short-lived species in photochemical reactions, offering temporal resolution from femtoseconds to milliseconds.[5] In the photooxidation of this compound, LFP has been instrumental in providing direct spectroscopic evidence for a two-step mechanism involving a sulfide radical cation followed by a thionium ion.[4]
Experimental Protocol: Nanosecond Laser Flash Photolysis of this compound
-
Sample Preparation: Prepare a solution of this compound (1-5 mM) and a suitable photosensitizer (e.g., N-methoxy phenanthridinium hexafluorophosphate) in a spectroscopic grade solvent like acetonitrile. The solution should be deoxygenated by bubbling with nitrogen or argon for at least 20 minutes to prevent quenching of the excited states by oxygen.
-
Instrumentation Setup: A typical LFP setup consists of a pulsed laser for excitation (e.g., a Nd:YAG laser providing a 355 nm pulse) and a continuous wave lamp (e.g., a xenon arc lamp) as a probe light. The probe light passes through the sample and into a monochromator and detector (e.g., a photomultiplier tube).
-
Data Acquisition: The sample is excited with a short laser pulse (e.g., 5-10 ns). The change in absorbance of the probe light is monitored over time, providing a transient absorption spectrum.
-
Data Analysis: The transient absorption spectra are analyzed to identify the absorption bands of the intermediates. For this compound photooxidation, a transient absorption band around 520 nm is observed shortly after the laser pulse, which is attributed to the dimeric form of the sulfide radical cation.[4] This is followed by the decay of this band and the concurrent rise of a new absorption band between 400-420 nm, corresponding to the formation of the thionium ion.[4]
Workflow for Laser Flash Photolysis Experiment
Caption: Workflow for a Laser Flash Photolysis experiment.
B. Electron Paramagnetic Resonance (EPR) Spectroscopy with Spin Trapping: Confirming Radical Identity
While LFP provides valuable kinetic and spectroscopic data, it does not definitively prove the radical nature of an intermediate. EPR spectroscopy is the most direct method for detecting and characterizing species with unpaired electrons. However, the high reactivity and short lifetime of many radical intermediates, including the this compound radical cation, often make their direct detection by EPR challenging. This is overcome by using a technique called spin trapping.
In spin trapping, a "spin trap" molecule, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO), reacts with the transient radical to form a more stable and persistent radical adduct that can be readily detected by EPR.[1][6]
Experimental Protocol: EPR Spin Trapping of this compound Radical Cation
-
Sample Preparation: In an EPR-grade quartz flat cell, mix a solution of this compound, a photosensitizer, and a high concentration of the spin trap DMPO in a suitable solvent. The solution should be deoxygenated.
-
EPR Measurement: The sample is placed within the cavity of the EPR spectrometer and irradiated with a light source (e.g., a high-pressure mercury lamp) to initiate the photoreaction.
-
Spectral Acquisition: The EPR spectrum is recorded during irradiation. The formation of the DMPO-radical adduct will produce a characteristic multi-line spectrum.
-
Spectral Analysis: The hyperfine coupling constants of the resulting spectrum are analyzed to identify the trapped radical. The magnitude of the nitrogen and β-hydrogen couplings can help distinguish between different types of trapped radicals (e.g., carbon-centered vs. sulfur-centered).[6]
C. Comparative Analysis: LFP vs. EPR
| Feature | Laser Flash Photolysis (LFP) | EPR with Spin Trapping |
| Principle | Measures changes in optical absorbance over time. | Detects species with unpaired electrons. |
| Temporal Resolution | Femtoseconds to milliseconds.[5] | Slower, depends on the stability of the spin adduct. |
| Information Obtained | UV-Vis spectrum of intermediates, reaction kinetics. | Confirmation of radical species, structural information about the radical center through hyperfine couplings.[6] |
| Sensitivity | High for species with strong absorption bands. | High, but dependent on the efficiency of spin trapping. |
| Limitations | Does not definitively identify radical character. | Indirect detection; the spin trap can sometimes influence the reaction pathway. |
II. Thermal Decomposition: Probing C-S Bond Cleavage
The thermal decomposition of this compound provides insights into the strength of the carbon-sulfur bond and the stability of the resulting fragments. Studies have shown that the primary products of pyrolysis are methyl mercaptan and dibenzyl, suggesting that the initial step is the homolytic cleavage of the C-S bond to form a benzyl radical and a methylthiyl radical.[7]
A. In-Situ NMR Spectroscopy: Monitoring Reaction Progress
While not suitable for detecting highly transient radicals directly, in-situ NMR spectroscopy is a powerful tool for monitoring the disappearance of starting materials and the appearance of stable products in real-time, allowing for kinetic analysis of the overall reaction.[8][9]
Experimental Protocol: In-Situ ¹H NMR Monitoring of Thermal Decomposition
-
Sample Preparation: A solution of this compound in a high-boiling, deuterated solvent (e.g., diphenyl ether-d10) is prepared in a sealed NMR tube.
-
NMR Measurement: The NMR tube is placed in the spectrometer, and the probe is heated to the desired decomposition temperature.
-
Data Acquisition: A series of ¹H NMR spectra are acquired at regular time intervals.
-
Data Analysis: The integrals of the signals corresponding to the benzylic protons of the starting material and the products (e.g., the methylene protons of dibenzyl) are monitored over time to determine the reaction kinetics.
B. Mass Spectrometry (MS): Identifying Final Products and Fragmentation Patterns
Mass spectrometry is invaluable for identifying the final products of the thermal decomposition. The fragmentation pattern of this compound in the mass spectrometer can also provide clues about the bond dissociation energies.[10]
Data Presentation: Mass Spectrometry Fragmentation of this compound
| m/z | Ion | Relative Intensity |
| 138 | [C₈H₁₀S]⁺• (Molecular Ion) | 25.19% |
| 91 | [C₇H₇]⁺ (Tropylium ion) | 99.99% |
| 65 | [C₅H₅]⁺ | 16.74% |
| 45 | [CH₃S]⁺ | 13.62% |
| The high abundance of the tropylium ion (m/z 91) indicates the facile cleavage of the C-S bond.[10] |
III. Nucleophilic Substitution and Reactions with Electrophiles
The sulfur atom in this compound can act as a nucleophile, reacting with electrophiles such as alkyl halides. These reactions typically proceed through a sulfonium salt intermediate.[11]
A. 2D NMR Spectroscopy: Characterizing Stable Intermediates
When the intermediate is relatively stable, such as a sulfonium salt, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to unambiguously determine its structure.[12][13]
Reaction Pathway for Nucleophilic Substitution
Caption: Generalized pathway for nucleophilic attack by this compound.
Experimental Protocol: Characterization of a Sulfonium Salt by 2D NMR
-
Reaction: React this compound with an electrophile (e.g., methyl iodide) in an NMR tube with a deuterated solvent.
-
NMR Acquisition: Acquire a suite of NMR spectra, including ¹H, ¹³C, COSY, and HSQC.
-
Structural Elucidation: Use the correlation peaks in the 2D spectra to assign all proton and carbon signals and confirm the structure of the sulfonium salt intermediate.
IV. Enzymatic Oxidation: A Biologically Relevant Transformation
The metabolism of sulfur-containing drugs is of major interest in pharmaceutical research. Enzymes such as horseradish peroxidase (HRP) and cytochrome P450 (CYP450) can oxidize sulfides to sulfoxides and sulfones.[2][14]
A. Stopped-Flow UV-Vis Spectroscopy: Probing Enzyme Kinetics
Stopped-flow spectroscopy is ideal for studying the pre-steady-state kinetics of enzymatic reactions that occur on the millisecond timescale.[15][16] For the oxidation of this compound by HRP, this technique can be used to monitor the formation and decay of the enzyme's reactive intermediates, Compound I and Compound II.[17]
Experimental Protocol: Stopped-Flow Analysis of HRP-catalyzed Oxidation
-
Reagent Preparation: Prepare solutions of HRP, this compound, and an oxidizing agent (e.g., hydrogen peroxide) in a suitable buffer.
-
Stopped-Flow Measurement: The enzyme and substrate solutions are rapidly mixed in the stopped-flow instrument.
-
Data Acquisition: The change in absorbance at wavelengths characteristic of the heme group in HRP (around 403 nm for the resting state) is monitored over time.
-
Kinetic Analysis: The kinetic traces are fitted to appropriate models to determine the rate constants for the formation and decay of the enzymatic intermediates.
B. Electrospray Ionization Mass Spectrometry (ESI-MS): Detecting Metabolites
ESI-MS is a soft ionization technique that is well-suited for analyzing the products of enzymatic reactions.[18][19] It can be used to identify the sulfoxide and sulfone metabolites of this compound.
Comparative Overview of Techniques for Enzymatic Reactions
| Technique | Information Gained | Timescale |
| Stopped-Flow UV-Vis | Pre-steady-state kinetics of enzyme intermediates.[15] | Milliseconds to seconds. |
| ESI-MS | Identification of stable reaction products (metabolites).[18] | Post-reaction analysis. |
| NMR Spectroscopy | Structural characterization of stable products. | Post-reaction analysis. |
Conclusion: An Integrated Approach for a Complete Picture
No single technique can provide a complete picture of the complex reaction pathways of this compound. A multi-faceted approach, combining the temporal resolution of laser flash photolysis, the radical-confirming power of EPR, the structural detail of NMR, and the product identification capabilities of mass spectrometry, is essential for a comprehensive characterization of the transient intermediates. For researchers and drug development professionals, the ability to select and apply these techniques judiciously is crucial for advancing our understanding of reaction mechanisms and for the rational design of new and improved chemical entities.
References
- 1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02039G [pubs.rsc.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoinduced One-Electron Oxidation of Benzyl Methyl Sulfides in Acetonitrile: Time-Resolved Spectroscopic Evidence for a Thionium Ion Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Horseradish peroxidase - Wikipedia [en.wikipedia.org]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Hyperpolarization-Enhanced NMR Spectroscopy of Unaltered Biofluids Using Photo-CIDNP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Isotope Labeling and LC-Photo-CIDNP Enable NMR Spectroscopy at Low-Nanomolar Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2D NMR [chem.ch.huji.ac.il]
- 13. benchchem.com [benchchem.com]
- 14. Mechanism of enantioselective oxygenation of sulfides catalyzed by chloroperoxidase and horseradish peroxidase. Spectral studies and characterization of enzyme-substrate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. ualberta.ca [ualberta.ca]
- 18. mdpi.com [mdpi.com]
- 19. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Benzyl Methyl Sulfide: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced scientific endeavors, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. Benzyl methyl sulfide (C₈H₁₀S), a compound utilized in various synthetic applications, requires meticulous handling and disposal due to its specific chemical properties.[1][2][3] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Understanding the Compound: this compound Profile
Before delving into disposal procedures, it is crucial to understand the characteristics of this compound. It is a combustible liquid with a distinct, strong odor.[1][4] While not classified as acutely toxic, it can cause irritation to the skin, eyes, and respiratory tract.[4][5] Prolonged or repeated exposure may lead to more significant health effects, including central nervous system depression.[5]
| Property | Value | Source |
| CAS Number | 766-92-7 | [2] |
| Molecular Formula | C₈H₁₀S | [2] |
| Appearance | Colorless to light yellow liquid | [5] |
| Odor | Strong, "stench" | [1][4] |
| Flash Point | 73 °C (163.4 °F) | [1][5] |
| Boiling Point | 195-198 °C (383-388.4 °F) | [4] |
| Solubility | Not miscible in water | [1][4] |
This table provides a summary of the key physical and chemical properties of this compound, essential for safe handling and disposal.
Core Principles of this compound Waste Management
The proper disposal of this compound hinges on a few key principles: segregation, containment, and adherence to institutional and regulatory guidelines. Organic sulfides, as a class of chemicals, should not be mixed with other waste streams, particularly acids, as this can lead to the generation of toxic gases.[6]
Expert Insight: The primary concern with sulfide-bearing waste is the potential for it to generate toxic hydrogen sulfide (H₂S) gas if it comes into contact with acidic conditions.[7] Therefore, rigorous segregation of sulfide waste from acidic waste is a non-negotiable aspect of laboratory safety protocols.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound waste from the point of generation to its final removal by a licensed waste disposal company.
Before handling this compound, it is imperative to be outfitted with the appropriate PPE. This includes:
-
Eye Protection: Tightly fitting safety goggles with side-shields.[8][9]
-
Hand Protection: Chemical-resistant gloves (e.g., neoprene or Viton).[8]
-
Body Protection: A lab coat or other protective clothing.[8]
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[5][8] If exposure limits are exceeded, a full-face respirator may be necessary.[9]
-
Designated Waste Container: Collect all this compound waste in a dedicated, properly labeled container.[6] The container should be made of a compatible material, such as glass or a suitable plastic, and have a secure, tight-fitting lid.[10]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[10]
-
Incompatible Materials: Never mix this compound waste with other chemical waste streams, especially acids, bases, and oxidizing agents.[6][11] Store the waste container away from these incompatible materials.[6]
For small quantities of this compound, in-laboratory chemical treatment can be a viable option to render the waste less hazardous before disposal. Oxidation is a common method for treating organic sulfides.[12]
Caution: This procedure should only be performed by trained personnel in a controlled laboratory setting, under a fume hood.
Experimental Protocol: Oxidation of this compound
-
Preparation: In a suitably sized reaction vessel equipped with a stirrer and placed in an ice bath, add a solution of sodium hypochlorite (bleach).
-
Addition: Slowly and carefully, add the this compound waste to the stirring hypochlorite solution. The reaction is exothermic, and the addition rate should be controlled to maintain a safe temperature.
-
Reaction: Continue stirring the mixture until the reaction is complete. The sulfide will be oxidized to the less odorous and less hazardous sulfone.[12]
-
Neutralization: After the reaction is complete, check the pH of the solution and neutralize it if necessary. The final pH should be close to neutral (pH 7).[13]
-
Final Disposal: The neutralized solution can then be transferred to a designated aqueous hazardous waste container for collection by a licensed disposal company.[13]
-
Location: Store the hazardous waste container in a designated satellite accumulation area (SAA).[6] This area should be well-ventilated, cool, and away from sources of ignition.[8]
-
Container Integrity: Ensure the container is kept tightly closed except when adding waste.[10] Regularly inspect the container for any signs of leakage or deterioration.[10]
The ultimate disposal of this compound waste must be conducted by a licensed chemical waste disposal company. The primary methods for the final disposal of organic sulfur compounds are:
-
Incineration: Controlled incineration with flue gas scrubbing is an effective method for destroying this compound.[8] This process converts the sulfur to sulfur dioxide (SO₂), which is then removed by the scrubbing system.[14][15]
-
Chemical Destruction Plant: The waste can be sent to a specialized chemical destruction plant for treatment.[8]
The choice of disposal method will depend on local regulations and the capabilities of the waste disposal facility.
Emergency Procedures for Spills
In the event of a this compound spill, immediate action is crucial to mitigate risks.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[8]
-
Ventilate: Ensure the area is well-ventilated.[8]
-
Contain: Prevent the spill from spreading and entering drains.[8]
-
Absorb: Use an inert absorbent material, such as sand or vermiculite, to soak up the spilled liquid.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal as hazardous waste.[8]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[8]
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
Conclusion
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the principles of segregation, containment, and regulatory compliance, and by following the detailed protocols outlined in this guide, researchers can ensure a safe working environment and protect the environment. Always consult your institution's specific hazardous waste management plan and the relevant safety data sheets for the most current and detailed information.
References
- 1. This compound | C8H10S | CID 13016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Showing Compound this compound (FDB003371) - FooDB [foodb.ca]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. epfl.ch [epfl.ch]
- 13. benchchem.com [benchchem.com]
- 14. epa.gov [epa.gov]
- 15. zeeco.com [zeeco.com]
Mastering the Invisible Threat: A Guide to Personal Protective Equipment for Handling Benzyl Methyl Sulfide
For the dedicated researcher, scientist, or drug development professional, the mastery of chemical handling is paramount. Benzyl methyl sulfide, a valuable organosulfur compound, also presents a significant challenge due to its potent, pervasive odor, flammability, and potential health effects. This guide moves beyond a simple checklist, offering a procedural and logical framework for the safe handling of this compound, ensuring both personal safety and experimental integrity.
Section 1: Foundational Safety—Hazard Assessment and Engineering Controls
Before a single container is opened, a robust safety protocol must be in place. The primary hazards associated with this compound include its combustible nature and potential for irritation to the skin, eyes, and respiratory tract.[1] The toxicological properties have not been fully investigated, demanding a cautious approach.[1]
The most critical engineering control is the mandatory use of a properly functioning chemical fume hood. This is non-negotiable. A fume hood provides primary containment, pulling vapors away from the user's breathing zone and preventing the saturation of the lab with its powerful odor. Facilities must also be equipped with an eyewash station and a safety shower.[1]
Section 2: The Core PPE Ensemble—Your Personal Line of Defense
Personal Protective Equipment (PPE) is the last line of defense, but it must be meticulously selected and utilized. For this compound, the focus is on preventing skin contact, eye exposure, and inhalation of vapors.
Eye and Face Protection
Standard safety glasses are insufficient. The risk of splashes necessitates the use of chemical safety goggles that provide a complete seal around the eyes, conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1] When handling larger quantities or if there is a heightened risk of splashing, a full-face shield should be worn in conjunction with safety goggles for maximum protection.[2][3]
Hand Protection: A Critical Barrier
Choosing the correct gloves is arguably the most critical PPE decision. Glove materials react differently to various chemicals, and a poor choice can lead to rapid degradation and exposure.[4] While specific permeation data for this compound is not widely published, guidance for similar aromatic and sulfur-containing compounds suggests that standard latex gloves are inadequate.
| Glove Material | Recommendation for this compound | Rationale & Causality |
| Nitrile | Good to Excellent | Offers good resistance to a range of chemicals, including oils and some solvents. It is a robust choice for incidental contact.[5] |
| Neoprene | Good | Provides resistance to a broad spectrum of chemicals and offers good physical durability. |
| Butyl Rubber | Excellent (for extended use) | Recommended for handling chemicals where high permeation resistance is required, such as ketones and esters.[5] Given the nature of this compound, this is a superior choice for prolonged handling or in spill cleanup scenarios. |
| Natural Rubber (Latex) | Poor | Aromatic hydrocarbons are known to attack natural rubber, leading to swelling and rapid degradation.[6][7] Avoid for this application. |
Protocol: Always double-glove. An inner, lighter-weight nitrile glove provides a second barrier, while a heavier-duty outer glove (such as butyl rubber or thicker nitrile) takes the brunt of the potential exposure. Before use, visually inspect all gloves for discoloration, punctures, or any signs of degradation.[3]
Body Protection
A flame-resistant lab coat is mandatory. Standard cotton lab coats are flammable and offer minimal protection against a combustible liquid like this compound.[8][9] For tasks with a higher risk of splashing, consider a chemical-resistant apron or a disposable chemical-resistant coverall.[10][11] Clothing worn underneath should cover the legs, and closed-toe shoes made of a non-porous material are required.
Respiratory Protection
Under normal operating conditions within a certified fume hood, respiratory protection is typically not required. However, it becomes necessary if engineering controls fail, during a significant spill, or if symptoms like dizziness or respiratory irritation occur.[1][9] In such cases, a full-face respirator with an organic vapor cartridge is the appropriate choice.[9]
Section 3: Procedural Guidance—A Step-by-Step Workflow
Adherence to a strict sequence of operations minimizes the risk of contamination and exposure.
Pre-Handling: Preparation and Donning Sequence
-
Verify Engineering Controls: Confirm the fume hood is operational and the sash is at the appropriate height.
-
Clear the Area: Ensure the workspace is uncluttered and all necessary materials are within reach.
-
Inspect PPE: Check all PPE for damage before putting it on.
-
Don PPE:
-
Put on inner nitrile gloves.
-
Don the flame-resistant lab coat, ensuring it is fully buttoned.
-
Put on chemical safety goggles.
-
Don outer, chemical-resistant gloves, ensuring the cuffs go over the sleeves of the lab coat.[3]
-
If required, don a face shield.
-
Caption: PPE Donning Workflow for this compound.
During Handling: Best Practices
-
Perform all manipulations at least 6 inches inside the fume hood sash.
-
Keep containers tightly closed when not in use.[1]
-
Use non-sparking tools and keep away from all sources of ignition.[8]
-
If you suspect glove contamination, change them immediately, following the doffing procedure below.
Post-Handling: Doffing and Disposal
The doffing sequence is critical to prevent contaminating yourself with used PPE.
-
Remove Outer Gloves: Peel off the outer gloves without touching the external surface with your bare skin. Dispose of them in the designated hazardous waste container.
-
Remove Face Shield/Goggles: Handle by the strap or sides.
-
Remove Lab Coat: Remove by turning it inside out, only touching the interior surface.
-
Remove Inner Gloves: Peel off the inner gloves and dispose of them in the hazardous waste container.
-
Wash Hands: Wash hands thoroughly with soap and water.[1]
All disposable PPE and materials contaminated with this compound must be treated as hazardous waste.[12] Place them in a suitable, sealed container, properly labeled for chemical waste disposal according to your institution's and local regulations.[8]
Section 4: Emergency Procedures—Small-Scale Spill Response
For small spills (<100 mL) inside a fume hood:
-
Alert Colleagues: Inform others in the lab of the spill.
-
Ensure Ventilation: Do not turn off the fume hood.
-
Use Spill Kit: Absorb the spill with an inert material like vermiculite, sand, or a commercial sorbent.[1] Do not use combustible materials like paper towels.
-
Collect Waste: Using spark-proof tools, carefully scoop the absorbent material into a designated hazardous waste container.[8]
-
Decontaminate: Wipe the area with a suitable solvent (consult your institution's safety office) and then with soap and water.
-
Dispose: Seal and label the waste container for pickup.
By integrating this expert-level understanding of the risks and the logic behind each procedural step, you can handle this compound with the confidence and safety that defines professional scientific practice.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 3. Protective apparel [norfalco.com]
- 4. cdn.mscdirect.com [cdn.mscdirect.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. fac.uncg.edu [fac.uncg.edu]
- 7. chemistry.osu.edu [chemistry.osu.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. osha.oregon.gov [osha.oregon.gov]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
